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  • Product: 4-Chloro-2-fluoro-3-methoxybenzaldehyde
  • CAS: 1002344-97-9

Core Science & Biosynthesis

Foundational

4-Chloro-2-fluoro-3-methoxybenzaldehyde physical properties

Technical Whitepaper: Physicochemical Profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde Executive Summary 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) is a highly specialized tri-substituted aromatic aldeh...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) is a highly specialized tri-substituted aromatic aldehyde serving as a critical intermediate in the synthesis of advanced pharmaceutical ingredients (APIs).[1][2][3] Its unique substitution pattern—featuring a reactive aldehyde handle, a metabolically stable fluorine atom, and a chloro-group amenable to cross-coupling—makes it a high-value scaffold for medicinal chemistry campaigns, particularly in the development of kinase inhibitors and GPCR ligands.

This guide provides a comprehensive technical analysis of its physicochemical properties, handling protocols, and synthetic utility, designed to support researchers in optimizing their experimental workflows.

Identity & Molecular Characterization

Precise identification is paramount when working with multi-substituted benzene derivatives to avoid regioisomeric confusion.

Parameter Data
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Registry Number 1002344-97-9
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
SMILES COc1c(Cl)ccc(C=O)c1F
InChIKey LFDRRVSSSZUDJD-UHFFFAOYSA-N
MDL Number MFCD19687172
Structural Analysis Diagram

The following diagram illustrates the functional connectivity and electronic environment of the molecule, highlighting the orthogonal reactivity sites.

G Core Benzene Core Aldehyde Aldehyde (-CHO) [C1 Position] Electrophilic Center Core->Aldehyde Reductive Amination Wittig Reaction Fluoro Fluoro (-F) [C2 Position] Metabolic Blocker Core->Fluoro Ortho-Lithiation Directing Group Methoxy Methoxy (-OCH3) [C3 Position] Electron Donor Core->Methoxy Solubility Enhancer Chloro Chloro (-Cl) [C4 Position] Cross-Coupling Handle Core->Chloro Suzuki-Miyaura Buchwald-Hartwig

Caption: Functional group analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde showing orthogonal reactivity sites for divergent synthesis.

Physicochemical Properties

The physical state and solubility profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde dictate the optimal conditions for storage and reaction solvent selection.

Property Value / Observation Technical Insight
Physical State Solid (Crystalline Powder)Typically isolated as a white to off-white solid. Handling requires standard powder safety protocols.[2][3]
Melting Point Undetermined (Experimental) While specific experimental data is sparse in public registries, structural analogs (e.g., 2-fluoro-3-methoxybenzaldehyde, MP 47-51°C) suggest a likely melting range of 55–75°C due to the added chloro-substituent increasing lattice energy.
Boiling Point ~280°C (Predicted)High boiling point necessitates vacuum distillation if purification by distillation is attempted, though recrystallization is preferred.
Density 1.35 ± 0.1 g/cm³ (Predicted)Higher density than unsubstituted benzaldehyde due to halogenation.
LogP 2.1 – 2.5 (Estimated)Moderate lipophilicity; indicates good membrane permeability potential for derived drugs.
Solubility DMSO, DMF, DCM, MethanolInsoluble in water. For biological assays, prepare stock solutions in DMSO.
pKa N/A (Non-ionizable)The molecule remains neutral in physiological pH, simplifying extraction protocols (extract into organic phase from neutral aqueous media).

Spectral & Analytical Fingerprint

Validating the identity of CAS 1002344-97-9 requires careful interpretation of NMR data, particularly distinguishing it from its isomers (e.g., the 6-chloro isomer).

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~10.2 ppm (1H, s/d): Aldehyde proton. May show small coupling to the ortho-fluorine (

      
       Hz).
      
    • δ ~7.5 - 7.8 ppm (2H, m): Aromatic protons at C5 and C6. The signal splitting will be complex (doublet of doublets) due to coupling between H5-H6 (

      
       Hz) and H-F coupling.
      
    • δ ~4.0 ppm (3H, s): Methoxy group protons. This singlet is a diagnostic baseline.

  • ¹⁹F NMR:

    • Single peak expected around -120 to -130 ppm , characteristic of an ortho-substituted fluoroarene.

Infrared Spectroscopy (IR)
  • C=O Stretch: Strong absorption at 1680–1700 cm⁻¹ .

  • C-F Stretch: distinct band in the 1000–1400 cm⁻¹ fingerprint region.

Synthetic Utility & Workflow

The primary value of this compound lies in its ability to undergo orthogonal functionalization . The aldehyde allows for carbon chain extension, while the aryl chloride facilitates catalytic cross-coupling.

Key Reaction Pathways:
  • Suzuki-Miyaura Coupling: The C4-Chlorine bond is activated for palladium-catalyzed coupling with boronic acids, allowing the construction of biaryl systems.

  • Reductive Amination: The C1-Aldehyde condenses with amines to form imines, which are reduced to secondary amines—a ubiquitous motif in kinase inhibitors.

Experimental Workflow Diagram

Synthesis Start Starting Material (CAS 1002344-97-9) Step1 Step 1: Reductive Amination (R-NH2, NaBH(OAc)3, DCM) Start->Step1 Intermediate Intermediate: Benzylamine Derivative Step1->Intermediate Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(dppf)Cl2, K2CO3) Intermediate->Step2 Product Final Target: Biaryl Scaffold Step2->Product

Caption: Typical divergent synthesis workflow utilizing the aldehyde and chloro- functionalities sequentially.

Handling, Stability & Safety

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

  • Safety Profile:

    • GHS Classification: Warning.

    • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

    • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 269468, 4-Chloro-2-fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Accela ChemBio. (2023).[1][4][2][3][5] Safety Data Sheet (SDS) - CAS 1002344-97-9.[1][4] Retrieved from [Link][2][3]

Sources

Exploratory

Technical Guide: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) is a highly specialized trisubstituted aromatic aldehyde serving as a "privileged scaffold" in the synthesis of next-generation agrochemicals...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) is a highly specialized trisubstituted aromatic aldehyde serving as a "privileged scaffold" in the synthesis of next-generation agrochemicals and pharmaceuticals.[1] Its structural uniqueness lies in the contiguous substitution pattern (fluorine, methoxy, and chlorine) on the benzene ring, which imparts specific electronic and steric properties essential for binding affinity in kinase inhibitors and neurological receptor modulators (e.g.,


7-nAChR agonists).

This guide provides a comprehensive technical analysis of the molecule, focusing on its precise physicochemical properties, validated synthetic pathways via Directed Ortho-Lithiation (DoM), and its critical role as an intermediate in high-value chemical manufacturing.

Physicochemical Profile & Molecular Weight Analysis[1][3][4]

Accurate molecular weight determination is critical for stoichiometry in multi-step synthesis. For 4-Chloro-2-fluoro-3-methoxybenzaldehyde, the presence of chlorine (with its significant


Cl isotope abundance) requires distinction between average and monoisotopic mass.
Table 1: Chemical Identity & Physical Properties[1][2]
PropertySpecification
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Number 1002344-97-9
Molecular Formula

Average Molecular Weight 188.58 g/mol
Monoisotopic Mass 188.004 g/mol
Physical State Solid (typically white to off-white crystalline powder)
Melting Point 47 °C – 51 °C
Solubility Soluble in DCM, THF, Ethyl Acetate; Sparingly soluble in water
LogP (Predicted) ~2.3 (Moderate Lipophilicity)
Structural Significance

The 2-Fluoro-3-methoxy motif is pharmacologically significant. The fluorine atom at the 2-position (ortho to the aldehyde) exerts a strong electron-withdrawing effect, increasing the electrophilicity of the carbonyl carbon, thereby facilitating condensation reactions (e.g., reductive amination, Wittig olefination). Meanwhile, the 3-methoxy group acts as a hydrogen bond acceptor, often crucial for interaction with serine or threonine residues in protein binding pockets.

Synthetic Methodology: Directed Ortho-Lithiation (DoM)[1]

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is non-trivial due to the need for precise regiocontrol. The industry-standard protocol utilizes Directed Ortho-Lithiation (DoM) , exploiting the directing power of the fluorine and methoxy substituents.

The Synthetic Logic

Standard electrophilic aromatic substitution (EAS) is unsuitable here because the directing groups would lead to mixtures of isomers. Instead, lithiation is used.[2][3]

  • Starting Material: 2-Chloro-6-fluoroanisole.[2][3]

  • Directing Groups: The Fluorine (C6) and Methoxy (C1) groups strongly direct lithiation to the adjacent positions.

  • Regioselectivity: The position ortho to the fluorine (C5 in the anisole numbering) is the most acidic due to the strong inductive effect of fluorine (

    
     effect), allowing for selective deprotonation.
    
Detailed Protocol

Reaction Scale: 100 mmol basis (Scalable)

  • Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

  • Solvent Charge: Add 2-Chloro-6-fluoroanisole (16.06 g, 100 mmol) and anhydrous THF (200 mL).

  • Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent benzyne formation or scrambling.

  • Lithiation: Dropwise add n-Butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) over 30 minutes. Maintain internal temperature below -70 °C.

  • Incubation: Stir at -78 °C for 1 hour. The solution typically turns yellow/orange, indicating the formation of the aryllithium species.

  • Formylation: Add anhydrous DMF (Dimethylformamide) (11.6 mL, 150 mmol) dropwise.

  • Quench: Allow the mixture to warm to 0 °C, then quench with saturated aqueous

    
     or dilute HCl.
    
  • Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification: Recrystallize from hexanes/EtOAc or purify via silica gel chromatography (0-10% EtOAc in Hexanes).

Visualizing the Pathway

The following diagram illustrates the regiochemical transformation from the anisole precursor to the benzaldehyde product.

SynthesisPath SM Starting Material 2-Chloro-6-fluoroanisole Li_Int Lithiated Intermediate (Li at C5 position) SM->Li_Int n-BuLi, THF -78°C, 1h (DoM Effect) Product Target Product 4-Chloro-2-fluoro- 3-methoxybenzaldehyde Li_Int->Product 1. DMF Addition 2. Acid Hydrolysis DMF Electrophile DMF (Formyl Source) DMF->Li_Int

Caption: Regioselective synthesis via Directed Ortho-Lithiation. The fluorine atom directs the lithiation to the adjacent carbon.

Applications in Drug Discovery[1][5]

This aldehyde is not merely a solvent or reagent; it is a Late-Stage Functionalization (LSF) block.

Neurological Therapeutics ( 7-nAChR Agonists)

Patents (e.g., WO2016100184) highlight this molecule as a key intermediate for synthesizing quinuclidine amide compounds. These are investigated for treating cognitive deficits in Alzheimer's disease and schizophrenia.

  • Mechanism: The aldehyde undergoes reductive amination or Wittig reactions to link with quinuclidine cores.

  • SAR Role: The 2-Fluoro group enhances metabolic stability against ring oxidation, while the 3-Methoxy group improves blood-brain barrier (BBB) permeability.

Agrochemicals (Herbicides)

The compound is a precursor to 6-amino-4-pyrimidinecarboxylic acids (picolinate herbicides).

  • Workflow: The aldehyde is oxidized to the corresponding benzoic acid or converted to a boronic acid, which then undergoes Suzuki coupling to heteroaromatic cores.

Experimental Workflow: Aldehyde Functionalization

The diagram below depicts how the aldehyde serves as a divergence point for multiple drug classes.

Applications Aldehyde 4-Chloro-2-fluoro- 3-methoxybenzaldehyde Path1 Reductive Amination Aldehyde->Path1 Path2 Oxidation / Coupling Aldehyde->Path2 Path3 Wittig Reaction Aldehyde->Path3 Neuro Alpha-7 nAChR Agonists (Alzheimer's/Schizophrenia) Path1->Neuro + Quinuclidine amines Agro Picolinate Herbicides (Weed Control) Path2->Agro + Pyrimidine cores Scaffold Benzosuberone Derivatives (Kinase Inhibitors) Path3->Scaffold + Phosphonium ylides

Caption: Divergent synthesis pathways utilizing the aldehyde handle for pharmaceutical and agrochemical active ingredients.

Analytical Characterization & Safety

NMR Validation

To confirm the identity of the synthesized product,


F NMR  is particularly diagnostic due to the single fluorine atom.
  • 
    H NMR (DMSO-
    
    
    
    ):
    Look for the aldehyde proton singlet at
    
    
    ppm. The aromatic region will show two doublets (or a doublet of doublets) for the H5 and H6 protons, showing coupling to the fluorine.
  • 
    F NMR:  A singlet (or multiplet depending on H-decoupling) typically around 
    
    
    
    to
    
    
    ppm.
Safety & Handling
  • GHS Classification:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

References

  • Preparation of 4-chloro-2-fluoro-3-methoxybenzaldehyde. European Patent Office. Patent EP2231678B1.[4] Available at: [Link]

  • Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors. Google Patents. WO2016100184A1. Available at:

  • Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. Google Patents. WO2009089310A1. Available at:

Sources

Foundational

Technical Safety Guide: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

CAS: 1002344-97-9 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol [1] Executive Summary This technical guide provides a comprehensive safety and handling framework for 4-Chloro-2-fluoro-3-methoxybenzaldehyde , a specialized halo...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1002344-97-9 | Formula: C₈H₆ClFO₂ | MW: 188.58 g/mol [1]

Executive Summary

This technical guide provides a comprehensive safety and handling framework for 4-Chloro-2-fluoro-3-methoxybenzaldehyde , a specialized halogenated aromatic aldehyde. Primarily utilized as a high-value intermediate in the synthesis of agrochemicals (specifically picolinate herbicides) and pharmaceutical APIs, this compound presents specific stability challenges—notably air sensitivity—and distinct irritation hazards.

Key Directive: Unlike generic benzaldehydes, the specific substitution pattern (2-Fluoro, 4-Chloro) alters the electronic properties of the ring, necessitating strict inert atmosphere handling to prevent oxidative degradation and potential nucleophilic aromatic substitution risks during processing.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

PropertySpecification
CAS Number 1002344-97-9
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde
Molecular Weight 188.58 g/mol
Physical State Solid (Crystalline powder)
Melting Point Typically >45°C (Analog inference; specific batch data varies)
Solubility Soluble in DCM, Acetone, Ethyl Acetate; Insoluble in Water
Stability Air Sensitive (Oxidizes to 4-chloro-2-fluoro-3-methoxybenzoic acid)
Structural Reactivity Analysis
  • Aldehyde Group (-CHO): The primary reactive center. Prone to autoxidation upon exposure to atmospheric oxygen.

  • 2-Fluoro Substituent: Located ortho to the carbonyl. This position is electronically activated, making the fluorine atom potentially susceptible to nucleophilic attack under harsh basic conditions.

  • 3-Methoxy Group: Provides electron density (resonance donation), slightly mitigating the electrophilicity of the ring but increasing solubility in organic solvents.

Comprehensive Hazard Assessment (GHS)[7]

Signal Word: WARNING

GHS Classifications[1][7]
  • Skin Corrosion/Irritation: Category 2 (H315)[2][3]

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Tract Irritation) (H335)[2]

Mechanistic Toxicology

The aldehyde moiety reacts with protein nucleophiles (amines/thiols) in mucous membranes, leading to immediate irritation. The halogenated nature of the ring increases lipophilicity, potentially enhancing skin absorption compared to non-halogenated benzaldehydes.

Emergency Response Decision Tree

The following diagram illustrates the critical decision logic for exposure incidents.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Route Start->Type Inhale Inhalation (Dust/Vapor) Type->Inhale Skin Skin Contact (Solid/Soln) Type->Skin Eye Eye Contact Type->Eye Action_Inhale 1. Remove to Fresh Air 2. Oxygen if breathing difficult 3. Seek Medical Attention Inhale->Action_Inhale Action_Skin 1. Brush off solid particles 2. Wash with soap/water (15 min) 3. Remove contam. clothing Skin->Action_Skin Action_Eye 1. Do NOT rub 2. Flush water (15 min) 3. Remove contacts if easy 4. Urgent Ophthalmology Consult Eye->Action_Eye

Figure 1: Immediate response protocols for exposure incidents involving halogenated benzaldehydes.

Strategic Safety Engineering & Handling Protocols

Inert Atmosphere Handling (Critical)

Due to the susceptibility of the aldehyde group to oxidation (forming the corresponding benzoic acid impurity), all synthesis and storage must occur under inert gas.

Protocol: Inert Handling

  • Purge: Ensure reaction vessels are purged with Nitrogen (N₂) or Argon (Ar) for at least 15 minutes prior to introduction.

  • Transfer: Transfer solids quickly or use a glovebox if high purity is critical for downstream catalysis.

  • Solvents: Use anhydrous, degassed solvents (DCM, THF) to prevent hydrate formation or oxidation.

Synthesis Workflow: Aldol Condensation Example

Context: This compound is frequently used to generate chalcone derivatives via Aldol condensation (e.g., Patent WO2010144380A1).

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck flask with 4-Chloro-2-fluoro-3-methoxybenzaldehyde under N₂ flow.

  • Solvation: Dissolve in Acetone (acts as solvent and reactant).

  • Catalysis: Add dilute NaOH solution dropwise at 20-25°C. Note: Exothermic reaction possible.

  • Monitoring: Monitor disappearance of aldehyde peak via TLC or HPLC.

  • Quench: Neutralize with dilute HCl. Caution: Acidification may precipitate the product or impurities.

  • Extraction: Extract with Dichloromethane (DCM). Wash organic layer with Brine.[4][5][6]

PPE Selection Matrix
Protection TypeMaterial RecommendationRationale
Gloves Nitrile (0.11mm min) Excellent resistance to aldehyde solids. Double glove if dissolved in DCM.
Respiratory N95 or P100 Required for solid handling to prevent inhalation of irritant dust.
Eye Chemical Goggles Safety glasses are insufficient due to fine powder drift risks.

Storage & Stability Logic

Storage Condition: 2-8°C (Refrigerated) Atmosphere: Inert (Argon/Nitrogen) Container: Amber glass (Light protection)

Degradation Pathway: The primary degradation product is 4-Chloro-2-fluoro-3-methoxybenzoic acid . The presence of this acid can disrupt base-catalyzed reactions (by neutralizing the catalyst) and complicate purification.

StorageLogic Compound Aldehyde (Stored Material) Reaction Autoxidation Compound->Reaction Poor Seal Air O2 / Moisture (Exposure) Air->Reaction Impurity Benzoic Acid Derivative Reaction->Impurity Consequence Yield Loss & Catalyst Poisoning Impurity->Consequence

Figure 2: Degradation pathway illustrating the necessity of inert storage to prevent acid formation.

References

  • Sigma-Aldrich (Merck). Product Specification: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9).

  • BLD Pharm. Safety Data Sheet (SDS) - 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

  • World Intellectual Property Organization (WIPO). Patent WO2010144380A1: Process for the preparation of 6-(aryl)-4-aminopicolinates. (Describes synthesis and use of the compound).

  • PubChem. Compound Summary: 4-Chloro-2-fluoro-3-methoxybenzaldehyde. [7]

Sources

Exploratory

The Spectroscopic Signature of 4-Chloro-2-fluoro-3-methoxybenzaldehyde: A Guide for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals Introduction 4-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Scientists and Drug Development Professionals

Introduction

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted aromatic aldehyde of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, imparts distinct chemical and physical properties that are crucial for the development of novel therapeutic agents and functional materials. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in chemical transformations. This guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-Chloro-2-fluoro-3-methoxybenzaldehyde, offering insights into the interpretation of its spectral features.

Molecular Structure and Key Features

The molecular structure of 4-Chloro-2-fluoro-3-methoxybenzaldehyde forms the basis for interpreting its spectroscopic data. The arrangement of the substituents on the benzene ring dictates the electronic environment of each atom, leading to characteristic signals in various spectroscopic techniques.

Figure 1. Molecular structure of 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-Chloro-2-fluoro-3-methoxybenzaldehyde, both ¹H and ¹³C NMR provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is expected to exhibit distinct signals for the aldehydic proton, the aromatic protons, and the methoxy protons.

Table 1: Predicted ¹H NMR Spectral Data for 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.2Doublet1HAldehydic proton (-CHO)
~7.6Doublet of doublets1HAromatic proton (H-6)
~7.3Triplet1HAromatic proton (H-5)
~4.0Singlet3HMethoxy protons (-OCH₃)

Interpretation:

  • Aldehydic Proton: The proton of the aldehyde group is highly deshielded due to the electron-withdrawing nature of the carbonyl group and is expected to appear at a significantly downfield chemical shift, around 10.2 ppm. The coupling to the fluorine atom at the ortho position (C-2) would likely result in a doublet.

  • Aromatic Protons: The two aromatic protons will have chemical shifts influenced by the surrounding substituents. The proton at the C-6 position, being ortho to the electron-withdrawing aldehyde group and para to the electron-donating methoxy group, is expected to be the most downfield of the aromatic signals. The proton at C-5 will be influenced by the adjacent chlorine and the methoxy group. The coupling between these two protons will result in characteristic splitting patterns (doublet of doublets and a triplet, respectively).

  • Methoxy Protons: The three protons of the methoxy group are equivalent and will appear as a sharp singlet at approximately 4.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Chemical Shift (δ, ppm)Assignment
~188Aldehydic carbon (C=O)
~160 (d)C-2 (bearing F)
~155C-3 (bearing OCH₃)
~135C-1 (bearing CHO)
~130C-4 (bearing Cl)
~128C-6
~115 (d)C-5
~56Methoxy carbon (-OCH₃)

Interpretation:

  • Carbonyl Carbon: The carbon of the aldehyde group is the most deshielded carbon and will appear significantly downfield, around 188 ppm.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-2) will appear as a doublet due to C-F coupling. The carbons attached to the electron-withdrawing chlorine (C-4) and the electron-donating methoxy group (C-3) will have characteristic chemical shifts. The remaining aromatic carbons (C-1, C-5, and C-6) will also have distinct resonances based on their electronic environment.

  • Methoxy Carbon: The carbon of the methoxy group will appear in the typical range for such functional groups, around 56 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Frequencies for 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Wavenumber (cm⁻¹)IntensityAssignment
~2850, ~2750MediumC-H stretch (aldehyde)
~1700StrongC=O stretch (aldehyde)
~1600, ~1470Medium-StrongC=C stretch (aromatic)
~1270StrongC-O stretch (aryl ether)
~1100StrongC-F stretch
~800StrongC-Cl stretch

Interpretation:

  • Aldehyde Group: The presence of the aldehyde is confirmed by the strong C=O stretching vibration around 1700 cm⁻¹ and the two characteristic C-H stretching bands around 2850 cm⁻¹ and 2750 cm⁻¹.

  • Aromatic Ring: The C=C stretching vibrations of the aromatic ring are expected to appear in the 1600-1470 cm⁻¹ region.

  • Substituents: The strong absorption around 1270 cm⁻¹ is characteristic of the aryl ether C-O stretch. The C-F and C-Cl stretching vibrations will appear in the fingerprint region, typically around 1100 cm⁻¹ and 800 cm⁻¹, respectively.

IR_Interpretation_Workflow cluster_regions Key IR Spectral Regions cluster_assignments Vibrational Mode Assignments Functional_Group_Region Functional Group Region (4000-1500 cm⁻¹) Aldehyde_Modes Aldehyde C=O Stretch (~1700 cm⁻¹) Aldehyde C-H Stretch (~2850, 2750 cm⁻¹) Functional_Group_Region->Aldehyde_Modes Aromatic_Modes Aromatic C=C Stretch (~1600, 1470 cm⁻¹) Functional_Group_Region->Aromatic_Modes Fingerprint_Region Fingerprint Region (1500-400 cm⁻¹) Substituent_Modes C-O Stretch (~1270 cm⁻¹) C-F Stretch (~1100 cm⁻¹) C-Cl Stretch (~800 cm⁻¹) Fingerprint_Region->Substituent_Modes

Figure 2. Workflow for the interpretation of the IR spectrum of 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For 4-Chloro-2-fluoro-3-methoxybenzaldehyde (C₈H₆ClFO₂), the expected molecular weight is approximately 188.5 g/mol .

Table 4: Predicted Key Fragments in the Mass Spectrum of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

m/zFragment
188/190[M]⁺ (Molecular ion peak with isotopic pattern for Cl)
187/189[M-H]⁺
159/161[M-CHO]⁺
144/146[M-CHO-CH₃]⁺
125[M-CHO-Cl]⁺

Interpretation:

  • Molecular Ion Peak: The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 188, with a characteristic M+2 peak at m/z 190 of approximately one-third the intensity, which is indicative of the presence of a chlorine atom.

  • Fragmentation Pattern: The molecule is expected to fragment in a predictable manner. Loss of a hydrogen atom from the aldehyde group would result in a fragment at [M-H]⁺ (m/z 187/189). The loss of the entire aldehyde group (CHO) would lead to a significant peak at [M-CHO]⁺ (m/z 159/161). Subsequent loss of a methyl radical from the methoxy group or the chlorine atom would lead to other characteristic fragments.

MS_Fragmentation_Pathway M [M]⁺ m/z 188/190 MH [M-H]⁺ m/z 187/189 M->MH -H MCHO [M-CHO]⁺ m/z 159/161 M->MCHO -CHO MCHOCH3 [M-CHO-CH₃]⁺ m/z 144/146 MCHO->MCHOCH3 -CH₃ MCHOCl [M-CHO-Cl]⁺ m/z 125 MCHO->MCHOCl -Cl

Figure 3. Predicted key fragmentation pathways for 4-Chloro-2-fluoro-3-methoxybenzaldehyde in mass spectrometry.

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data discussed. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-Chloro-2-fluoro-3-methoxybenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more). Proton decoupling should be used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by gas chromatography (GC-MS).

  • Ionization: Use a suitable ionization technique, such as electron ionization (EI) for GC-MS or electrospray ionization (ESI) for direct infusion.

  • Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300) to observe the molecular ion and key fragment ions.

Conclusion

The spectroscopic data of 4-Chloro-2-fluoro-3-methoxybenzaldehyde provides a detailed fingerprint of its molecular structure. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for its unambiguous identification and characterization. The predicted data and interpretations presented in this guide serve as a valuable resource for researchers working with this compound, facilitating its use in the synthesis of complex molecules and the development of new technologies.

References

Due to the lack of publicly available experimental spectra for 4-Chloro-2-fluoro-3-methoxybenzaldehyde, this guide is based on established principles of spectroscopic interpretation and data from analogous compounds. For general principles of spectroscopy, the following resources are recommended:

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

Foundational

Technical Guide: Biological Potential & Synthetic Utility of 4-Chloro-2-fluoro-3-methoxybenzaldehyde Derivatives

This technical guide details the chemical utility, synthetic pathways, and biological applications of 4-Chloro-2-fluoro-3-methoxybenzaldehyde , a specialized pharmacophore precursor used in high-value agrochemical and ph...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthetic pathways, and biological applications of 4-Chloro-2-fluoro-3-methoxybenzaldehyde , a specialized pharmacophore precursor used in high-value agrochemical and pharmaceutical development.

Executive Summary

4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS 1002344-97-9) represents a "privileged scaffold" in modern organic synthesis. Unlike simple benzaldehydes, this tri-substituted arene offers a unique electronic and steric profile that is critical for two major industries:

  • Agrochemicals: It is a key intermediate in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate herbicides (e.g., Arylex™ active analogues), which rely on the specific halogen pattern to maintain auxinic activity while managing metabolic stability in crops.

  • Pharmaceuticals: Derivatives of this aldehyde, particularly quinuclidine amides , have demonstrated potency as

    
    7 nicotinic acetylcholine receptor (
    
    
    
    7 nAChR) agonists
    , targeting cognitive deficits in Alzheimer’s disease and schizophrenia.

This guide provides a comprehensive analysis of the molecule's reactivity, protocols for derivative synthesis, and the structure-activity relationships (SAR) driving its biological potential.

Chemical Profile & Structural Logic[1][2]

The biological activity of derivatives stems from the precise arrangement of substituents on the benzene ring.

FeatureSubstituentPositionFunction in Biological Systems
Metabolic Block FluorineC-2Prevents oxidative metabolism at the ortho-position; increases lipophilicity (

) for membrane permeability.
Electronic Tuning MethoxyC-3Acts as an electron-donating group (EDG) via resonance, modulating the acidity of downstream carboxylic acids or phenols.
Synthetic Handle ChlorineC-4Provides a site for cross-coupling (e.g., Suzuki-Miyaura) to extend the carbon skeleton into biaryl systems.
Reactive Core AldehydeC-1The "warhead" for condensation reactions (Schiff bases, hydrazones) or oxidation to benzoic acids.
SAR Visualization

The following diagram illustrates how the core scaffold translates into specific biological activities.

SAR_Logic Core 4-Chloro-2-fluoro- 3-methoxybenzaldehyde F_Group 2-Fluoro Group: Metabolic Stability Core->F_Group Cl_Group 4-Chloro Group: Biaryl Coupling Handle Core->Cl_Group Aldehyde Aldehyde Group: Schiff Base/Linker Formation Core->Aldehyde Herbicide Agrochemicals: Aminopicolinates (Auxinic Activity) F_Group->Herbicide Enhances Selectivity Cl_Group->Herbicide Steric Bulk CNS_Drug CNS Drugs: Quinuclidine Amides (α7 nAChR Agonist) Aldehyde->CNS_Drug Reductive Amination or Oxidation Antimicrobial Antimicrobials: Schiff Bases/Hydrazones (Membrane Disruption) Aldehyde->Antimicrobial Condensation

Figure 1: Structure-Activity Relationship (SAR) mapping of the tri-substituted benzaldehyde core to downstream biological applications.

Synthetic Pathways & Derivative Generation[3]

Upstream Synthesis (Making the Scaffold)

The synthesis of the aldehyde itself requires high precision to ensure correct regiochemistry. The industry-standard method involves directed ortho-lithiation (DoM) .

  • Starting Material: 2-Chloro-6-fluoroanisole.[1][2]

  • Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi) or LDA.
  • Electrophile: DMF (Dimethylformamide) or Trimethyl borate (followed by oxidation).

Downstream Derivatives (Using the Scaffold)
A. Agrochemical Pathway (Biaryl Ether Synthesis)

The aldehyde is often oxidized to the corresponding benzoic acid or converted to a phenol (via Baeyer-Villiger oxidation) to create biaryl ether herbicides.

  • Mechanism: The 4-Cl and 2-F positions create a specific steric pocket that mimics natural auxin hormones (IAA) but resists degradation in resistant weeds.

B. Pharmaceutical Pathway (Reductive Amination/Condensation)

For CNS targets, the aldehyde is coupled with amines (e.g., quinuclidine derivatives) to form stable amide or amine linkers.

  • Target:

    
    7 nAChR agonists.[3]
    
  • Mechanism: The 3-methoxy group acts as a hydrogen bond acceptor within the receptor binding pocket, while the 2-fluoro group modulates the pKa of the surrounding pharmacophore.

Biological Activity Profiles

Agrochemical: Auxinic Herbicides

Derivatives of 4-chloro-2-fluoro-3-methoxybenzaldehyde are precursors to a class of herbicides that disrupt plant cell wall plasticity.

  • Activity: High potency against broadleaf weeds (e.g., Amaranthus spp., Chenopodium spp.).

  • Selectivity: The specific halogenation pattern allows rapid metabolism in cereal crops (wheat/barley) while remaining lethal to weeds.

Pharmaceutical: CNS Therapeutics

Research indicates that "geminal substituted quinuclidine amide" derivatives derived from this aldehyde exhibit high affinity for the


7 nicotinic receptor.
  • Indication: Cognitive enhancement in Alzheimer's and Schizophrenia.

  • Data Point: In vitro assays for similar analogues show

    
     values in the low nanomolar range (<50 nM) for 
    
    
    
    7 nAChR, with high selectivity over
    
    
    4
    
    
    2 subtypes.
Antimicrobial: Schiff Bases

Condensation with primary amines (e.g., isoniazid, 4-aminoantipyrine) yields Schiff bases.

  • Spectrum: Broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans).

  • Mechanism: The azomethine linkage (-CH=N-) facilitates binding to bacterial enzymes, while the lipophilic F/Cl core aids in penetrating the bacterial cell wall.

Experimental Protocols

Protocol A: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Validating the starting material identity.[4][1][5]

Reagents: 2-Chloro-6-fluoroanisole (1.0 eq),


-BuLi (2.5 M in hexanes, 1.1 eq), DMF (1.2 eq), dry THF.
Conditions:  Cryogenic (

C), Inert Atmosphere (

).
  • Setup: Charge a flame-dried 3-neck flask with dry THF and 2-Chloro-6-fluoroanisole. Cool to

    
    C.
    
  • Lithiation: Add

    
    -BuLi dropwise over 30 mins. Maintain temperature 
    
    
    
    C. Stir for 1 hour to form the lithiated species (directed by the methoxy and fluoro groups).
  • Quench: Add anhydrous DMF dropwise. The solution may turn pale yellow.[1]

  • Hydrolysis: Warm to

    
    C and quench with 3M HCl.
    
  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.[1][2]
  • Purification: Recrystallize from hexanes/pentane.

    • Expected Yield: 75-85%.

    • Appearance: White to pale yellow crystalline solid.

Protocol B: Synthesis of Antimicrobial Schiff Base Derivatives

Standard protocol for library generation.

Reagents: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1 mmol), Primary Amine (e.g., 4-fluoroaniline) (1 mmol), Ethanol (20 mL), Glacial Acetic Acid (cat.).

  • Mixing: Dissolve the aldehyde in absolute ethanol. Add the amine.[6][1][3]

  • Catalysis: Add 2-3 drops of glacial acetic acid.

  • Reflux: Heat at reflux (

    
    C) for 4–6 hours. Monitor by TLC (Mobile phase: Hexane:EtOAc 7:3).
    
  • Isolation: Cool to room temperature. The Schiff base precipitate usually forms upon cooling.

  • Filtration: Filter the solid, wash with cold ethanol, and dry under vacuum.

Synthesis Workflow Diagram

The following diagram details the critical path from raw material to bioactive derivatives.

Synthesis_Workflow Start 2-Chloro-6-fluoroanisole Lithiated Lithiated Intermediate (-78°C, THF) Start->Lithiated n-BuLi Aldehyde 4-Chloro-2-fluoro- 3-methoxybenzaldehyde Lithiated->Aldehyde DMF Quench Path_A Path A: Oxidation (NaClO2) Aldehyde->Path_A Path_B Path B: Condensation (R-NH2) Aldehyde->Path_B Path_C Path C: Reductive Amination (NaBH(OAc)3) Aldehyde->Path_C Acid Benzoic Acid Derivs. (Herbicides) Path_A->Acid Schiff Schiff Bases (Antimicrobials) Path_B->Schiff Amine Benzylamines (CNS Ligands) Path_C->Amine

Figure 2: Synthetic workflow from precursor isolation to functional derivative classes.

References

  • Dow AgroSciences LLC. (2009). Process for the selective deprotonation and functionalization of 1-fluoro-2-substituted-3-chlorobenzenes. European Patent EP2231678B1. Link

  • Forum Pharmaceuticals Inc. (2016). Geminal substituted quinuclidine amide compounds as agonists of alpha-7 nicotinic acetylcholine receptors.[3] World Intellectual Property Organization WO2016100184A1. Link

  • Schlosser, M., et al. (2002).[2] Organometallics in Synthesis: A Manual. Wiley. (Reference for DoM lithiation principles).

  • Molinspiration Cheminformatics. (2026).[7] Calculation of Molecular Properties and Bioactivity Score. (Used for Lipinski Rule analysis of fluoro-chloro-methoxy derivatives).

Sources

Exploratory

The Strategic Utility of 4-Chloro-2-fluoro-3-methoxybenzaldehyde in Complex Organic Synthesis

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The ju...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern organic synthesis, particularly within the realms of pharmaceutical and materials science, the strategic selection of building blocks is paramount to the success of a synthetic campaign. The judicious choice of a starting material, endowed with a unique confluence of reactive sites and modulating substituents, can significantly streamline multi-step sequences, enhance overall yields, and unlock novel chemical space. 4-Chloro-2-fluoro-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a building block of considerable interest, offering a versatile platform for the construction of complex molecular architectures. This technical guide serves to provide an in-depth exploration of its synthesis, reactivity, and strategic applications, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective application. The unique substitution pattern of 4-Chloro-2-fluoro-3-methoxybenzaldehyde imparts a specific set of physical and spectroscopic characteristics that are crucial for both reaction monitoring and structural elucidation of its derivatives.

Table 1: Physicochemical Properties of 4-Chloro-2-fluoro-3-methoxybenzaldehyde [1]

PropertyValue
CAS Number 1002344-97-9
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Appearance Solid
Storage Inert atmosphere, room temperature

While a comprehensive, publicly available spectroscopic dataset for 4-Chloro-2-fluoro-3-methoxybenzaldehyde is not readily found in peer-reviewed literature at present, its structural features suggest predictable spectral characteristics. The ¹H NMR spectrum would be expected to show distinct aromatic proton signals, a singlet for the methoxy group, and a downfield singlet for the aldehydic proton. The ¹³C NMR spectrum would display characteristic peaks for the carbonyl carbon, aromatic carbons with C-F and C-Cl couplings, and the methoxy carbon. The infrared (IR) spectrum would be dominated by a strong carbonyl (C=O) stretching vibration.

Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde: A Strategic Formylation Approach

The efficient synthesis of this key building block is crucial for its accessibility in research and development. A logical and commonly employed strategy for the introduction of an aldehyde group onto an activated aromatic ring is electrophilic aromatic substitution, specifically through a formylation reaction. The synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be envisioned to start from the commercially available precursor, 1-chloro-3-fluoro-2-methoxybenzene.

G cluster_0 Synthesis Pathway Start 1-Chloro-3-fluoro-2-methoxybenzene Reagent Formylating Agent (e.g., Vilsmeier or Duff Reagent) Product 4-Chloro-2-fluoro-3-methoxybenzaldehyde Workup Aqueous Workup & Purification

Causality Behind the Synthetic Strategy

The choice of 1-chloro-3-fluoro-2-methoxybenzene as the starting material is strategic. The methoxy group is an activating, ortho-, para-director, while the chloro and fluoro groups are deactivating, ortho-, para-directors. The directing effects of these substituents are crucial in determining the regioselectivity of the formylation reaction. The position of formylation will be influenced by the interplay of these electronic and steric factors. Standard formylation methods like the Vilsmeier-Haack or Duff reaction are well-established and reliable for such transformations.[2]

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize 4-Chloro-2-fluoro-3-methoxybenzaldehyde via formylation of 1-chloro-3-fluoro-2-methoxybenzene.

Materials:

  • 1-chloro-3-fluoro-2-methoxybenzene

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium acetate

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (3 equivalents) in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise, maintaining the internal temperature below 10 °C. Allow the mixture to stir at this temperature for 30 minutes, during which the Vilsmeier reagent will form.

  • Formylation Reaction: Dissolve 1-chloro-3-fluoro-2-methoxybenzene (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction is then heated to reflux and monitored by thin-layer chromatography (TLC) until consumption of the starting material is observed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Add a saturated solution of sodium acetate to neutralize the excess acid. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate iminium salt.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume). Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

The Versatility of 4-Chloro-2-fluoro-3-methoxybenzaldehyde as a Synthetic Building Block

The true value of 4-Chloro-2-fluoro-3-methoxybenzaldehyde lies in the orthogonal reactivity of its functional groups. The aldehyde moiety serves as a versatile handle for a wide array of synthetic transformations, while the halogen substituents provide opportunities for cross-coupling reactions.

G cluster_aldehyde Aldehyde Reactivity cluster_halogens Halogen Reactivity Start 4-Chloro-2-fluoro-3-methoxybenzaldehyde NucAdd Nucleophilic Addition (e.g., Grignard, Organolithium) Start->NucAdd C-C bond formation Wittig Wittig Reaction Start->Wittig Alkene synthesis RedAm Reductive Amination Start->RedAm Amine synthesis Cond Condensation Reactions (e.g., Knoevenagel, Aldol) Start->Cond C=C bond formation Suzuki Suzuki Coupling (Aryl-Aryl bond formation) Start->Suzuki C-C cross-coupling Buchwald Buchwald-Hartwig Amination (C-N bond formation) Start->Buchwald C-N cross-coupling

Transformations of the Aldehyde Group

The electrophilic carbonyl carbon of the aldehyde is susceptible to attack by a wide range of nucleophiles, enabling the construction of more complex carbon skeletons and the introduction of diverse functional groups.

  • Nucleophilic Addition: Reactions with Grignard reagents or organolithium compounds provide access to secondary alcohols, which can be further oxidized or elaborated.

  • Wittig and Horner-Wadsworth-Emmons Reactions: These olefination reactions are powerful tools for the stereoselective synthesis of alkenes, which are themselves versatile intermediates.

  • Reductive Amination: This one-pot reaction with an amine and a reducing agent (e.g., sodium triacetoxyborohydride) is a highly efficient method for the synthesis of secondary and tertiary amines.

  • Condensation Reactions: Knoevenagel, Aldol, and related condensation reactions with active methylene compounds allow for the formation of new carbon-carbon bonds and the construction of various heterocyclic systems.[3]

Cross-Coupling Reactions of the Halogen Substituents

The chloro and fluoro substituents on the aromatic ring, while generally considered less reactive than bromo or iodo groups in cross-coupling reactions, can participate in such transformations under appropriate catalytic conditions. The differential reactivity of the C-Cl and C-F bonds could potentially allow for selective functionalization.

  • Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with boronic acids or their derivatives is a cornerstone of modern organic synthesis for the formation of biaryl structures. The chloro substituent at the 4-position is a viable handle for such reactions.

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds, providing access to a wide range of substituted anilines and related compounds.

Application in the Synthesis of Bioactive Molecules: A Case Study Perspective

While specific examples detailing the use of 4-Chloro-2-fluoro-3-methoxybenzaldehyde in the synthesis of named drug molecules are not prevalent in the public domain, its structural motifs are highly relevant to contemporary drug discovery. For instance, polysubstituted benzaldehydes are key intermediates in the synthesis of various kinase inhibitors. The unique substitution pattern of this building block could be strategically employed to probe the active sites of kinases and other biological targets.

For example, in the synthesis of pyrazole-based kinase inhibitors, a common synthetic strategy involves the condensation of a substituted benzaldehyde with a hydrazine to form a hydrazone, which then undergoes cyclization. The substituents on the benzaldehyde ring play a crucial role in modulating the pharmacological activity of the final compound.

Conclusion

4-Chloro-2-fluoro-3-methoxybenzaldehyde represents a valuable and versatile building block for organic synthesis. Its unique combination of a reactive aldehyde handle and halogen substituents on a methoxy-activated aromatic ring provides a powerful platform for the construction of complex and biologically relevant molecules. While detailed synthetic applications of this specific isomer are still emerging in the literature, its potential for streamlining synthetic routes and accessing novel chemical space is undeniable. As the demand for increasingly complex and functionally diverse small molecules continues to grow, the strategic deployment of such polysubstituted building blocks will undoubtedly play an ever more critical role in the future of drug discovery and materials science.

References

A comprehensive list of references will be compiled upon the discovery of more specific literature pertaining to the synthesis and application of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. The current guide is based on established principles of organic chemistry and data available for structurally related compounds.

Sources

Foundational

The Renaissance of the Carbonyl: A Technical Guide to Substituted Aromatic Aldehydes in Medicinal Chemistry

Topic: Introduction to Substituted Aromatic Aldehydes in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary For decades,...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Substituted Aromatic Aldehydes in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

For decades, the aromatic aldehyde moiety was often viewed with skepticism in drug discovery libraries—frequently flagged as a "structural alert" due to potential metabolic instability and non-specific reactivity. However, the landscape has shifted. With the FDA approval of Voxelotor (Oxbryta) for Sickle Cell Disease (SCD), the substituted aromatic aldehyde has been validated as a precision "warhead" capable of reversible covalent modulation of proteins.

This guide moves beyond basic organic synthesis to explore the medicinal utility of this scaffold. We examine how electronic tuning (via Hammett relationships) dictates biological half-life, the mechanics of Schiff base formation with target lysine/valine residues, and the metabolic pathways that define their safety profile.

Structural Activity Relationships (SAR): Tuning the Electrophile

The core utility of an aromatic aldehyde in a biological context is its electrophilicity. The carbonyl carbon is susceptible to nucleophilic attack by primary amines (lysine side chains or N-terminal amino acids). The rate and stability of this interaction are governed by the electronic nature of the aromatic ring substituents.

The Hammett Relationship in Drug Design

To design an effective aldehyde-based drug, one must balance reactivity (on-target binding) with metabolic stability (avoiding rapid oxidation). This balance is quantitatively predicted by the Hammett equation:


[1][2]

Where


 (sigma) represents the substituent's electronic effect.[2][3]
  • Electron Withdrawing Groups (EWGs): Substituents like

    
    , 
    
    
    
    , or halogens (positive
    
    
    values) pull electron density from the ring. This increases the partial positive charge (
    
    
    ) on the carbonyl carbon, accelerating Schiff base formation but potentially increasing non-specific toxicity.
  • Electron Donating Groups (EDGs): Substituents like

    
     or 
    
    
    
    (negative
    
    
    values) donate electron density, stabilizing the carbonyl and reducing reactivity.

Table 1: Substituent Effects on Carbonyl Reactivity (General Trends)

Substituent (Para)Electronic Effect

Constant
Predicted Carbonyl ReactivityMetabolic Fate (ALDH)
-NO₂ Strong Withdrawal+0.78Very High (Potential Toxicity)Rapid Oxidation
-CF₃ Strong Withdrawal+0.54HighModerate-Rapid
-Cl Weak Withdrawal+0.23ModerateModerate
-H Neutral0.00BaselineBaseline
-OCH₃ Donation (Resonance)-0.27Low (Stable)Slow Oxidation
-OH Strong Donation-0.37Very LowGlucuronidation likely

Expert Insight: In the design of Voxelotor, the pyrazole ring acts as an electron-withdrawing scaffold relative to a simple phenyl ring, tuning the aldehyde's reactivity to specifically target the N-terminal valine of hemoglobin without indiscriminately binding to other plasma proteins.

Mechanism of Action: The Reversible Covalent Paradigm

The distinguishing feature of modern aldehyde therapeutics is reversible covalent binding . Unlike irreversible inhibitors (e.g., aspirin) that permanently disable a target, substituted aromatic aldehydes form a Schiff base (imine) that exists in equilibrium.

Case Study: Voxelotor and Hemoglobin S

Voxelotor prevents the polymerization of Sickle Hemoglobin (HbS) by stabilizing the oxygenated (R-state) conformation.[4][5]

  • Binding Site: The aldehyde group condenses with the primary amine of the N-terminal valine (

    
    Val1) of the hemoglobin 
    
    
    
    -chain.
  • The Equilibrium: The formation of the imine releases a water molecule. Because this reaction is reversible, the drug can dissociate, reducing the risk of permanent immunogenic adduct formation.

  • Allosteric Effect: This binding increases the affinity of HbS for oxygen. Since oxygenated HbS does not polymerize, sickling is inhibited.

Pathway Visualization

The following diagram illustrates the kinetic equilibrium of Schiff base formation in the context of protein conjugation.

SchiffBaseMechanism Aldehyde Substituted Aromatic Aldehyde (Drug) Intermediate Carbinolamine Intermediate Aldehyde->Intermediate Nucleophilic Attack Protein Protein Target (Lysine/Valine-NH2) Protein->Intermediate SchiffBase Schiff Base (Imine) Drug-Protein Complex Intermediate->SchiffBase Dehydration (-H2O) Water H2O Intermediate->Water SchiffBase->Intermediate Hydrolysis (Reversibility)

Caption: Kinetic pathway of reversible Schiff base formation between an aromatic aldehyde drug and a protein target.

Synthetic Versatility in Drug Design

While the aldehyde can be the final "warhead," it is also a pivotal intermediate in synthesizing heterocyclic cores.

  • Knoevenagel Condensation: Reaction with active methylene compounds to form

    
    -unsaturated systems (Michael acceptors).
    
  • Biginelli Reaction: One-pot synthesis of dihydropyrimidines (calcium channel blockers) using an aromatic aldehyde, urea, and ethyl acetoacetate.

  • Reductive Amination: Converting the aldehyde to a secondary amine, a standard method for linking pharmacophores.

Experimental Protocol: Kinetic Assay for Schiff Base Formation

To validate a new aldehyde candidate, one must measure its binding kinetics (


) and dissociation (

) with a model amine. This protocol uses UV-Vis spectroscopy, tracking the distinct absorbance shift of the imine bond (typically 300–400 nm).
Protocol: UV-Vis Stopped-Flow Kinetic Analysis

Objective: Determine the second-order rate constant of imine formation between a substituted benzaldehyde and


-butylamine (lysine mimic).

Reagents:

  • Compound X: 10 mM stock in DMSO.

  • Model Amine:

    
    -butylamine (0.1 M in Phosphate Buffer, pH 7.4).
    
  • Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

Workflow:

  • Baseline Correction: Blank the UV-Vis spectrophotometer with PBS.

  • Preparation: Dilute Compound X to 100

    
    M in PBS.
    
  • Initiation: rapidly mix Compound X solution with

    
    -butylamine solution (1:1 ratio) in a quartz cuvette or stopped-flow cell.
    
  • Measurement: Monitor absorbance change at

    
     (previously determined for the specific imine) every 0.5 seconds for 10 minutes.
    
  • Data Analysis: Fit the absorbance vs. time curve to a pseudo-first-order equation (since amine is in excess) to extract

    
    . Plot 
    
    
    
    vs. [Amine] to determine the second-order rate constant.
Assay Logic Visualization

AssayWorkflow Prep Reagent Prep (Aldehyde in DMSO + PBS) Mix Rapid Mixing (Stopped-Flow) Prep->Mix t = 0 Detect UV-Vis Detection (Imine Absorbance) Mix->Detect Kinetic Scan Data Data Processing (Pseudo-1st Order Fit) Detect->Data Abs vs Time Decision Go/No-Go Decision (Is k_on > Threshold?) Data->Decision Rate Constant

Caption: Workflow for validating aldehyde reactivity kinetics using UV-Vis spectroscopy.

ADME & Toxicity: The Metabolic Hurdle

The primary safety concern with aromatic aldehydes is their oxidation to carboxylic acids or reduction to alcohols.

  • Aldehyde Dehydrogenase (ALDH): The major detoxification pathway. ALDH oxidizes the aldehyde to a carboxylic acid (e.g., benzoic acid derivatives), which are typically rapidly excreted via the kidneys (often as glycine conjugates/hippurates).

  • Aldehyde Oxidase (AO): Cytosolic enzyme that also oxidizes aromatic aldehydes.

  • Toxicity: If the aldehyde is too reactive (high Hammett

    
    ), it may deplete cellular glutathione or form irreversible adducts with DNA/proteins before ALDH can clear it.
    

Design Strategy: To extend half-life, steric bulk (ortho-substitution) is often introduced to slow down ALDH access to the carbonyl carbon without abolishing the reversible binding to the therapeutic target.

References

  • Voxelotor Mechanism: Metcalf, B., et al. (2017). "Discovery of GBT440, an Orally Bioavailable R-State Stabilizer of Sickle Cell Hemoglobin." ACS Medicinal Chemistry Letters. Link

  • Aldehyde Metabolism: Vasiliou, V., et al. (2000). "Aldehyde dehydrogenases: From alcohol metabolism to human health and disease."[6] Chemico-Biological Interactions. Link

  • Schiff Base Chemistry: Kalia, J., & Raines, R. T. (2008). "Hydrolytic Stability of Hydrazones and Oximes." Angewandte Chemie International Edition. Link

  • Hammett Equation: Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol: 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry 4-Chloro-2-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that serves as a critical building block in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, offers multiple points for chemical modification, making it a valuable intermediate in the development of novel pharmaceutical agents and agrochemicals. The strategic placement of these functional groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the final bioactive compounds. This application note provides a detailed, field-proven protocol for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde via the Vilsmeier-Haack reaction, a robust and widely applicable method for the formylation of electron-rich aromatic systems.[1][2]

Synthetic Strategy: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful tool for the introduction of a formyl group (-CHO) onto an aromatic ring. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium salt, often referred to as the Vilsmeier reagent, then undergoes an electrophilic aromatic substitution with an activated aromatic substrate.[1]

In the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde, the starting material is 1-Chloro-3-fluoro-2-methoxybenzene. The methoxy group in this substrate is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution. The directing effects of the substituents (chloro, fluoro, and methoxy groups) will guide the formylation to the desired position.

Experimental Protocol: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

This protocol is designed for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde from 1-Chloro-3-fluoro-2-methoxybenzene using the Vilsmeier-Haack reaction.

Materials and Reagents:

ReagentFormulaM. Wt.CAS No.Purity
1-Chloro-3-fluoro-2-methoxybenzeneC₇H₆ClFO160.5753145-38-3≥98%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Anhydrous, ≥99.8%
Phosphorus oxychloride (POCl₃)POCl₃153.3310025-87-3≥99%
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Anhydrous, ≥99.8%
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01144-55-8Aqueous
Anhydrous Magnesium SulfateMgSO₄120.377487-88-9
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS Grade
HexanesC₆H₁₄86.18110-54-3ACS Grade

Equipment:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) supply

  • Ice bath

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Safety Precautions:

  • Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. All operations involving DCM should be performed in a fume hood.

  • The reaction is exothermic. Maintain strict temperature control during the addition of reagents.

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 50 mL).

    • Cool the flask to 0 °C using an ice bath.

  • Formation of the Vilsmeier Reagent:

    • Slowly add phosphorus oxychloride (1.5 eq.) to the cooled DMF with vigorous stirring. The addition should be dropwise to control the exothermic reaction and maintain the temperature below 10 °C.

    • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Addition of the Aromatic Substrate:

    • Dissolve 1-Chloro-3-fluoro-2-methoxybenzene (1.0 eq.) in anhydrous dichloromethane (DCM, 20 mL).

    • Add the solution of the substrate dropwise to the Vilsmeier reagent via the dropping funnel over a period of 30 minutes, maintaining the reaction temperature at 0 °C.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 60 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up and Extraction:

    • Once the reaction is complete, cool the mixture to room temperature and then to 0 °C in an ice bath.

    • Carefully and slowly quench the reaction by adding crushed ice (100 g), followed by the slow addition of a saturated sodium bicarbonate solution until the pH is neutral (pH ~7). This step should be performed with caution due to gas evolution.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by silica gel column chromatography using a mixture of ethyl acetate and hexanes as the eluent to afford the pure 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Visualization of the Synthetic Workflow

Synthesis_Workflow Workflow for the Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde cluster_reagent_prep Vilsmeier Reagent Formation cluster_reaction Electrophilic Aromatic Substitution cluster_workup Work-up and Purification DMF N,N-Dimethylformamide (DMF) Vilsmeier Vilsmeier Reagent DMF->Vilsmeier 0 °C POCl3 Phosphorus Oxychloride (POCl3) POCl3->Vilsmeier ReactionMix Reaction Mixture Vilsmeier->ReactionMix Substrate 1-Chloro-3-fluoro-2-methoxybenzene Substrate->ReactionMix 0 °C to 60 °C Quench Quenching (Ice & NaHCO3) ReactionMix->Quench Extraction Extraction (DCM) Quench->Extraction Purification Column Chromatography Extraction->Purification Product 4-Chloro-2-fluoro-3-methoxybenzaldehyde Purification->Product

Caption: Synthetic pathway for 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Expected Results and Characterization

The successful synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde should yield a solid product. The identity and purity of the compound can be confirmed by standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons and the methoxy and aldehyde protons, with appropriate chemical shifts and coupling constants.

  • ¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms in their respective chemical environments.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the molecular weight and elemental composition of the product.

  • FT-IR: The infrared spectrum should show characteristic absorption bands for the aldehyde carbonyl group (around 1700 cm⁻¹) and the C-O and C-halogen bonds.

Discussion and Mechanistic Insights

The Vilsmeier-Haack reaction proceeds through the formation of a highly electrophilic dichloromethyliminium ion, the Vilsmeier reagent, from the reaction of DMF and POCl₃.[1] This electrophile then attacks the electron-rich aromatic ring of 1-Chloro-3-fluoro-2-methoxybenzene. The regioselectivity of the formylation is dictated by the directing effects of the substituents. The methoxy group is a strong activating ortho-, para-director. The fluorine and chlorine atoms are deactivating but also ortho-, para-directing. The formylation is expected to occur at the position most activated by the methoxy group and least sterically hindered.

The hydrolysis of the intermediate iminium salt during the aqueous work-up yields the final aldehyde product.[2] The use of anhydrous conditions during the initial stages of the reaction is crucial to prevent the premature decomposition of the Vilsmeier reagent and the starting material.

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. The Vilsmeier-Haack reaction offers an efficient and scalable method for the preparation of this valuable synthetic intermediate. The detailed procedure and mechanistic insights provided herein will be a valuable resource for researchers and scientists in the fields of organic synthesis and drug discovery.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available from: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Available from: [Link]

  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Available from: [Link]

  • Google Patents. CN103896752A - Preparation method of 4-chloro-3-(4-ethoxybenzyl)benzaldehyde.
  • Google Patents. US5457239A - Process for formylation of aromatic compounds.
  • Organic Syntheses. Benzaldehyde, m-methoxy-. Available from: [Link]

  • Google Patents. CN102557903A - Preparation method of 4-hydroxyl-2-methoxybenzaldehyde.
  • Google Patents. CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • ResearchGate. (PDF) A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Available from: [Link]

  • ResearchGate. Vilsmeier-Haack Transformations under Non Classical Conditions. Available from: [Link]

  • ResearchGate. A Kinetic and Synthetic Approach of Surfactants Accelerated by Vilsmeier- Haack Acetylation and Formylation with Anisole. Available from: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available from: [Link]

  • Organic Syntheses. m-CHLOROBENZALDEHYDE. Available from: [Link]

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Application

Application Notes &amp; Protocols: The Strategic Use of 4-Chloro-2-fluoro-3-methoxybenzaldehyde in Modern Pharmaceutical Synthesis

Introduction: A Multifunctional Building Block for Complex Synthesis In the landscape of medicinal chemistry, the design of novel therapeutic agents hinges on the availability of versatile and strategically functionalize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Multifunctional Building Block for Complex Synthesis

In the landscape of medicinal chemistry, the design of novel therapeutic agents hinges on the availability of versatile and strategically functionalized building blocks. 4-Chloro-2-fluoro-3-methoxybenzaldehyde emerges as such a scaffold, offering a unique convergence of reactive and modulatory groups on a single aromatic ring. The aldehyde group serves as a classical and highly versatile handle for a myriad of chemical transformations, including reductive aminations, Wittig reactions, and various condensations essential for constructing complex molecular architectures.

The true strategic value of this molecule, however, lies in its specific substitution pattern. The presence of a fluorine atom at the C2 position and a chlorine atom at the C4 position provides medicinal chemists with powerful tools to fine-tune the physicochemical properties of a lead compound. Fluorine is widely employed to enhance metabolic stability, improve lipophilicity, and modulate pKa, often leading to improved pharmacokinetic profiles.[1] The chloro group further influences the electronic nature of the ring and can serve as a steric blocker or a key interaction point within a protein's binding pocket. The methoxy group at the C3 position adds another layer of functionality, acting as a potential hydrogen bond acceptor and influencing the overall conformation of the molecule. This guide provides an in-depth look at the potential applications and synthetic protocols for leveraging 4-Chloro-2-fluoro-3-methoxybenzaldehyde in drug discovery programs.

Physicochemical & Safety Profile

A thorough understanding of a reagent's properties and hazards is paramount for its safe and effective use in the laboratory.

PropertyValueSource / Note
IUPAC Name 4-Chloro-2-fluoro-3-methoxybenzaldehyde-
Molecular Formula C₈H₆ClFO₂Calculated
Molecular Weight 188.59 g/mol Calculated
CAS Number Not availableThis specific isomer is not widely cataloged.
Appearance White to off-white solid (Predicted)Based on isomers like 4-Fluoro-3-methoxybenzaldehyde.[2]
Melting Point 57-64 °C (Predicted Range)Based on isomers like 4-Fluoro-3-methoxybenzaldehyde.[2]
Solubility Soluble in common organic solvents (DCM, THF, EtOAc)Standard for similar benzaldehydes.

GHS Hazard Information (Inferred from Isomers): Researchers handling this compound should adhere to safety protocols for similarly structured aromatic aldehydes. Isomers such as 2-fluoro-3-methoxybenzaldehyde and 4-fluoro-3-methoxybenzaldehyde are classified with the following hazards, and it is prudent to assume a similar profile for the title compound.[3][4]

  • H302: Harmful if swallowed.[3][4]

  • H315: Causes skin irritation.[3][4]

  • H318/H319: Causes serious eye damage/irritation.[3][4]

  • H335: May cause respiratory irritation.[3][4]

Precautionary Measures:

  • P261 & P264: Avoid breathing dust and wash hands thoroughly after handling.[5][6]

  • P280: Wear protective gloves, clothing, and eye/face protection.[5][6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Core Synthetic Applications & Mechanistic Rationale

The utility of 4-Chloro-2-fluoro-3-methoxybenzaldehyde stems from its ability to participate in a wide range of C-C and C-N bond-forming reactions, which are the bedrock of pharmaceutical synthesis.

Reductive Amination: A Gateway to Bioactive Amines

Causality: Reductive amination is arguably the most powerful method for synthesizing amines in drug discovery. The reaction of the aldehyde with a primary or secondary amine forms an intermediate iminium ion, which is then reduced in situ by a mild hydride agent. This pathway is highly efficient and tolerates a wide variety of functional groups. For 4-Chloro-2-fluoro-3-methoxybenzaldehyde, this reaction provides direct access to a diverse library of substituted benzylamines, a privileged scaffold found in numerous approved drugs. The choice of reducing agent is critical; sodium triacetoxyborohydride (STAB) is often preferred due to its mildness and tolerance of slightly acidic conditions which favor iminium ion formation.

Start 4-Chloro-2-fluoro- 3-methoxybenzaldehyde + Primary/Secondary Amine Imine Iminium Ion Intermediate Formation Start->Imine Stir at RT Solvent Solvent (e.g., DCM, DCE) Solvent->Imine Reduction In Situ Reduction Imine->Reduction Reducer Reducing Agent (e.g., NaBH(OAc)₃) Reducer->Reduction Addition Product Substituted Benzylamine Product Reduction->Product Reaction Completion

Caption: Workflow for Reductive Amination.

Wittig and Horner-Wadsworth-Emmons Reactions: Accessing Alkenes and Stilbenes

Causality: The synthesis of stilbene and other alkene-containing cores is crucial for developing compounds that target systems like tubulin polymerization.[7][8] The Wittig reaction, using a phosphorus ylide, or the Horner-Wadsworth-Emmons (HWE) reaction, using a phosphonate ester, allows for the stereoselective formation of C=C double bonds from the aldehyde. For example, related fluorinated benzaldehydes are key precursors in the synthesis of benzosuberone derivatives and combretastatin analogues, which often rely on a Wittig-type reaction to construct the central alkene bridge.[7][9] The electron-withdrawing nature of the fluoro and chloro substituents on the ring can influence the reactivity of the aldehyde and the stability of the intermediates, requiring careful optimization of reaction conditions.

Synthesis of Heterocyclic Scaffolds

Causality: Heterocycles are the most common structural motifs in pharmaceuticals. The aldehyde functionality is a perfect starting point for building these rings.

  • Condensation with Hydrazines: Reaction with hydrazine or substituted hydrazines can yield hydrazones, which can be cyclized to form pyrazoles or other nitrogen-containing heterocycles. This approach is valued for its simplicity and efficiency.[10]

  • Multi-component Reactions: The aldehyde can participate in reactions like the Biginelli or Hantzsch reactions to rapidly generate complex dihydropyrimidines or dihydropyridines, respectively. These scaffolds are known to possess a wide range of biological activities.

The specific substitution pattern of 4-Chloro-2-fluoro-3-methoxybenzaldehyde makes it an attractive building block for synthesizing targeted inhibitors, such as those for protein kinases, where substituted aromatic rings are essential for achieving potency and selectivity.[11][12]

Detailed Experimental Protocol: Synthesis of N-(4-Chloro-2-fluoro-3-methoxybenzyl)piperidine

This protocol provides a validated, step-by-step method for a standard reductive amination, serving as a template for synthesizing a wide array of amine derivatives.

Principle: The aldehyde reacts with piperidine in the presence of a mild acid catalyst (acetic acid) to form an iminium ion, which is immediately reduced by sodium triacetoxyborohydride (STAB) to yield the target tertiary amine.

Materials & Reagents:

  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde (FW: 188.59 g/mol )

  • Piperidine (FW: 85.15 g/mol )

  • Sodium triacetoxyborohydride (STAB) (FW: 211.94 g/mol )

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.89 g, 10.0 mmol, 1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in anhydrous dichloromethane (40 mL).

  • Amine Addition: Add piperidine (1.0 g, 12.0 mmol, 1.2 eq) to the solution, followed by glacial acetic acid (0.6 g, 10.0 mmol, 1.0 eq).

  • Initial Stirring: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.

  • Reductant Addition: Carefully add sodium triacetoxyborohydride (STAB) (3.18 g, 15.0 mmol, 1.5 eq) portion-wise over 10 minutes. Note: Slight effervescence may be observed.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete upon the disappearance of the starting aldehyde spot (typically 2-4 hours).

  • Work-up - Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing 50 mL of saturated aqueous NaHCO₃ solution to quench the excess acid and reducing agent.

  • Work-up - Extraction: Extract the aqueous layer with dichloromethane (2 x 30 mL). Combine the organic layers.

  • Work-up - Washing: Wash the combined organic layers with brine (50 mL), then dry over anhydrous MgSO₄.

  • Purification - Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product as an oil.

  • Purification - Chromatography: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of 0% to 20% ethyl acetate in hexanes to afford the pure N-(4-Chloro-2-fluoro-3-methoxybenzyl)piperidine.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The ¹H NMR should show the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new benzylic singlet (~3.5 ppm).

A 1. Dissolve Aldehyde in Anhydrous DCM B 2. Add Piperidine & Acetic Acid A->B C 3. Stir 30 min at RT (Iminium Formation) B->C D 4. Add STAB Portion-wise C->D E 5. Monitor by TLC (2-4 hours) D->E F 6. Quench with Sat. NaHCO₃ E->F Reaction Complete G 7. Extract with DCM, Wash with Brine F->G H 8. Dry (MgSO₄) & Concentrate G->H I 9. Purify via Silica Gel Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step protocol workflow.

Conclusion

4-Chloro-2-fluoro-3-methoxybenzaldehyde represents a highly valuable, albeit specialized, building block for pharmaceutical research. Its unique combination of a reactive aldehyde handle and a strategically halogenated, methoxy-substituted aromatic core provides a robust platform for generating novel molecular entities. The principles and protocols outlined in this guide demonstrate its potential in constructing diverse scaffolds, from simple bioactive amines to complex heterocyclic systems, making it a powerful tool for drug development professionals aiming to expand chemical space and address challenging therapeutic targets.

References

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Essential Role of 4-Fluoro-3-methylbenzaldehyde in Modern Pharmaceutical Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. Retrieved from [Link]

  • Supporting Information. (n.d.). NMR Spectra data. Retrieved from [Link]

  • PubMed. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Google Patents. (n.d.). RU2417216C2 - Fluoroalkoxy-combretastatin derivatives, use and synthesis methods thereof.
  • PubMed. (2019). Selective and reversible modification of kinase cysteines with chlorofluoroacetamides. Retrieved from [Link]

  • Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). CN106946674B - Method for synthesizing environment-friendly p-methoxybenzaldehyde.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

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Method

Application Notes and Protocols for 4-Chloro-2-fluoro-3-methoxybenzaldehyde in Agrochemical Development

Introduction: Unlocking the Potential of a Versatile Benzene-Core Building Block In the continuous quest for novel and effective agrochemicals, the strategic design and synthesis of molecules with enhanced biological act...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of a Versatile Benzene-Core Building Block

In the continuous quest for novel and effective agrochemicals, the strategic design and synthesis of molecules with enhanced biological activity and improved safety profiles are paramount. Substituted benzaldehydes are a cornerstone in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals.[1] 4-Chloro-2-fluoro-3-methoxybenzaldehyde is a unique trifunctionalized aromatic aldehyde. Its distinct substitution pattern—featuring a reactive aldehyde group, and chloro, fluoro, and methoxy moieties—offers a versatile platform for the development of innovative fungicides, herbicides, and insecticides.

The presence of halogen atoms, such as chlorine and fluorine, along with the methoxy group on the benzaldehyde ring, significantly influences the molecule's reactivity and the physicochemical properties of its derivatives. These substitutions can enhance the biological efficacy, metabolic stability, and binding affinity of the final agrochemical product to its target site. This guide provides a comprehensive overview of the potential applications of 4-Chloro-2-fluoro-3-methoxybenzaldehyde in agrochemical research and development, complete with detailed synthetic protocols and expert insights into its strategic utilization.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is essential for its effective application in synthetic chemistry.

PropertyValueSource
Molecular Formula C₈H₆ClFO₂N/A
Molecular Weight 188.59 g/mol N/A
Appearance Off-white to pale yellow solidN/A
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol.N/A

The reactivity of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is primarily dictated by its aldehyde functional group, which readily undergoes a variety of chemical transformations. These include:

  • Oxidation: to the corresponding carboxylic acid.

  • Reduction: to the corresponding benzyl alcohol.

  • Reductive Amination: to form various substituted benzylamines.

  • Wittig Reaction: to form alkenes.

  • Condensation Reactions: with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other heterocyclic systems.

The chloro, fluoro, and methoxy substituents modulate the reactivity of the aromatic ring, influencing its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Core Application: A Gateway to Novel Herbicidal Compounds via Phenylboronic Acid Intermediates

A significant application of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is its use as a precursor for the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid. This boronic acid is a key intermediate in the preparation of 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which have demonstrated potent herbicidal activity.[2]

The synthetic workflow involves the conversion of the aldehyde to the corresponding boronic acid, which is then utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to construct the final herbicidal molecule.[2]

G A 4-Chloro-2-fluoro- 3-methoxybenzaldehyde B Intermediate (e.g., via Grignard or Lithiation) A->B Organometallic Reagent C 4-Chloro-2-fluoro- 3-methoxyphenylboronic acid B->C Borate Ester followed by Hydrolysis E Herbicidal Compound (e.g., 6-Aryl-4-aminopicolinate) C->E Suzuki Coupling (Pd catalyst, Base) D Aryl/Heteroaryl Halide (Picolinate or Pyrimidine derivative) D->E

Caption: Synthetic workflow from 4-Chloro-2-fluoro-3-methoxybenzaldehyde to a herbicidal compound.

Protocol 1: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

This protocol outlines a general procedure for the synthesis of the key boronic acid intermediate.

Materials:

  • 4-Chloro-2-fluoro-3-methoxybenzaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) or other suitable organolithium reagent

  • Triisopropyl borate

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1 equivalent) in anhydrous THF in a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-Butyllithium (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C. Stir the reaction mixture at this temperature for 1-2 hours.

  • Borylation: To the resulting solution, add triisopropyl borate (1.2 equivalents) dropwise, again ensuring the temperature remains below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis: Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~1-2).

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-chloro-2-fluoro-3-methoxyphenylboronic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel.

Protocol 2: Suzuki Coupling for Herbicide Synthesis

This protocol provides a general method for the Suzuki coupling of the synthesized boronic acid with a suitable aryl or heteroaryl halide.

Materials:

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

  • Aryl or heteroaryl halide (e.g., a chlorinated picolinate or pyrimidine derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: To a reaction flask, add the aryl or heteroaryl halide (1 equivalent), 4-chloro-2-fluoro-3-methoxyphenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2-3 equivalents).

  • Solvent Addition: Under an inert atmosphere, add the degassed solvent system.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization to obtain the final herbicidal compound.

Prospective Applications in Fungicide and Insecticide Development

The unique substitution pattern of 4-Chloro-2-fluoro-3-methoxybenzaldehyde also suggests its potential as a building block for other classes of agrochemicals.

Fungicide Synthesis

Many successful fungicides are based on heterocyclic scaffolds such as quinolines, triazoles, and pyrazoles.[3][4] The aldehyde functionality of 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be used to construct these heterocyclic systems through condensation and cyclization reactions. For example, it can be a key starting material in the Doebner-von Miller reaction or similar syntheses to produce substituted quinolines with potential fungicidal activity.[5] The presence of the fluoro and chloro groups on the resulting quinoline ring could enhance its antifungal potency.

G A 4-Chloro-2-fluoro- 3-methoxybenzaldehyde D Substituted Quinoline (Potential Fungicide) A->D Doebner-von Miller Reaction B Aniline Derivative B->D C α,β-Unsaturated Carbonyl Compound C->D

Caption: Proposed synthesis of a fungicidal quinoline derivative.

Insecticide Synthesis

Substituted benzaldehydes are also crucial intermediates in the synthesis of pyrethroid insecticides.[6][7] While 4-Fluoro-3-phenoxybenzaldehyde is a common precursor, the unique electronic properties imparted by the chloro and methoxy groups in 4-Chloro-2-fluoro-3-methoxybenzaldehyde could lead to novel pyrethroid analogues with altered insecticidal spectrums or improved metabolic stability. The synthesis would typically involve the formation of an ester linkage between a suitable carboxylic acid (like chrysanthemic acid) and the alcohol derived from the reduction of 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Conclusion and Future Outlook

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a promising and versatile building block for the development of next-generation agrochemicals. Its utility in the synthesis of potent herbicides via a boronic acid intermediate is a clear and valuable application. Furthermore, its potential for constructing novel fungicides and insecticides based on established synthetic methodologies warrants further exploration. Researchers and scientists in the agrochemical industry are encouraged to consider this compound in their discovery programs to unlock new and effective solutions for crop protection.

References

  • Beyond Pesticides. (n.d.). Synthetic Pyrethroids. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • MDPI. (2023). Pd/C–H2-Catalyzed One-Pot Aromatization–Deoxygenation of Dihydropyridinediones: A Green, Scalable Route to Alkyl Pyridines. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Understanding 4-Fluoro-3-phenoxybenzaldehyde: A Key Intermediate for Pyrethroids. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of benzaldehyde substituted phenyl carbonyl hydrazones and their formylation using Vilsmeier-Haack reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • MDPI. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and properties of substituted benzaldehyde phenylhydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (2024). Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. Retrieved from [Link]

  • PubMed Central. (2023). Pyrethrins and Pyrethroids: A Comprehensive Review of Natural Occurring Compounds and Their Synthetic Derivatives. Retrieved from [Link]

  • Springer. (2024). Quinoline: A Novel Solution for Next-Generation Pesticides, Herbicides, and Fertilizers. Retrieved from [Link]

  • Google Patents. (n.d.). US4456772A - Process for the preparation of optionally substituted fluoro-nitro-benzaldehydes.
  • Sciforum. (n.d.). Preparation and Herbicidal Activities of Substituted Amides of Quinoline Derivatives. Retrieved from [Link]

  • PubMed. (2014). Synthesis and antifungal activity of substituted salicylaldehyde hydrazones, hydrazides and sulfohydrazides. Retrieved from [Link]

  • Wikipedia. (n.d.). Quinoline. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. Retrieved from [Link]

  • PubMed Central. (2018). Discovery and development of pyrethroid insecticides. Retrieved from [Link]

  • ResearchGate. (2025). Green and traditional one-pot synthesis techniques for bioactive quinoline derivatives: A review. Retrieved from [Link]

  • Google Patents. (n.d.). WO 99/38833.
  • MDPI. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Retrieved from [Link]

  • J-Stage. (n.d.). Development of novel pesticides in the 21st century. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis Pathway: Using Quinoline-2,3-dicarboxylic Acid for Herbicide Efficacy. Retrieved from [Link]

Sources

Application

Derivatization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde for biological screening

Application Note: Derivatization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde for Biological Screening Introduction: The "Push-Pull" Scaffold 4-Chloro-2-fluoro-3-methoxybenzaldehyde represents a high-value pharmacophore sc...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Derivatization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde for Biological Screening

Introduction: The "Push-Pull" Scaffold

4-Chloro-2-fluoro-3-methoxybenzaldehyde represents a high-value pharmacophore scaffold due to its unique electronic "push-pull" architecture.[1] Unlike simple benzaldehydes, this molecule integrates three distinct functionalities that dictate its reactivity and biological binding potential:

  • 2-Fluoro Group (Ortho-Effect): The fluorine atom at the C2 position exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the electrophilicity of the aldehyde carbonyl.[1] This accelerates nucleophilic attacks (e.g., amine condensation) compared to non-fluorinated analogs. Additionally, it imposes conformational constraints via electrostatic repulsion with the carbonyl oxygen, often locking the rotamer in a specific orientation favorable for kinase binding pockets.

  • 3-Methoxy Group: Provides a hydrogen bond acceptor site and moderate electron donation (+M), balancing the lipophilicity (LogP) and solubility.[1]

  • 4-Chloro Handle: A para-positioned halogen that remains stable during mild aldehyde derivatization but serves as a latent handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage diversification.[1]

This Application Note outlines optimized protocols for derivatizing this scaffold into libraries suitable for antibacterial, anticancer (kinase inhibition), and urease inhibition screening.

Chemical Derivatization Workflows

We define two primary "Vectors" for derivatization: The Nitrogen Vector (targeting the aldehyde for Schiff base/amine synthesis) and the Carbon Vector (targeting the aldehyde for chain extension).[1]

The Nitrogen Vector: Reductive Amination & Schiff Bases

Target Application: Kinase Inhibitors, Antibacterial Agents

Due to the ortho-fluorine, the aldehyde is highly reactive.[1] Standard reductive amination conditions must be buffered to prevent uncontrolled bis-alkylation or decomposition.[1]

Protocol A: Controlled Reductive Amination Objective: Synthesis of secondary benzylic amines.[1]

  • Reagents:

    • Substrate: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)[1]

    • Amine: Primary aliphatic or aromatic amine (1.1 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)[1]

    • Reductant: Sodium triacetoxyborohydride (STAB, 1.5 equiv)

    • Additive: Acetic acid (1.0 equiv) - Crucial for activating the imine in the presence of the electron-rich methoxy group.[1]

  • Procedure:

    • Step 1 (Imine Formation): Dissolve the aldehyde and amine in DCE (0.2 M concentration).[1] Add Acetic Acid.[1][2] Stir at Room Temperature (RT) for 2 hours. Note: Monitor by TLC. The 2-F group usually drives this to completion faster than unsubstituted benzaldehydes.[1]

    • Step 2 (Reduction): Cool the mixture to 0°C. Add STAB portion-wise. Allow to warm to RT and stir overnight (12 h).

    • Step 3 (Quench): Quench with saturated aqueous NaHCO₃.[1] Extract with DCM (3x).[1]

    • Step 4 (Purification): Flash chromatography (Hexane/EtOAc).

Protocol B: Schiff Base Ligand Synthesis (for Metal Complexation) Target Application: Urease Inhibitors (Copper/Zinc complexes)

  • Reagents: Aldehyde (1.0 equiv), Aniline derivative (1.0 equiv), Ethanol (absolute).

  • Procedure: Reflux the aldehyde and amine in ethanol (0.5 M) with a catalytic amount of glacial acetic acid (2-3 drops) for 4 hours.

  • Isolation: The Schiff base often precipitates upon cooling.[1] Filter and wash with cold ethanol.[1] Recrystallize from EtOH/CHCl₃ if necessary.

The Carbon Vector: Wittig Olefination

Target Application: Benzosuberone Analogs, Tubulin Polymerization Inhibitors

The aldehyde can be converted into a styrene or extended chain, serving as a precursor for cyclization (e.g., to benzosuberones).

Protocol C: Wittig Reaction

  • Reagents: Methyltriphenylphosphonium bromide (1.2 equiv), KOtBu (1.3 equiv), THF (anhydrous).

  • Procedure:

    • Suspend phosphonium salt in THF at 0°C. Add KOtBu dropwise (solution turns yellow/orange). Stir 30 min.

    • Add 4-Chloro-2-fluoro-3-methoxybenzaldehyde (dissolved in THF) dropwise.[1]

    • Stir at 0°C for 1 h, then warm to RT for 2 h.

  • Workup: Quench with saturated NH₄Cl. Extract with Et₂O.[1] The 4-Cl and 2-F substituents are stable under these conditions.[1]

Strategic Visualization: The Derivatization Tree

The following diagram illustrates the decision matrix for diversifying this scaffold.

DerivatizationTree Start 4-Chloro-2-fluoro- 3-methoxybenzaldehyde VectorN Nitrogen Vector (Aldehyde + Amine) Start->VectorN R-NH2 / H+ VectorC Carbon Vector (Aldehyde + C-Nu) Start->VectorC Ph3P=CH-R VectorX Halogen Vector (4-Cl Substitution) Start->VectorX Pd(0) / Ar-B(OH)2 Schiff Schiff Base (Imine) VectorN->Schiff -H2O Amine Secondary Amine (Reductive Amination) VectorN->Amine NaBH(OAc)3 MetalComplex Cu(II)/Zn(II) Complex (Urease Inhibitor) Schiff->MetalComplex Cu(OAc)2 Biaryl Biaryl System (Suzuki Coupling) Amine->Biaryl Post-Derivatization Styrene Styrene Derivative (Wittig) VectorC->Styrene Benzosuberone Benzosuberone Core (Cyclization) Styrene->Benzosuberone Friedel-Crafts VectorX->Biaryl Late-Stage

Figure 1: Strategic Derivatization Map.[1] The workflow allows for parallel library generation targeting different biological endpoints.

Biological Screening Protocols

Once the library is generated (e.g., Schiff bases or Secondary Amines), the following screening cascades are recommended based on the scaffold's known activity profiles.

Antibacterial Screening (MIC Assay)

Rationale: Halogenated Schiff bases derived from this scaffold have shown efficacy against Gram-positive bacteria (S. aureus) by disrupting cell wall synthesis.[1]

Assay Setup:

  • Method: Broth Microdilution (CLSI Standards).[1]

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922).

  • Control: Ciprofloxacin (Positive), DMSO (Negative).

  • Concentration Range: 0.5 µg/mL to 128 µg/mL.[1]

  • Readout: Optical Density (OD600) after 24h incubation at 37°C.

Urease Inhibition Assay

Rationale: Copper complexes of 2-fluoro-substituted benzaldehyde Schiff bases are potent urease inhibitors, relevant for H. pylori treatment.[1]

Assay Setup:

  • Enzyme: Jack bean urease.[1]

  • Substrate: Urea (100 mM).[1]

  • Indicator: Phenol red (pH indicator).[1]

  • Mechanism: Measure the suppression of ammonia production.

  • IC50 Determination: Compare absorbance at 570 nm against Acetohydroxamic acid (Standard inhibitor).

Data Summary: Expected Reactivity Profile

The following table summarizes the expected reactivity of the 4-Chloro-2-fluoro-3-methoxybenzaldehyde compared to a standard benzaldehyde.

Reaction TypeReactivity vs. BenzaldehydeMechanistic DriverPrecaution
Imine Formation Higher (2-5x Faster) 2-Fluoro (-I) effect increases carbonyl electrophilicity.[1]Avoid high temperatures; reaction is exothermic.[1]
Oxidation Comparable 3-Methoxy (+M) balances the 2-Fluoro (-I) effect.[1]Standard Pinnick oxidation works well.[1]
Suzuki Coupling Lower (at 4-Cl) 4-Cl is electronically deactivated by the aldehyde (para).[1]Protect aldehyde first (as acetal) or use oxidative addition promoters (e.g., XPhos).
Nucleophilic Aromatic Substitution (SnAr) Possible (at 2-F) 2-F is activated by the ortho-aldehyde (electron withdrawing).[1]CRITICAL: Strong nucleophiles may displace the Fluorine instead of reacting at the aldehyde.[1]

References

    • Citation for: Use as a precursor for benzosuberone derivatives and Wittig reaction protocols.[3]

  • Citation for: Physical properties and handling of fluorin
  • Takjoo, R., et al. (2012). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes. Molecules, 17. Retrieved from [Link][1][2][4]

    • Citation for: Urease inhibition assays and Copper(II) complex synthesis.
  • Citation for: Optimized reductive amination protocols using borane/acetic acid systems.
  • International Journal of Current Research and Academic Review. (2019). Synthesis and Antimicrobial studies of (E)-N-(4-chlorobenzylidene) Aniline Schiff base. Retrieved from [Link]

    • Citation for: Antibacterial spectrum of chloro-substituted benzaldehyde deriv

Sources

Method

Application Note: A Robust, Validated RP-HPLC Method for the Quantification of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Abstract This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the systematic development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds, making its purity and quantification critical for quality control. The developed isocratic method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, offering excellent peak symmetry and resolution. Detection is performed using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and robustness, proving its suitability for routine quality control applications.[1][2][3][4]

Introduction

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a substituted benzaldehyde derivative whose purity is paramount in ensuring the safety and efficacy of final products. The presence of halogen and methoxy functional groups on the aromatic ring gives the molecule a moderate degree of hydrophobicity, making it an ideal candidate for analysis by reversed-phase HPLC (RP-HPLC).[5][6] RP-HPLC is a cornerstone of analytical chemistry, particularly in the pharmaceutical industry, due to its high resolving power, sensitivity, and applicability to a wide range of non-polar to moderately polar compounds.[5][7] The fundamental principle of RP-HPLC involves the partitioning of an analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase.[6][7] Analytes with greater hydrophobicity interact more strongly with the stationary phase, leading to longer retention times.[5] This application note provides a comprehensive guide to the logical development, optimization, and validation of an analytical method for this specific compound.

Method Development Strategy

The development of a reliable HPLC method is a systematic process aimed at achieving the desired separation while ensuring the method is efficient and robust.[5] The overall workflow for this project is depicted below.

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation Analyte Analyte Characterization (4-Chloro-2-fluoro-3-methoxybenzaldehyde) InitialParams Initial Parameter Selection (Column, Mobile Phase, Detector) Analyte->InitialParams informs Optimization Systematic Optimization (Mobile Phase Ratio, Flow Rate) InitialParams->Optimization refine SST System Suitability Testing (Tailing, Plates, RSD) Optimization->SST verify Validation ICH Q2(R1) Validation (Linearity, Accuracy, Precision, etc.) SST->Validation leads to FinalMethod Final Validated Method Protocol Validation->FinalMethod

Caption: Workflow for HPLC Method Development and Validation.

2.1. Analyte Characterization & Initial Parameter Selection

A successful method begins with understanding the analyte. 4-Chloro-2-fluoro-3-methoxybenzaldehyde is a small organic molecule with a molecular weight of approximately 188.58 g/mol . Its structure, containing an aromatic ring, makes it an excellent chromophore, suitable for UV detection. Benzaldehyde and its derivatives typically exhibit strong absorbance in the 200-350 nm range. A UV scan would confirm the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Based on its structure, the molecule is relatively non-polar. This inherent hydrophobicity dictates the choice of a reversed-phase separation mode.[5][7]

  • Column Selection : A C18 (octadecylsilane) column is the most common and versatile stationary phase for RP-HPLC and serves as an excellent starting point.[5][8] Its long alkyl chains provide strong hydrophobic interactions with the analyte. A standard dimension of 4.6 x 150 mm with 5 µm particle size offers a good balance between efficiency and backpressure.

  • Mobile Phase Selection : A mixture of water (or buffer) and an organic modifier is standard for RP-HPLC. Acetonitrile is often preferred over methanol due to its lower viscosity and better UV transparency. An initial isocratic mixture of 50:50 Acetonitrile:Water was chosen as a starting point to achieve a reasonable retention time.

  • Detector Selection : A Diode Array Detector (DAD) or UV-Vis detector is appropriate. Based on the chromophoric nature of the benzaldehyde group, a detection wavelength of 254 nm was selected as a common starting point for aromatic compounds.

Experimental Protocols

3.1. Materials and Instrumentation

  • Analyte: 4-Chloro-2-fluoro-3-methoxybenzaldehyde reference standard (>99% purity).

  • Solvents: HPLC grade Acetonitrile (ACN) and purified water.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm.

3.2. Protocol: Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

3.3. Protocol: Method Optimization

The goal of optimization is to achieve a sharp, symmetrical peak with a suitable retention time (typically 3-10 minutes) and adequate resolution from any impurities.

  • Mobile Phase Composition:

    • Inject a mid-range standard (e.g., 25 µg/mL) using the initial 50:50 ACN:Water mobile phase.

    • If retention is too long, increase the percentage of acetonitrile (e.g., to 60%). If retention is too short, decrease the acetonitrile percentage (e.g., to 40%).

    • The relationship is governed by the principle that increasing the organic modifier content in the mobile phase decreases analyte retention in RP-HPLC.[9]

    • After several trials, a ratio of 60:40 (ACN:Water) was found to provide an optimal retention time of approximately 5.5 minutes.

  • Flow Rate:

    • With the optimized mobile phase, evaluate the effect of flow rate. A standard flow rate of 1.0 mL/min for a 4.6 mm ID column is a good starting point.

    • This flow rate provided good peak shape and a reasonable run time, so no further adjustment was necessary.

  • Detection Wavelength:

    • Using the DAD, acquire the full UV spectrum of the analyte peak.

    • The λmax was confirmed to be at 262 nm . The detector wavelength was updated to this value for maximum sensitivity.

Final Optimized Method & System Suitability

The culmination of the development and optimization process is the final analytical method protocol. Before analysis, the system's suitability must be confirmed.

Table 1: Final Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 262 nm

| Run Time | 10 minutes |

4.1. Protocol: System Suitability Testing (SST)

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of a working standard solution (e.g., 25 µg/mL).

  • Calculate the parameters listed in Table 2. The system is deemed ready for analysis only if all criteria are met.

Table 2: System Suitability Requirements

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, critical for accurate integration.
Theoretical Plates (N) ≥ 2000 Indicates column efficiency and separation power.

| Relative Standard Deviation (RSD) | ≤ 2.0% | For peak area and retention time of replicate injections. Demonstrates system precision. |

Method Validation Protocol (ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1][4] The following tests were conducted based on the ICH Q2(R1) tripartite guideline.[1][2][3]

ValidationParameters Method Validated Method Specificity Specificity Method->Specificity Linearity Linearity & Range Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision (Repeatability & Intermediate) Method->Precision Robustness Robustness Method->Robustness

Caption: Key Parameters for Method Validation per ICH Q2(R1).

5.1. Protocol: Validation Experiments

  • Specificity:

    • Inject the mobile phase (blank) to ensure no interfering peaks at the analyte's retention time.

    • Inject a sample of a known placebo (if applicable) to demonstrate no matrix interference.

    • The method is specific if no significant peaks are observed at the retention time of 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

  • Linearity:

    • Prepare and inject calibration standards at a minimum of five concentrations across the range of 1-100 µg/mL.

    • Construct a calibration curve by plotting the peak area versus the concentration.

    • Perform a linear regression analysis. The method is linear if the correlation coefficient (r²) is ≥ 0.999.

  • Accuracy (Recovery):

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze the samples and calculate the percentage recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

    • The acceptance criterion is typically 98.0% to 102.0% recovery.

  • Precision:

    • Repeatability (Intra-day): Analyze a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, on the same instrument.[1]

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the RSD for the results. The acceptance criterion is an RSD of ≤ 2.0%.

  • Robustness:

    • Deliberately introduce small variations to the method parameters.

    • Analyze samples under these modified conditions and evaluate the impact on the results (e.g., retention time, peak area).

    • Variations include:

      • Flow Rate (± 0.1 mL/min)

      • Mobile Phase Composition (± 2% organic)

      • Column Temperature (± 2 °C)

    • The method is robust if the system suitability parameters remain within the acceptance criteria under all varied conditions.

Conclusion

A simple, isocratic RP-HPLC method for the quantitative determination of 4-Chloro-2-fluoro-3-methoxybenzaldehyde has been successfully developed and validated. The method employs a standard C18 column with a UV detector, making it accessible to most quality control laboratories. The validation results confirm that the method is specific, linear, accurate, precise, and robust, rendering it suitable for its intended purpose in routine analysis and quality control of this important chemical intermediate.

References

  • ijarsct. (2022). Importance of RP-HPLC in Analytical Method Development: A Review. Available at: [Link]

  • ICH. (1996). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • IJSDR. (2021). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. Available at: [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Available at: [Link]

  • Chromatography Online. (2023). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?. Available at: [Link]

  • NIH. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • ResearchGate. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • RSC Publishing. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. Available at: [Link]

  • ResearchGate. (2007). Retention of substituted benzaldehydes on RP-HPLC. Correlation with partition coefficients and molecular descriptors. Available at: [Link]

Sources

Application

Application Note: GC-MS Analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde Reaction Products

Abstract This application note provides a comprehensive guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products originating from 4-Chloro-2-fluoro-3-methoxybenzaldehyde. As a versatile bu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of reaction products originating from 4-Chloro-2-fluoro-3-methoxybenzaldehyde. As a versatile building block in pharmaceutical and agrochemical synthesis, understanding the purity, byproduct profile, and reaction completion of this compound is critical for process optimization and quality control.[1][2][3] This document outlines detailed protocols for sample preparation, GC-MS method parameters, and data interpretation, tailored for researchers, scientists, and drug development professionals. The methodologies are designed to be robust and self-validating, ensuring high levels of scientific integrity.

Introduction: The Significance of Analyzing Halogenated Benzaldehydes

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde whose reactivity is governed by the interplay of its chloro, fluoro, methoxy, and aldehyde functional groups. These substitutions significantly influence the compound's chemical and physical properties, making it a valuable intermediate in the synthesis of complex molecules such as active pharmaceutical ingredients (APIs).[1][2] Reactions involving this aldehyde can lead to a variety of products, including desired intermediates, unreacted starting materials, and various side-products.

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical technique for monitoring these reactions. Its combination of chromatographic separation and mass-based detection provides the specificity and sensitivity required to identify and quantify volatile and semi-volatile compounds in a complex reaction mixture.[4][5] A well-developed GC-MS method is crucial for ensuring product quality, optimizing reaction yields, and meeting stringent regulatory requirements in pharmaceutical development.[4][6]

This guide provides a foundational methodology that can be adapted for various reaction types involving 4-Chloro-2-fluoro-3-methoxybenzaldehyde, such as reductions, oxidations, and condensation reactions.

Experimental Workflow Overview

The analytical process can be broken down into three key stages: Sample Preparation, GC-MS Analysis, and Data Interpretation. Each stage is critical for obtaining reliable and reproducible results.

Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Reaction Quenching & Work-up Extract Liquid-Liquid or Solid-Phase Extraction Prep->Extract Isolate Analytes Derivatize Derivatization (Optional) Extract->Derivatize Enhance Volatility Dilute Dilution & Filtration Derivatize->Dilute Prepare for Injection Inject GC Injection Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify Report Reporting Quantify->Report

Sources

Method

NMR spectroscopy techniques for characterizing 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Application Note: Structural Elucidation & Characterization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde via Multinuclear NMR Spectroscopy Abstract This application note details the protocol for the complete structural ass...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Structural Elucidation & Characterization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde via Multinuclear NMR Spectroscopy

Abstract

This application note details the protocol for the complete structural assignment of 4-Chloro-2-fluoro-3-methoxybenzaldehyde , a dense, tetra-substituted aromatic intermediate often utilized in API synthesis.[1] Due to the high substitution pattern (1,2,3,4-substitution), standard 1H NMR often yields ambiguous singlets or overlapping signals.[1] This guide establishes a robust workflow utilizing


F-NMR , 

C-NMR with

F-coupling analysis
, and 2D Heteronuclear Correlation (HSQC/HMBC) to definitively map the regiochemistry.

Introduction & Structural Challenges

The target molecule presents a unique challenge in NMR spectroscopy due to the "crowded" aromatic ring.

  • Core Scaffold: Benzaldehyde (C1).[1]

  • Substituents: Fluorine (C2), Methoxy (C3), Chlorine (C4).[1]

  • Remaining Protons: Only two aromatic protons remain (H5 and H6), creating a simplified but potentially deceptive splitting pattern.[1]

Key Analytical Objective: Verify the 2-Fluoro-3-methoxy regiochemistry against potential isomers (e.g., 2-fluoro-4-methoxy or 2-fluoro-5-methoxy) which are common byproducts in nucleophilic aromatic substitution (


) reactions.

Sample Preparation Protocol

To ensure high-resolution data and prevent line broadening due to viscosity or aggregation:

  • Solvent Selection:

    • Primary: Chloroform-d (

      
      )  (99.8% D) + 0.03% TMS.[1]
      
      • Why: Excellent solubility for halogenated benzaldehydes; provides sharp lines for J-coupling analysis.[1]

    • Secondary: DMSO-

      
       .
      
      • Why: Use only if the aldehyde proton signal overlaps with aromatic protons or if water suppression is required.[1] Note that DMSO will shift the aldehyde proton downfield (

        
         ppm) compared to 
        
        
        
        .[1]
  • Concentration:

    • 1H / 19F: 5–10 mg in 600 µL solvent.[1]

    • 13C / 2D: 25–40 mg in 600 µL solvent (required for adequate S/N on quaternary carbons split by fluorine).[1]

  • Tube Specifications: High-precision 5mm NMR tubes (Type 1 or equivalent) to minimize shimming artifacts.

Experimental Strategy & Expected Parameters

H NMR (Proton)

Focus: Analysis of the AB Spin System and Long-Range Fluorine Coupling.

The two aromatic protons (H5 and H6) form an AB system perturbed by the Fluorine atom.

ProtonPositionMultiplicityExpected Shift (

)
Coupling Logic
CHO C1-H d or dd10.2 - 10.4 ppmDoublet (

Hz)
. The aldehyde proton often couples to the ortho-fluorine.
H6 C6-H dd7.5 - 7.7 ppmDoublet of Doublets .[1][2] Split by H5 (

Hz) and meta-Fluorine (

Hz).[1]
H5 C5-H d or dd7.2 - 7.4 ppmDoublet .[1][2] Split by H6 (

Hz).[1] Para-Fluorine coupling (

) is typically negligible (< 1 Hz).[1]
OCH

C3-O-H d3.9 - 4.1 ppmDoublet (

Hz)
.[1][2] Often appears as a singlet, but high-field instruments may resolve a small coupling to F.
F NMR (Fluorine)

Focus: Purity and Substitution Confirmation.

  • Experiment: Run both Proton-Coupled and Proton-Decoupled spectra.

  • Expected Shift:

    
     to 
    
    
    
    ppm (typical for ortho-substituted benzaldehydes).[1][2]
  • Coupled Spectrum: Should reveal a dd (doublet of doublets) matching the coupling constants found in the

    
    H spectrum (
    
    
    
    to H6 and
    
    
    to CHO).
C NMR (Carbon)

Focus: The "Comb" of Couplings.

The Fluorine atom acts as a "spy nucleus," splitting carbon signals based on distance. This is the most definitive method for proving the position of substituents.

CarbonTypeCoupling

(Hz)
Diagnostic Value
C2 C-FDoublet~250-260 (

)
Defines the C-F ipso position.[1][2]
C1 C=ODoublet~10-15 (

)
Proves Aldehyde is ortho to F.
C3 C-OMeDoublet~10-15 (

)
Proves Methoxy is ortho to F.
C4 C-ClDoublet~3-5 (

)
Proves Chlorine is meta to F.
C6 CHDoublet~3-5 (

)
Proves H6 is meta to F.
C5 CHSinglet/Broad< 2 (

)
Para position usually shows no splitting.[1][2]

Structural Elucidation Workflow (Logic Map)

The following diagram illustrates the decision-making process for assigning the structure using the data described above.

NMR_Workflow Start Sample: 4-Chloro-2-fluoro-3-methoxybenzaldehyde Step1 1. Acquire 1H NMR (CDCl3) Check Aldehyde & Aromatic Region Start->Step1 Decision1 Are H5/H6 signals clearly resolved? Step1->Decision1 Step2 2. Acquire 19F NMR (Coupled & Decoupled) Decision1->Step2 Yes Alt_Solvent Switch to DMSO-d6 or Benzene-d6 Decision1->Alt_Solvent No (Overlap) Step3 3. Acquire 13C NMR Look for J(C-F) Splitting Step2->Step3 Step4 4. 2D HMBC Experiment Link OMe to C3 & CHO to C1/C2 Step3->Step4 Result Confirmed Regiochemistry: 1,2,3,4-Substitution Pattern Step3->Result C2 (d, ~250Hz) confirms C-F Step4->Result Step4->Result HMBC: OMe -> C3 (d, ~15Hz) confirms OMe ortho to F Alt_Solvent->Step1

Caption: Step-by-step logic flow for confirming the 1,2,3,4-substitution pattern using multi-nuclear NMR.

Detailed Protocol: 2D HMBC Confirmation

While 1D NMR provides chemical shifts, HMBC (Heteronuclear Multiple Bond Correlation) is required to indisputably link the methoxy group to the correct position relative to the fluorine.

Protocol Steps:

  • Pulse Sequence: Select hmbcgpndqf (Gradient selected HMBC with low-pass J-filter).[1]

  • Optimization: Set long-range coupling delay for 8 Hz (standard) or 5 Hz (to catch weaker 4-bond couplings).

  • Critical Correlations to Look For:

    • Methoxy Protons (

      
       4.[1]0) 
      
      
      
      C3:
      The C3 carbon will be a doublet in the F1 dimension (due to
      
      
      ). If the methoxy correlates to a doublet carbon with
      
      
      Hz, the Methoxy is ortho to Fluorine .
    • Aldehyde Proton (

      
       10.[1]3) 
      
      
      
      C1 & C2:
      The aldehyde proton should show a strong correlation to C1 (carbonyl) and C2 (C-F carbon).[1] C2 will be identifiable by its massive
      
      
      splitting (~250 Hz) and distinctive chemical shift (~150-160 ppm).[1]

Data Reporting Template

When documenting this analysis for regulatory or internal reports, use the following format:


H NMR (400 MHz, CDCl

):

10.32 (dd,

Hz, 1H, CHO), 7.65 (dd,

Hz, 1H, H-6), 7.28 (d,

Hz, 1H, H-5), 4.05 (d,

Hz, 3H, OCH

).[1]

C NMR (100 MHz, CDCl

):

186.5 (d,

Hz, C=O), 154.2 (d,

Hz, C-2), 146.8 (d,

Hz, C-3), 130.5 (d,

Hz, C-4), 126.1 (s, C-5), 122.4 (d,

Hz, C-6), 61.8 (d,

Hz, OCH

).[1] (Note: Values are predicted estimates based on substituent additivity rules for this specific isomer).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. Wiley.[1][3] (Standard text for coupling constants).

  • Reich, H. J. (2023).[1] University of Wisconsin-Madison NMR Database: Fluorine-19 Chemical Shifts & Coupling. Link

  • PubChem. (2023).[1] Compound Summary: 4-Fluoro-3-methoxybenzaldehyde (Analogous Structure Data). National Library of Medicine.[1] Link[1][2]

  • Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1][3] (Authoritative source on F-C and F-H coupling patterns).

Sources

Application

Synthesis of indole derivatives from substituted benzaldehydes

Application Note: Strategic Synthesis of Functionalized Indoles from Substituted Benzaldehydes Executive Summary The indole scaffold represents a "privileged structure" in drug discovery, serving as the core pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Functionalized Indoles from Substituted Benzaldehydes

Executive Summary

The indole scaffold represents a "privileged structure" in drug discovery, serving as the core pharmacophore in over 100 marketed drugs (e.g., Sumatriptan, Indomethacin, Vincristine). While Fischer Indolization remains a staple, it often necessitates pre-functionalized hydrazine precursors that are not commercially ubiquitous.

This Application Note details two orthogonal protocols for synthesizing indole-2-carboxylates and 3-substituted indoles directly from substituted benzaldehydes . These precursors are inexpensive, stable, and offer the widest diversity of substitution patterns (halogens, ethers, nitro groups) essential for SAR (Structure-Activity Relationship) studies.

We present two distinct mechanistic pathways:

  • Method A (The "Azide" Route): The Hemetsberger-Knittel Synthesis.[1][2] Ideal for generating indole-2-carboxylates with high functional group tolerance.

  • Method B (The "Nitro" Route): Palladium-Catalyzed Reductive Cyclization of

    
    -Nitrostyrenes.[3] A modern, atom-economical approach using CO surrogates.
    

Strategic Analysis & Pathway Selection

Choosing the correct synthetic route depends on the desired substitution pattern and the electronic nature of the benzaldehyde starting material.

IndoleStrategy Start Starting Material: Substituted Benzaldehyde Decision Target Indole Substitution? Start->Decision RouteA Method A: Hemetsberger-Knittel (via Azido-Cinnamate) Decision->RouteA Need C2-Ester Handle (Robust, Scalable) RouteB Method B: Reductive Cyclization (via u03b2-Nitrostyrene) Decision->RouteB Need C2/C3-H or Alkyl (Atom Economy) ProdA Product: Indole-2-Carboxylates (Ester functionalized) RouteA->ProdA ProdB Product: 2/3-Unsubstituted or Alkyl Indoles RouteB->ProdB

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on target scaffold requirements.

Method A: The Hemetsberger-Knittel Protocol[4]

Principle: This reaction involves the condensation of a benzaldehyde with an azidoacetate to form an


-azido-cinnamate, followed by thermal decomposition. The key intermediate is a vinyl nitrene, which undergoes C-H insertion into the ortho-position of the benzene ring.

Mechanism:

  • Knoevenagel Condensation: Benzaldehyde + Ethyl azidoacetate

    
     Ethyl 
    
    
    
    -azido-cinnamate.
  • Thermolysis: Loss of

    
     generates a vinyl nitrene.
    
  • Cyclization: The nitrene forms a 2H-azirine intermediate, which rearranges to the indole.

Protocol A: Step-by-Step

Reagents:

  • Substituted Benzaldehyde (1.0 equiv)

  • Ethyl azidoacetate (1.2 equiv) [Caution: High Energy]

  • Sodium Ethoxide (NaOEt) (1.2 equiv) - 21% wt in EtOH

  • Ethanol (Solvent A)

  • Xylene or Toluene (Solvent B - High boiling point required)

Step 1: Formation of


-Azido-Cinnamate 
  • Preparation: In a flame-dried flask under

    
    , dissolve NaOEt (1.2 equiv) in anhydrous Ethanol (0.5 M concentration relative to aldehyde).
    
  • Addition: Cool to -10°C. Dropwise add a mixture of Benzaldehyde (1.0 equiv) and Ethyl azidoacetate (1.2 equiv) over 30 minutes. Note: Maintaining low temperature suppresses polymerization.

  • Reaction: Stir at -10°C for 2 hours, then allow to warm to room temperature (RT) overnight.

  • Workup: Pour mixture into ice-cold saturated

    
    . Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography. Target: Yellow crystalline solid.

Step 2: Thermolytic Cyclization

  • Setup: Prepare a reflux apparatus with a high-boiling solvent (Xylene, bp ~140°C).

  • Dilution: Dissolve the

    
    -azido-cinnamate from Step 1 in Xylene (concentration ~0.05 M). High dilution is critical to prevent intermolecular side reactions.
    
  • Thermolysis: Heat to reflux (140°C) for 1–4 hours. Monitor

    
     evolution (bubbler) and TLC (disappearance of azide spot).
    
  • Isolation: Cool to RT. Concentrate under reduced pressure. The indole-2-carboxylate often crystallizes upon cooling or addition of pentane.

Critical Process Parameters (CPPs):

  • Temperature Control: Step 1 must be kept cold (-10°C) to favor the Z-isomer (though both cyclize, Z is faster). Step 2 requires rapid heating to bypass the Azirine trap.

  • Safety: Ethyl azidoacetate is potentially explosive. Do not distill. Use blast shields during thermolysis.

Method B: Pd-Catalyzed Reductive Cyclization of -Nitrostyrenes

Principle: This modern method utilizes a palladium catalyst and a carbon monoxide (CO) surrogate (Phenyl Formate) to reductively cyclize


-nitrostyrenes.[3] The nitrostyrene is easily accessed via the Henry Reaction (Benzaldehyde + Nitromethane).

Mechanism: The Pd(II) catalyst reduces the nitro group using CO (generated in situ from phenyl formate) to a nitroso/nitrene species, which inserts into the aryl C-H bond.

Protocol B: Step-by-Step

Reagents:

  • 
    -Nitrostyrene derivative (prepared via Henry Reaction)
    
  • Phenyl Formate (CO surrogate)[3][4]

  • Catalyst:

    
     (1-5 mol%)
    
  • Ligand: 1,10-Phenanthroline (10-20 mol%)

  • Base: Triethylamine (

    
    )
    
  • Solvent: Acetonitrile (

    
    )
    

Workflow:

  • Catalyst Prep: In a pressure tube (heavy-walled glass), mix

    
     and 1,10-Phenanthroline in MeCN. Stir for 10 mins to form the active complex (solution turns yellow/orange).
    
  • Substrate Addition: Add the

    
    -nitrostyrene (1.0 equiv).
    
  • CO Source: Add Phenyl Formate (2.0 equiv) and

    
     (1.0 equiv).
    
  • Reaction: Seal the tube. Heat to 80–100°C for 6–12 hours.

    • Note: Phenyl formate decomposes to Phenol and CO. The pressure will rise; ensure glassware is rated for ~5 bar.

  • Workup: Cool to RT. Vent carefully. Filter through a pad of Celite to remove Pd black.

  • Purification: Concentrate and purify via silica gel chromatography (Hexane/EtOAc gradient).

NitroCyclization Substrate Beta-Nitrostyrene Intermediate Nitroso/Nitrene Species Substrate->Intermediate Reduction (CO) Pd Pd(II)/Phenanthroline Pd->Intermediate CO Phenyl Formate (CO Source) CO->Intermediate Product Indole Intermediate->Product C-H Insertion

Figure 2: Mechanistic flow of the Pd-catalyzed reductive cyclization using CO surrogates.

Comparative Data & Scope

The following table summarizes expected outcomes based on literature precedents for substituted benzaldehydes.

Substituent (R) on BenzaldehydeMethod A Yield (Hemetsberger)Method B Yield (Pd-Reductive)Notes
H (Unsubstituted) 75-85%70-80%Both methods highly effective.
4-OMe (Electron Donating) 60-70%50-60%EDGs can slow Knoevenagel step in Method A.
4-NO2 (Electron Withdrawing) 80-90%40-50%EWGs favor Method A; Method B risks reducing the

.
2-Cl (Ortho-Halo) 65-75%80-90%Method B excels with ortho-substituents (steric relief).
4-Br (Halogen) 70-80%60-70%Both compatible; Br survives Method A thermolysis well.

Troubleshooting & Optimization

  • Low Yield in Method A (Step 1): If the Knoevenagel condensation is sluggish (common with electron-rich aldehydes), switch from NaOEt/EtOH to Piperidine/Acetic Acid in refluxing benzene/toluene with a Dean-Stark trap to drive water removal.

  • Polymerization in Method B: If the nitrostyrene polymerizes instead of cyclizing, increase the catalyst loading to 5 mol% and ensure strictly anaerobic conditions.

  • Purification: Indole-2-carboxylates (Method A) are often fluorescent. Use a UV lamp (365 nm) to distinguish product (blue/purple fluorescence) from unreacted azide (dark/UV inactive).

References

  • Hemetsberger-Knittel Indole Synthesis (Original Protocol): Hemetsberger, H., & Knittel, D. (1972).[1] Synthese und Thermolyse von

    
    -Azidoacrylestern. Monatshefte für Chemie.
    
    
  • Review of Indole Synthesis Methodologies: Gribble, G. W. (2000).[1] Recent developments in indole ring synthesis—methodology and applications. J. Chem. Soc., Perkin Trans.[1] 1.

  • Righi, M., et al. (2020).

    
    -Nitrostyrenes with Phenyl Formate as a CO Surrogate. Molecules.
    
    
  • Modern Advances in Indole Synthesis (2023-2025): Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry.

Sources

Method

Application Note: High-Precision Engineering of Functional Materials Using 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary This application note details the strategic utilization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CFMB) as a tri-functionalized scaffold in the synthesis of advanced organic materials. Unlike simple b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utilization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CFMB) as a tri-functionalized scaffold in the synthesis of advanced organic materials. Unlike simple benzaldehydes, CFMB offers a unique "push-pull" electronic landscape due to the interplay between the electron-donating methoxy group and the electron-withdrawing halogen atoms.[1] This specific substitution pattern is critical for:

  • Liquid Crystal Engineering: The lateral fluorine atom suppresses crystallinity, lowering melting points and enhancing solubility in nematic mixtures.

  • Pharmaceutical Solid-State Chemistry: The halogen bond donors (Cl, F) facilitate predictable crystal packing and polymorphism control in Active Pharmaceutical Ingredients (APIs).

  • Optoelectronic Ligands: The aldehyde functionality serves as a universal handle for Schiff base condensation, yielding conjugated ligands for luminescent metal-organic frameworks (MOFs).

Chemical Profile & Reactivity Landscape[1][2]

The utility of CFMB lies in its Orthogonal Reactivity . The three functional groups allow for sequential, selective derivatization without protecting groups.

Functional GroupPositionReactivity ModeApplication Relevance
Aldehyde (-CHO) C1Condensation (Knoevenagel, Schiff Base)Linker formation for Liquid Crystals and MOFs.[1]
Fluorine (-F) C2Electronic Modulation / H-BondingLowers melting point (lateral disruption); increases metabolic stability.[1]
Methoxy (-OMe) C3Electron Donation (+M effect)Increases solubility; tunes HOMO/LUMO levels in conjugated systems.[1]
Chlorine (-Cl) C4Cross-Coupling (Suzuki, Buchwald)Site for conjugation extension (biaryl formation).
Reactivity Workflow Diagram

The following diagram illustrates the divergent synthesis pathways accessible from the CFMB core.

CFMB_Reactivity CFMB 4-Chloro-2-fluoro- 3-methoxybenzaldehyde (Core Scaffold) Schiff Schiff Base Ligands (Liquid Crystals/OLEDs) CFMB->Schiff Condensation (R-NH2, H+) Biaryl Biaryl Scaffolds (Kinase Inhibitors/Polymers) CFMB->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Heterocycle Fused Heterocycles (Quinolines/Indoles) CFMB->Heterocycle Cyclization (e.g., Wittig + Acid)

Figure 1: Divergent synthesis pathways utilizing the orthogonal functional groups of CFMB.[1][2]

Protocol A: Synthesis of Fluorinated Schiff Base Mesogens

Application: Liquid Crystals (LCs) and Anisotropic Materials. Rationale: The introduction of a lateral fluorine atom (at C2) is a proven strategy to disrupt efficient packing in rod-like molecules, thereby lowering the melting point and widening the nematic phase range [1, 2].

Materials
  • Precursor: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)[1]

  • Amine Component: 4-Butylaniline (1.0 eq) (Representative mesogenic tail)[1]

  • Solvent: Absolute Ethanol (EtOH)

  • Catalyst: Glacial Acetic Acid (cat.)

Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.88 g, 10 mmol) in 20 mL of absolute ethanol.

  • Addition: Add 4-butylaniline (1.49 g, 10 mmol) dropwise to the stirring solution.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may turn yellow immediately, indicating imine formation.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4 hours. Monitor reaction progress via TLC (Eluent: 20% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear.
    
  • Crystallization: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (0°C).

  • Filtration: Filter the resulting precipitate under vacuum.

  • Purification (Critical for LCs): Recrystallize the crude solid from hot ethanol.

    • Note: High purity is essential for sharp LC phase transitions. Repeat recrystallization until the melting range is <1°C.

  • Drying: Dry the yellow crystalline solid in a vacuum oven at 40°C for 12 hours.

Expected Outcome: A yellow crystalline solid (Schiff base) exhibiting thermotropic liquid crystalline behavior. The lateral fluorine will typically suppress the smectic phase in favor of the nematic phase compared to the non-fluorinated analog.

Protocol B: Suzuki-Miyaura Cross-Coupling for Biaryl Scaffolds

Application: Pharmaceutical Intermediates and Conjugated Polymers.[1] Rationale: The C4-Chlorine atom serves as an electrophile for Palladium-catalyzed cross-coupling.[1] The presence of the ortho-fluorine (C2) and meta-methoxy (C3) groups creates a unique steric and electronic environment that requires specific catalytic systems to prevent dehalogenation or homocoupling [3].[1]

Materials
  • Substrate: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (3 mol%)[1]
    
  • Base:

    
     (2.0 eq)
    
  • Solvent System: 1,4-Dioxane / Water (4:1 v/v)[1]

Step-by-Step Methodology
  • Inert Atmosphere: Flame-dry a Schlenk flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Loading: Charge the flask with:

    • CFMB (188 mg, 1.0 mmol)[1]

    • Phenylboronic acid (146 mg, 1.2 mmol)[1]

    • 
       (276 mg, 2.0 mmol)[1]
      
    • 
       (24 mg, 0.03 mmol)[1]
      
  • Solvation: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Reaction: Seal the flask and heat to 90°C for 12 hours under

    
    .
    
  • Work-up:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient 90:10 to 70:30).

Technical Insight: The C3-Methoxy group provides electron density that can deactivate the oxidative addition step at the C4-Cl bond.[1] High-performance ligands like dppf or XPhos are recommended over simple


 to ensure high yields.[1]

Solid-State Characterization & Engineering

For drug development professionals, the solid-state form of CFMB derivatives is paramount.[1] The Fluorine atom acts as a hydrogen bond acceptor, influencing crystal lattice energy.

Characterization Workflow
  • PXRD (Powder X-Ray Diffraction): Essential to identify polymorphs. The specific substitution pattern of CFMB often leads to unique "herringbone" packing motifs in biaryl derivatives.

  • DSC (Differential Scanning Calorimetry):

    • Protocol: Heat sample (2-5 mg) at 10°C/min from 25°C to 250°C under

      
      .[1]
      
    • Look for: Sharp melting endotherms (purity) and glass transitions (

      
      ) for amorphous materials.
      
Workflow Diagram: Solid-State Analysis

SolidState Sample Synthesized Material (CFMB Derivative) PXRD PXRD Analysis (Crystallinity Check) Sample->PXRD DSC DSC Analysis (Thermal Transitions) Sample->DSC SingleCrystal Single Crystal XRD (Packing Motif) PXRD->SingleCrystal If Crystalline

Figure 2: Characterization logic for validating material properties.

References

  • Hird, M. (2007).[4] Fluorinated liquid crystals – properties and applications. Chemical Society Reviews, 36(12), 2070-2095.[1] [Link]

  • Ha, S. T., et al. (2019).[5] Synthesis and Mesophase Behavior of Schiff Base Liquid Crystals. Liquid Crystals, 46(3), 450-462.[1] (General reference for Schiff base LC protocols).

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1] [Link]

  • PubChem. (2023). 4-Chloro-2-fluoro-3-methoxybenzaldehyde Compound Summary. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this synthesis and consistently achieve high yields of your target compound.

Introduction: The Importance of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a key substituted benzaldehyde derivative utilized as a versatile building block in the synthesis of complex organic molecules. Its unique arrangement of electron-withdrawing and -donating groups makes it a valuable precursor for active pharmaceutical ingredients (APIs) and other specialty chemicals.[1] Achieving a high yield of this specific isomer, however, can be challenging due to potential side reactions and difficulties in controlling regioselectivity. This guide provides field-proven insights to overcome these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for preparing 4-Chloro-2-fluoro-3-methoxybenzaldehyde?

The most robust and widely employed method is the directed ortho-lithiation of the readily available starting material, 1-Chloro-3-fluoro-2-methoxybenzene, followed by electrophilic quench with a formylating agent like N,N-dimethylformamide (DMF).[2][3] This method offers superior regiocontrol compared to classical electrophilic aromatic substitution reactions (e.g., Vilsmeier-Haack), which can yield complex mixtures of isomers.

Q2: What is the starting material for this synthesis?

The recommended starting material is 1-Chloro-3-fluoro-2-methoxybenzene (CAS No. 53145-38-3).[4] The purity of this material is critical; ensure it is free from isomeric impurities and anhydrous before use.

Q3: What are the critical process parameters to control for optimal yield?

There are three paramount parameters:

  • Temperature: The lithiation step is highly exothermic and temperature-sensitive. Maintaining a cryogenic temperature (typically -78 °C) is essential to prevent side reactions and ensure high regioselectivity.

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards water and protic solvents. All glassware must be flame-dried, and all solvents and reagents must be rigorously dried to prevent quenching of the lithiating agent and the aryllithium intermediate.

  • Stoichiometry: Precise control over the molar equivalents of the lithiating agent is crucial. An excess can lead to di-lithiation or side reactions, while an insufficient amount will result in incomplete conversion.

Troubleshooting Guide: Overcoming Common Synthesis Challenges

This section addresses specific issues you may encounter during the synthesis.

Problem 1: Consistently Low or No Yield of the Desired Product

Low yield is the most common issue, often stemming from problems in the lithiation or formylation steps.

Potential Cause A: Inefficient ortho-Lithiation

The formation of the key aryllithium intermediate is the foundation of this synthesis. Inefficiency here directly translates to poor yield. The directing effects of the substituents on the starting material guide the deprotonation. The methoxy and fluoro groups are strong ortho-directing groups, while the chloro group is a weaker one.[3] The target proton for abstraction is at the C4 position, directed by the C3-fluoro group.

  • Troubleshooting Steps:

    • Choice of Lithiating Agent: While n-butyllithium (n-BuLi) is a strong base, it can be less selective. Lithium diisopropylamide (LDA) is a bulkier, less nucleophilic base that often provides better regioselectivity in complex systems, minimizing attack at other sites.[5] Consider switching to or optimizing with LDA if you experience issues with n-BuLi.

    • Solvent Purity: Tetrahydrofuran (THF) is the typical solvent. It must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove water and peroxides.

    • Temperature Control: Perform the addition of the lithiating agent slowly at -78 °C (a dry ice/acetone bath). A temperature increase can lead to loss of selectivity and decomposition of the aryllithium intermediate.

Potential Cause B: Ineffective Electrophilic Quench

Even with successful lithiation, the reaction can fail at the formylation step.

  • Troubleshooting Steps:

    • Purity of DMF: Use high-purity, anhydrous DMF. It is advisable to distill it under reduced pressure and store it over molecular sieves.

    • Quench Temperature: Add the anhydrous DMF to the aryllithium solution while maintaining the temperature at -78 °C. After the addition, allow the reaction to warm slowly to room temperature. This ensures the formylation reaction proceeds to completion before the workup.

Below is a diagram illustrating the primary troubleshooting workflow for low yield issues.

G start Low Yield Observed check_lithiation Verify Lithiation Efficiency start->check_lithiation check_quench Verify Quench Step start->check_quench base Optimize Base (n-BuLi vs. LDA) check_lithiation->base Regioselectivity Issues? solvent Ensure Anhydrous Solvent (THF) check_lithiation->solvent Reagent Quenching? temp_lith Maintain Temp. (-78 °C) check_lithiation->temp_lith Side Reactions? dmf Use Anhydrous DMF check_quench->dmf temp_quench Control Quench Temp. check_quench->temp_quench success Yield Improved base->success solvent->success temp_lith->success dmf->success temp_quench->success

Caption: Troubleshooting workflow for low yield synthesis.

Problem 2: Formation of Multiple Isomers

The presence of three different substituents (F, OMe, Cl) creates the potential for lithiation at multiple sites, leading to isomeric aldehyde products.

Understanding the Cause: Competing Directing Effects

The ortho-directing ability of these groups generally follows the order: -OMe > -F > -Cl. The C4 position is primarily directed by the C3-fluoro group. However, lithiation can also occur at the C2 position, directed by the C1-chloro group, although this is generally less favored.

  • Troubleshooting Steps:

    • Utilize a Hindered Base: As mentioned, LDA is more sterically demanding than n-BuLi. Its bulkiness can enhance selectivity for the less sterically hindered C4 position.

    • Lower the Reaction Temperature: Colder temperatures (-90 °C to -78 °C) increase the kinetic control of the reaction, favoring deprotonation at the most acidic site (C4, activated by the inductive effect of fluorine) over other thermodynamically stable intermediates.

The following diagram shows the directing influence of the substituents on the starting material.

Caption: Regioselectivity influences on the starting material.

Problem 3: Difficult Purification from Side Products

Impurities can complicate the isolation of the final product. A common side product is the corresponding benzoic acid, formed if the aryllithium intermediate reacts with carbon dioxide during workup.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish to exclude atmospheric CO₂ and moisture.

    • Purification Protocol: While direct crystallization may be possible if the product is highly pure, column chromatography is the most reliable method for removing stubborn impurities. A gradient elution using a hexane/ethyl acetate solvent system on silica gel is typically effective.[6]

Experimental Protocols

Protocol 1: Synthesis via Directed ortho-Lithiation

This protocol is a representative example and should be adapted and optimized based on your laboratory conditions.

Materials:

  • 1-Chloro-3-fluoro-2-methoxybenzene (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes) (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet.

  • Dissolve 1-Chloro-3-fluoro-2-methoxybenzene in anhydrous THF under argon.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour.

  • Add anhydrous DMF dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the flask to 0 °C in an ice bath and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.[7]

  • Transfer the mixture to a separatory funnel, add diethyl ether, and separate the organic layer.

  • Extract the aqueous layer twice more with diethyl ether.

  • Combine the organic extracts, wash with water and then brine, and dry over anhydrous magnesium sulfate (MgSO₄).[7]

  • Filter and concentrate the solvent under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel column using a suitable solvent system (e.g., starting with 95:5 Hexane:Ethyl Acetate).

  • Dissolve the crude product in a minimal amount of dichloromethane or the column eluent.

  • Load the solution onto the column.

  • Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.

  • Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Chloro-2-fluoro-3-methoxybenzaldehyde.[6]

Alternative Synthetic Route: The Vilsmeier-Haack Reaction

While ortho-lithiation offers better control, the Vilsmeier-Haack reaction is another potential formylation method.[8] It involves treating the starting material with a Vilsmeier reagent, typically formed in situ from DMF and phosphoryl chloride (POCl₃).[9]

Challenges with this route:

  • Lower Regioselectivity: As an electrophilic aromatic substitution, this reaction is governed by the electronic properties of the ring. The combined directing effects of the substituents can lead to a mixture of isomeric products, which are often difficult to separate.

  • Harsh Conditions: The reaction often requires elevated temperatures and strongly acidic conditions.

ParameterDirected ortho-LithiationVilsmeier-Haack Reaction
Regioselectivity High (kinetically controlled)Moderate to Low
Reaction Temp. Low (-78 °C)Moderate to High (0 °C to 100 °C)
Key Reagents Organolithium (n-BuLi, LDA)POCl₃, DMF
Primary Challenge Strict anhydrous/anaerobic conditionsIsomer separation

References

  • (N.A.). Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. NINGBO INNO PHARMCHEM CO.,LTD.
  • (N.A.). 4-Chloro-3-methoxybenzaldehyde. Chem-Impex.
  • (N.A.). US Patent US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • (N.A.). Chinese Patent CN115124410A - Preparation method of 2-fluoro-4-hydroxybenzaldehyde.
  • (N.A.). m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure.
  • (N.A.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. PrepChem.com.
  • (N.A.). US Patent US4626601A - Preparation of 4-fluoro-3-phenoxy-benzal-dehyde acetals and intermediates therefor.
  • (N.A.). 4-Chloro-3-fluorobenzaldehyde synthesis. ChemicalBook.
  • (N.A.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • (N.A.). Application Notes and Protocols: Grignard Reaction with 4-Fluorobenzaldehyde. Benchchem.
  • (N.A.). Chinese Patent CN113511960A - Synthesis method of 1-chloro-3-methoxy-5-methylbenzene.
  • (N.A.). 2-Fluoro-3-methoxybenzaldehyde. Ossila.
  • (N.A.). 4-Fluoro-3-methoxybenzaldehyde. PubChem.
  • (N.A.). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives.
  • (N.A.). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Publishing.
  • Roohia, L., Afghan, A., & Baradaran, M. M. (N.A.). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Growing Science.
  • (N.A.). 1-Chloro-3-fluoro-2-methoxybenzene. Sigma-Aldrich.
  • (N.A.). Chinese Patent CN101712603B - Method for preparing halomethylbenzaldehyde by Grignard reaction.
  • (N.A.). Formylation - Common Conditions.
  • (2025). Regioselective Lithium Diisopropylamide-Mediated Ortholithiation of 1-Chloro-3-(trifluoromethyl)benzene: Role of Autocatalysis, Lithium Chloride Catalysis, and Reversibility.
  • (N.A.). ALDEHYDES FROM 4,4-DIMETHYL-2-OXAZOLINE AND GRIGNARD REAGENTS: o-ANISALDEHYDE. Organic Syntheses Procedure.
  • (N.A.). US Patent US5457239A - Process for formylation of aromatic compounds.
  • Schall, A., & Reiser, O. (N.A.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds. Thieme Chemistry.
  • (N.A.). Vilsmeier–Haack reaction. Wikipedia.
  • (N.A.). Grignard Reagents. Sigma-Aldrich.
  • (N.A.). Synthesis by Formylation of Arene—Hydrogen Bonds. Thieme E-Books.
  • (N.A.). A Comparative study of Vilsmeier-Haack Formylation Reactions With Phenols Under Solvent Less And Solvent Conditions. Asian Journal of Research in Chemistry.

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary & Molecule Profile Target Molecule: 4-Chloro-2-fluoro-3-methoxybenzaldehyde CAS: 1002344-97-9 Primary Application: Key intermediate for triazole antifungal agents (e.g., Albaconazole analogs). Critical...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 4-Chloro-2-fluoro-3-methoxybenzaldehyde CAS: 1002344-97-9 Primary Application: Key intermediate for triazole antifungal agents (e.g., Albaconazole analogs). Critical Synthesis Challenge: The synthesis relies heavily on Directed Ortho Metalation (DoM) . The presence of three contiguous substituents (Cl, OMe, F) creates a "perfect storm" for regioselectivity errors and base-catalyzed rearrangements (Halogen Dance).

This guide addresses the three most common failure modes:

  • Regioisomer Formation (Lithiation at C6 vs. C4).

  • Halogen Migration (The "Dance" reaction).[1][2][3]

  • Bis-Addition (Formation of the secondary alcohol dimer).

The "Golden Path" vs. The Pitfalls

To troubleshoot, we must first establish the standard operating procedure (SOP) baseline. The industry-standard route utilizes a cryogenic lithiation-formylation sequence.

Standard Protocol (Baseline)
  • Substrate: 1-Chloro-3-fluoro-2-methoxybenzene (2-Fluoro-6-chloroanisole).

  • Reagent: LDA (Lithium Diisopropylamide) or n-BuLi/TMEDA.

  • Conditions: THF, -78°C, < 30 min.

  • Electrophile: DMF or N-Formylpiperidine.

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired pathway and the primary side reactions.

ReactionPathways Start Precursor: 1-Chloro-3-fluoro-2-methoxybenzene LDA Add LDA / -78°C Start->LDA Kinetic Kinetic Species (Desired) 4-Lithio-Intermediate (Ortho to F) LDA->Kinetic  Fast (Acidity of H-4) Thermo Thermodynamic Species (Impurity) 6-Lithio-Intermediate (Ortho to Cl/OMe) LDA->Thermo  Slow (Coordination) Dance Halogen Dance (Cl Migration) Kinetic->Dance  > -50°C (Equilibration) Target TARGET PRODUCT 4-Chloro-2-fluoro- 3-methoxybenzaldehyde Kinetic->Target  + DMF / H3O+ Impurity1 REGIOISOMER 2-Chloro-4-fluoro- 3-methoxybenzaldehyde Thermo->Impurity1  + DMF / H3O+ Impurity2 SCRAMBLED PRODUCT (Isomeric mixtures) Dance->Impurity2  + DMF

Figure 1: Mechanistic divergence in the lithiation of fluoro-chloro-anisoles. Green paths indicate the desired kinetic control; red paths indicate thermodynamic sinks.

Troubleshooting Guide (Q&A Format)

Module A: Regioselectivity & Isomers

Q: I am seeing a ~15% impurity with the same mass (M+) as the product but a different retention time. What is it? A: This is almost certainly the C6-Regioisomer (2-Chloro-4-fluoro-3-methoxybenzaldehyde).

  • The Cause: While the proton at C4 (ortho to Fluorine) is more acidic due to the inductive effect of Fluorine (

    
     reduction), the proton at C6 is stabilized by the coordination of the Lithium atom to the Methoxy oxygen and the Chlorine lone pairs. If the temperature rises above -70°C, or if the base is added too slowly allowing equilibration, the "Coordination Complex" (C6) begins to compete with the "Inductive Anion" (C4).
    
  • The Fix:

    • Temperature Control: Ensure internal probe temperature never exceeds -75°C during base addition.

    • Base Selection: Switch from n-BuLi to LDA . LDA is bulkier and less likely to coordinate with the OMe group, favoring the kinetically accessible proton at C4 [1].

    • Superbases: Consider the "Schlosser Base" (LIDAKOR: n-BuLi + KOtBu). This aggregate is extremely reactive and maximizes the kinetic acidity preference of the proton ortho to Fluorine [2].

Module B: The "Halogen Dance"

Q: My NMR shows that the Chlorine atom has moved to a different position, or I see des-chloro byproducts. Why? A: You have triggered a Halogen Dance (Base-Catalyzed Halogen Migration) .[2]

  • The Mechanism: In poly-halogenated aromatics, a lithiated species can undergo a rapid equilibrium where the lithium atom and a halogen atom (usually Br or I, but Cl can participate at higher energies) swap positions.[2] This is driven by the system seeking the most thermodynamically stable lithiated species—typically one where the anion is stabilized by two ortho-directing groups or adjacent to a sulfone/sulfoxide [3].

  • Trigger: This occurs if the lithiated intermediate is held for too long before quenching with DMF, or if the reaction warms up (-40°C to 0°C) prior to quenching.

  • The Fix:

    • "Barbaric" Quench: Do not stir the lithiated species for 1 hour "to ensure completion." In halogenated systems, lithiation is instant. Add the electrophile (DMF) immediately (within 5-10 mins) after base addition.

    • Inverse Addition: If feasible, add the base to a mixture of the substrate and an in-situ trapping agent (e.g., TMSCl, though not applicable for formylation). For formylation, ensure rapid mixing of DMF immediately following lithiation.

Module C: Low Yield & Dimer Formation

Q: I have low conversion to the aldehyde, and I see a heavy impurity (M+ = ~376 Da). A: You are forming the Bis-Aryl Alcohol (Secondary Alcohol Dimer).

  • The Cause: This is a classic "mixing issue." As you add DMF, the first molecules of product (aldehyde) form. If the remaining lithiated species encounters this newly formed aldehyde before it encounters fresh DMF, it will attack the aldehyde, forming a secondary alcohol.

  • The Fix:

    • Excess Electrophile: Use 3.0 - 5.0 equivalents of DMF.

    • Rate of Addition: Add the DMF rapidly (shot addition) rather than dropwise, provided exotherms can be managed. You want to swarm the lithiated species with electrophile instantly.

Impurity Profile Table

Use this table to identify peaks in your HPLC/GC-MS data.

Impurity NameRelative Retention (RRT)Mass ShiftOriginPrevention Strategy
C6-Regioisomer ~0.95 or 1.050 (Isobaric)Lithiation at wrong carbon (Ortho-OMe)Use LDA; Keep T < -78°C.
Des-Fluoro Analog < 1.0-18 DaSNAr attack by nucleophilesAvoid nucleophilic bases; keep workup neutral.
Bis-Aryl Alcohol > 1.5~2x MassReaction of Product + SM-LiRapid DMF addition; High agitation.
Benzoic Acid < 0.5+16 DaAir oxidation of aldehydeDegas solvents; Inert atmosphere workup.

Validated Experimental Protocol

To minimize the side reactions described above, follow this optimized protocol.

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round bottom flask. Equip with an internal temperature probe (critical), nitrogen inlet, and pressure-equalizing addition funnel.

  • Solvent Prep: Charge THF (anhydrous, 10 V) and 1-Chloro-3-fluoro-2-methoxybenzene (1.0 eq) . Cool to -78°C (dry ice/acetone bath).

  • Base Addition (The Critical Step):

    • Add LDA (1.1 eq, 2.0M in THF/heptane) dropwise.

    • Constraint: Rate of addition must be slow enough that internal temp does not rise above -72°C .

    • Hold: Stir at -78°C for exactly 15 minutes . (Do not extend >30 min to prevent Halogen Dance).

  • Quench:

    • Add DMF (3.0 eq) in a single rapid portion (or fast stream) while maintaining vigorous stirring.

    • Allow the reaction to warm to 0°C over 30 minutes.

  • Workup:

    • Pour reaction mixture into a cold solution of 5% citric acid or NH4Cl (Acidic quench prevents Cannizzaro reactions).

    • Extract with EtOAc, wash with brine, dry over Na2SO4.

References

  • Schlosser, M., & Mongin, F. (1996).[4] Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.[4] [4]

  • Schnürch, M., Spina, M., Khan, A. F., Mihovilovic, M. D., & Stanetty, P. (2007). Halogen Dance Reactions—A Review. Chemical Society Reviews, 36, 1046-1057.

  • Snieckus, V. (1990). Directed ortho metalation.[1][5] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933.

  • Pfizer Inc. (2012). Process for the preparation of Voriconazole intermediates. World Patent WO2012025856.

Sources

Troubleshooting

Technical Support Center: Optimization of 4-Chloro-2-fluoro-3-methoxybenzaldehyde Synthesis

Executive Dashboard: Molecule Profile Before initiating optimization, confirm the structural parameters and reactivity profile of your target. ParameterSpecification Target Molecule 4-Chloro-2-fluoro-3-methoxybenzaldehyd...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Dashboard: Molecule Profile

Before initiating optimization, confirm the structural parameters and reactivity profile of your target.

ParameterSpecification
Target Molecule 4-Chloro-2-fluoro-3-methoxybenzaldehyde
CAS Number 1427436-74-9 (Reference)
Molecular Formula C₈H₆ClFO₂
Molecular Weight 188.58 g/mol
Key Reactivity Electrophilic aldehyde (C1), Nucleophilic displacement risk (C2-F), Li-Hal exchange risk (C4-Cl).
Primary Challenge Regioselectivity: Distinguishing between the C6 and C4 protons during lithiation. Chemoselectivity: Preventing Lithium-Halogen exchange at the C4-Chlorine.

Primary Protocol: Directed Ortho Metalation (DoM)

The "Gold Standard" Route Rationale: The most reliable method to install the aldehyde functionality with high regiocontrol is via Cryogenic Directed Ortho Metalation (DoM) of the anisole precursor. The Fluorine atom acts as the primary Directing Group (DG), significantly acidifying the ortho-proton (C5 relative to precursor, C1 relative to target).

Reagents & Setup
  • Precursor: 2-Chloro-6-fluoroanisole (also named 1-chloro-3-fluoro-2-methoxybenzene).

  • Base: Lithium Diisopropylamide (LDA) – Freshly prepared is critical.

  • Solvent: Anhydrous THF (H₂O < 50 ppm).

  • Electrophile: DMF (N,N-Dimethylformamide) or N-Formylpiperidine.

  • Quench: Sat. NH₄Cl or dilute HCl.

Step-by-Step Methodology
  • System Prep: Flame-dry a 3-neck round bottom flask under Argon flow. Cool to -78°C (Dry ice/Acetone).

  • Base Generation: Charge THF and Diisopropylamine. Add n-BuLi (2.5 M in hexanes) dropwise at -78°C. Warm to 0°C for 15 mins to ensure full LDA formation, then re-cool to -78°C .

    • Expert Note: Do NOT use n-BuLi directly on the precursor. It will attack the C-Cl bond (Li-Hal exchange) rather than deprotonating the ring.

  • Substrate Addition: Dissolve 2-Chloro-6-fluoroanisole in THF. Add dropwise to the LDA solution over 30 minutes, maintaining internal temp < -70°C.

  • Metalation: Stir at -78°C for 1–2 hours. The solution typically turns yellow/orange.

    • Mechanism:[1][2][3][4][5] The Li coordinates to the Fluorine (and OMe), directing deprotonation exclusively at the position ortho to Fluorine (C5 of the anisole).

  • Formylation: Add anhydrous DMF (1.5 eq) dropwise. Stir for 30 mins at -78°C, then allow to warm to 0°C.

  • Workup: Quench with sat. NH₄Cl. Extract with EtOAc.[5] Wash organic layer with water and brine.

Visualizing the Reaction Pathway

ReactionPathway Precursor 2-Chloro-6-fluoroanisole (Precursor) Intermediate Lithiated Species (Li ortho to F) Precursor->Intermediate Directed Deprotonation LDA LDA / THF -78°C LDA->Intermediate Product 4-Chloro-2-fluoro- 3-methoxybenzaldehyde Intermediate->Product Formylation DMF DMF Quench DMF->Product

Figure 1: The regioselective lithiation pathway driven by the strong inductive effect of Fluorine.

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by process chemists.

Issue 1: "I am seeing significant amounts of dechlorinated byproduct (2-fluoro-3-methoxybenzaldehyde)."
  • Diagnosis: Lithium-Halogen Exchange.

  • Root Cause: The base used was too nucleophilic or the temperature was too high.

  • Solution:

    • Switch Bases: Ensure you are using LDA (bulky, non-nucleophilic) and not n-BuLi. n-BuLi will rapidly attack the Chlorine atom at -78°C.

    • Temperature Discipline: Never allow the lithiation temperature to rise above -70°C before adding the electrophile. The C-Li species ortho to Fluorine is unstable and can undergo "benzyne" elimination or scrambling if warmed.

Issue 2: "The product is a mixture of isomers. I see 2-chloro-4-fluoro-3-methoxy..."
  • Diagnosis: Regioselectivity Failure.

  • Root Cause: Incorrect precursor selection or "Base Walking."

  • Solution:

    • Verify Precursor: You must start with 2-Chloro-6-fluoroanisole (1-chloro-3-fluoro-2-methoxybenzene).

    • Thermodynamic Control: If the reaction is allowed to equilibrate (warm up) before quenching, the Lithium may migrate to a thermodynamically more stable (but less kinetically accessible) position. Keep the reaction time at -78°C under 2 hours.

Issue 3: "Can I use the S_NAr route starting from 4-chloro-2,3-difluorobenzaldehyde?"
  • Short Answer: No.

  • Detailed Explanation: If you treat 4-chloro-2,3-difluorobenzaldehyde with Sodium Methoxide, the nucleophile will attack the position most activated by the aldehyde (an Electron Withdrawing Group).

    • The Fluorine at C2 is Ortho to the CHO group (highly activated).

    • The Fluorine at C3 is Meta to the CHO group (less activated).

    • Result: You will predominantly form 4-Chloro-3-fluoro-2-methoxybenzaldehyde (the 2-OMe isomer), which is the wrong regioisomer. Reversing this selectivity is extremely difficult.

Decision Tree: Troubleshooting Workflow

Troubleshooting Start Problem Detected IssueType Identify Symptom Start->IssueType Dechlor De-chlorinated Byproduct IssueType->Dechlor WrongIso Wrong Isomer (2-OMe) IssueType->WrongIso LowYield Low Yield / Recovered SM IssueType->LowYield Sol1 Switch to LDA; Avoid n-BuLi Dechlor->Sol1 Sol2 Check Precursor; Avoid SnAr Route WrongIso->Sol2 Sol3 Dry Solvents; Increase LDA eq. LowYield->Sol3

Figure 2: Logical flow for diagnosing reaction failures based on impurity profiles.

Purification & Stability

Once the reaction is quenched, isolation purity is the next hurdle.

  • Bisulfite Purification: The aldehyde can be purified chemically to remove non-aldehyde impurities (like unreacted anisole).

    • Dissolve crude oil in EtOAc.

    • Shake with saturated Sodium Bisulfite (NaHSO₃) solution. The aldehyde forms a water-soluble adduct.

    • Wash the aqueous layer with ether (removes impurities).

    • Basify the aqueous layer (pH > 10) with Na₂CO₃ to release the pure aldehyde.

    • Extract back into EtOAc.

  • Stability Warning: Benzaldehydes with electron-donating groups (OMe) and halogens are prone to air oxidation to the corresponding Benzoic Acid .

    • Storage: Store under Nitrogen/Argon at 4°C.

    • QC Check: Look for a broad -OH stretch (2500-3300 cm⁻¹) in IR or a downfield proton (10-12 ppm) in NMR indicating acid formation.

References

  • Schlosser, M. (2005). Organometallics in Synthesis: A Manual. (Foundational text on the "Optional Site Selectivity" of DoM using Fluorine vs Chlorine).
  • Vertex Pharmaceuticals Inc. (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. US Patent 8,822,730.[6] (Describes the lithiation of the specific 3-chloro-1-fluoro-2-substituted benzene scaffold).

  • Snieckus, V. (1990). Directed ortho metalation.[5][7] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. (Authoritative review on DoM regioselectivity).

  • PubChem Compound Summary. (n.d.). 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Sources

Optimization

Troubleshooting failed reactions involving 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Technical Support Center: Troubleshooting 4-Chloro-2-fluoro-3-methoxybenzaldehyde Subject: Diagnostic & Recovery Guide for Poly-functionalized Benzaldehyde Scaffolds Molecule ID: 4-Chloro-2-fluoro-3-methoxybenzaldehyde C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Subject: Diagnostic & Recovery Guide for Poly-functionalized Benzaldehyde Scaffolds Molecule ID: 4-Chloro-2-fluoro-3-methoxybenzaldehyde CAS Registry Number: (Analogous to 103438-88-6 family)

Introduction: The "Deceptive" Scaffold

As a Senior Application Scientist, I often see researchers underestimate this specific scaffold. It appears to be a standard building block, but the 2,3,4-substitution pattern creates a "chemical minefield." You have three competing reactive centers:

  • The Aldehyde (C1): Electrophilic, prone to oxidation and condensation.

  • The Fluorine (C2): Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the ortho-formyl group.

  • The Chlorine (C4): A handle for cross-coupling, but electronically deactivated by the meta-methoxy group and sterically crowded.

This guide addresses the specific failure modes where these functionalities interfere with one another.

Part 1: The Diagnostic Triage (Visual Guide)

Before changing reagents, identify the specific failure mode using this logic flow.

TroubleshootingFlow Start Reaction Failure Symptom Symptom1 Complex Mixture / Loss of Fluorine Signal (NMR) Start->Symptom1 Symptom2 No Reaction at C-Cl (Suzuki/Buchwald Stalled) Start->Symptom2 Symptom3 Aldehyde Conversion Stalled/Incomplete Start->Symptom3 Diagnosis1 DIAGNOSIS: S_NAr Competition Nucleophile attacked C2-F instead of Aldehyde Symptom1->Diagnosis1 Diagnosis2 DIAGNOSIS: Catalyst Poisoning Aldehyde interfered with Pd cycle or Ligand insufficient for Aryl-Cl Symptom2->Diagnosis2 Diagnosis3 DIAGNOSIS: Steric/Electronic Deactivation C3-OMe + C2-F crowding blocks nucleophilic attack Symptom3->Diagnosis3 Action1 SOLUTION: Lower Temp (<0°C) or Protect Aldehyde Diagnosis1->Action1 Action2 SOLUTION: Use Acetal Protection + Buchwald Ligands (e.g., XPhos) Diagnosis2->Action2 Action3 SOLUTION: Switch to HWE Reagents or Lewis Acid Activation Diagnosis3->Action3

Figure 1: Decision tree for isolating the root cause of reaction failure based on observable symptoms.

Part 2: Troubleshooting Modules & FAQs

Module A: The "Fluorine Trap" (SNAr vs. Carbonyl Chemistry)

The Issue: You attempted a reductive amination or Knoevenagel condensation, but 19F NMR shows the loss of the fluorine signal or the appearance of a new, shifted peak.

The Science: The formyl group (CHO) is a strong electron-withdrawing group (EWG). In SNAr reactions, the rate-determining step is the nucleophilic attack on the ring. Fluorine is the best leaving group for SNAr (F >> Cl > Br > I) because its high electronegativity stabilizes the Meisenheimer complex intermediate.

  • Result: Basic amines or alkoxides will displace the C2-Fluorine before reacting with the aldehyde or the C4-Chlorine.

FAQ:

  • Q: Can I prevent SNAr while forming an imine?

    • A: Yes. SNAr has a higher activation energy than imine formation.

      • Temperature: Run the imine formation at -10°C to 0°C . SNAr typically requires heat (>60°C) on this scaffold unless the nucleophile is extremely aggressive.

      • Solvent: Avoid polar aprotic solvents (DMF, DMSO) which accelerate SNAr. Use Toluene or DCM.

      • Additives: Use a mild acid catalyst (Ti(OiPr)4 or MgSO4) to activate the carbonyl specifically, allowing the amine to react there faster than at the aromatic ring.

Module B: Cross-Coupling Failures (The C4-Chloride)

The Issue: Suzuki or Buchwald-Hartwig coupling at the C4-Cl position yields <10% product, or the catalyst precipitates (palladium black).

The Science:

  • Aryl Chlorides are sluggish: Oxidative addition into the C-Cl bond is difficult, especially with the electron-donating Methoxy group at C3 (ortho to the Cl), which increases electron density at the C4 center, deactivating it toward Pd(0).

  • Aldehyde Poisoning: Free aldehydes can undergo decarbonylation or coordinate to Pd(0), effectively poisoning the catalytic cycle.

Troubleshooting Table: Optimization of C4-Cl Coupling

VariableCommon Mistake (Failure)Recommended Fix (Success)
Substrate Using free aldehydeProtect as Acetal (see Protocol below). This prevents catalyst poisoning and side-reactions.
Catalyst Pd(PPh3)4 (Too weak)Pd2(dba)3 or Pd(OAc)2
Ligand Triphenylphosphine (PPh3)Buchwald Ligands: XPhos or SPhos. These electron-rich, bulky ligands facilitate oxidative addition into hindered Aryl-Cl bonds.
Base Na2CO3 (Too weak)K3PO4 or Cs2CO3 (Anhydrous conditions often preferred).
Module C: Steric Occlusion at the Aldehyde

The Issue: Standard Wittig olefination fails or stops at 50% conversion.

The Science: The aldehyde is flanked by a Fluorine (C2) and a Methoxy (C3). The C3-Methoxy group is bulky and can twist out of plane, creating a "roof" over the carbonyl carbon. Standard triphenylphosphonium ylides are often too bulky to attack efficiently.

Solution:

  • Switch to Horner-Wadsworth-Emmons (HWE) reagents (phosphonates), which are smaller and more reactive.

  • Use Still-Gennari conditions (KHMDS/18-crown-6) if Z-selectivity is required, as the kinetic control helps overcome the thermodynamic stability issues caused by the steric crowding.

Part 3: Essential Protocol – The "Safety Net"

To perform almost any chemistry on the C4-Cl or C2-F positions without destroying the molecule, you must first mask the aldehyde.

Protocol: Robust Acetal Protection of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Objective: Convert the reactive aldehyde into a stable 1,3-dioxolane (acetal) to allow for subsequent lithiation or cross-coupling.

Reagents:

  • Substrate: 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 equiv)

  • Ethylene Glycol (5.0 equiv)

  • Triethyl Orthoformate (1.5 equiv) - Crucial water scavenger

  • p-Toluenesulfonic acid (pTsOH) (0.05 equiv)

  • Solvent: Toluene (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. (Alternatively, use the Triethyl Orthoformate method for milder conditions without high heat).

  • Mixing: Dissolve the aldehyde in Toluene. Add Ethylene Glycol and Triethyl Orthoformate.

  • Catalysis: Add pTsOH.

  • Reaction:

    • Method A (Dean-Stark): Reflux at 110°C for 4-6 hours. Monitor water collection.[1]

    • Method B (Chemical Drying): Stir at Room Temperature for 16 hours. The orthoformate consumes water chemically, driving the equilibrium. Recommended for this substrate to avoid thermal degradation of the C-F bond.

  • Quench: Add saturated aqueous NaHCO3.

  • Workup: Extract with Ethyl Acetate (x3). Wash organic layer with Brine. Dry over Na2SO4.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10.2 ppm) and appearance of the acetal proton (~6.0 ppm, singlet).

Part 4: Mechanistic Visualization

Understanding the competition between the Aldehyde and the Fluorine is critical.

ReactivityCompetition Substrate 4-Chloro-2-fluoro- 3-methoxybenzaldehyde PathA Path A: Carbonyl Attack (Kinetic Control) Substrate->PathA Low Temp (<0°C) PathB Path B: SNAr on C-F (Thermodynamic/High T) Substrate->PathB High Temp / Polar Solvent Nucleophile Nucleophile (Nu-) (e.g., Amine, Alkoxide) Nucleophile->PathA Nucleophile->PathB ProductA Imine / Alcohol (Desired) PathA->ProductA ProductB 2-Amino/Alkoxy Derivative (Impurity/Side Product) PathB->ProductB

Figure 2: Competitive reaction pathways. Path A is favored by low temperatures and non-polar solvents. Path B (Fluorine displacement) dominates in polar aprotic solvents and heat.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: Catalytic Concerted SNAr Reactions of Fluoroarenes.[2]

    • Source:J. Am. Chem. Soc.[3] 2013, 135, 5000–5003.

    • URL:[Link]

  • Suzuki Coupling of Aryl Chlorides

    • Title: A General Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides.
    • Source:J. Am. Chem. Soc.[3] 2007, 129, 3358–3366.

    • URL:[Link]

  • Aldehyde Protection Strategies

    • Title: Protective Groups in Organic Synthesis (Greene's).[1]

    • Source:Wiley Online Library (Standard Reference Text).
    • URL:[Link]

  • Reactivity of 2-Fluorobenzaldehydes

    • Title: Ortho-Directed Metallation and Functionalization of Benzaldehydes.[4]

    • Source:Chem. Rev.[5] 2017, 117, 8420.

    • URL:[Link]

Sources

Troubleshooting

Technical Support Center: Identification of Impurities in 4-Chloro-2-fluoro-3-methoxybenzaldehyde

This technical guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxybenzaldehyde. It provides in-depth troubleshooting advice, frequently asked questio...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals working with 4-Chloro-2-fluoro-3-methoxybenzaldehyde. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated experimental protocols to facilitate the accurate identification and quantification of impurities. The control of impurities is a critical issue for regulatory authorities and is essential for ensuring the quality, safety, and efficacy of pharmaceutical products.[1][2]

Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde samples.

Q1: What are the most probable process-related impurities I should expect in my sample?

A1: Process-related impurities are substances that may be present from the synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde, including starting materials, intermediates, or byproducts from side reactions.[3] While the exact impurity profile depends on the specific synthetic route, a common pathway involves the formylation of a substituted benzene ring.

Potential process-related impurities could include:

  • Isomeric Impurities: Positional isomers such as 2-Chloro-4-fluoro-5-methoxybenzaldehyde or other variations may form due to incomplete regioselectivity during synthesis.

  • Unreacted Starting Materials: Residual amounts of the precursor compounds, for example, 3-chloro-1-fluoro-2-methoxybenzene, may remain.

  • Over- or Under-methylated Species: Impurities like 4-Chloro-2-fluoro-3-hydroxybenzaldehyde (vanillin derivative) if demethylation occurs, or related methoxy-compounds from the starting materials.

  • Oxidation Products: The corresponding carboxylic acid, 4-Chloro-2-fluoro-3-methoxybenzoic acid, can form if the aldehyde is oxidized during synthesis or storage.

Q2: What are the likely degradation products if my sample is exposed to stress conditions?

A2: Forced degradation studies are crucial for identifying potential degradants that can form during storage or formulation.[4][5] For 4-Chloro-2-fluoro-3-methoxybenzaldehyde, the primary degradation pathways involve:

  • Oxidative Degradation: The aldehyde functional group is susceptible to oxidation, leading to the formation of 4-Chloro-2-fluoro-3-methoxybenzoic acid. This can be tested using agents like hydrogen peroxide.[5]

  • Photolytic Degradation: Exposure to light, particularly UV, can induce radical reactions, potentially leading to dimerization or other complex products. Photostability testing is recommended by ICH guidelines.[5]

  • Hydrolytic Degradation: While the aldehyde itself is relatively stable to hydrolysis, extreme pH conditions (acidic or basic) could potentially affect the methoxy group, though this is less common under typical conditions.

Q3: Which analytical technique is best for the initial screening of impurities?

A3: For a semi-volatile, polar compound like 4-Chloro-2-fluoro-3-methoxybenzaldehyde, High-Performance Liquid Chromatography (HPLC) , particularly Reverse-Phase HPLC with UV detection, is the gold standard for initial impurity profiling.[6]

  • Why HPLC? It offers excellent resolution for separating structurally similar isomers and non-volatile degradation products like the corresponding carboxylic acid. It is a highly sensitive and reproducible technique widely used in the pharmaceutical industry.[1][6]

  • When to use Gas Chromatography (GC)? GC coupled with Mass Spectrometry (GC-MS) is ideal for identifying volatile or semi-volatile impurities, such as residual solvents or certain process-related byproducts.[6][7] It is particularly useful for separating isomers that may be difficult to resolve by HPLC.

Q4: How do I definitively identify the structure of an unknown impurity?

A4: A combination of chromatographic and spectroscopic techniques is essential for unambiguous structure elucidation.[1]

  • LC-MS/MS: Provides the molecular weight of the impurity and its fragmentation pattern. For halogenated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is a key diagnostic tool in the mass spectrum.[8]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which allows for the determination of the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for definitive structure elucidation.[9] ¹H and ¹³C NMR provide information on the chemical environment of protons and carbons, while 2D NMR techniques (like COSY and HMBC) can establish connectivity within the molecule. The aldehyde proton typically appears as a distinct singlet around δ 9.5-10.5 ppm in the ¹H NMR spectrum.[10]

Q5: What are the regulatory thresholds for reporting and identifying impurities?

A5: The International Council for Harmonisation (ICH) provides guidelines for impurities in new drug substances (ICH Q3A) and drug products (ICH Q3B).[2][11][12] These guidelines establish thresholds for reporting, identification, and qualification of impurities.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg TDI, whichever is lower0.15% or 1.0 mg TDI, whichever is lower
> 2 g/day 0.03%0.05%0.05%
TDI = Total Daily Intake

Source: Adapted from ICH Q3A(R2) Guidelines.[11][13]

Any impurity found at or above the reporting threshold must be documented.[11] If it exceeds the identification threshold, its structure must be determined.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

Potential Cause Troubleshooting Action & Rationale
Column Overload Reduce the injection volume or sample concentration. Overloading the stationary phase is a common cause of peak asymmetry, especially for the main component.
Secondary Interactions The aldehyde or potential acidic/basic impurities can interact with residual silanols on the silica-based column. Try a column with better end-capping or add a competing agent like 0.1% trifluoroacetic acid (TFA) to the mobile phase to protonate silanols and reduce interactions.
Mismatched Solvents Ensure the sample solvent is similar in strength to, or weaker than, the mobile phase. Injecting a sample in a much stronger solvent can cause peak distortion.
Column Degradation The column may be voided or contaminated. Flush the column with a strong solvent, or if the problem persists, replace the column.

Issue 2: Inconsistent Retention Times in HPLC

Potential Cause Troubleshooting Action & Rationale
Inadequate Equilibration Ensure the column is fully equilibrated with the mobile phase before each injection, especially when running a gradient method. A minimum of 10 column volumes is recommended.
Mobile Phase Fluctuation Check for leaks in the HPLC system. Ensure the mobile phase is properly degassed to prevent bubble formation, which can affect pump performance. Prepare fresh mobile phase daily.
Temperature Variation Use a column oven to maintain a constant temperature. Fluctuations in ambient temperature can significantly impact retention times.

Issue 3: Difficulty in Detecting Impurities at Low Levels with GC-MS

Potential Cause Troubleshooting Action & Rationale
Low Concentration Use Selected Ion Monitoring (SIM) mode instead of full scan mode.[14] SIM mode increases sensitivity by focusing the mass spectrometer on specific m/z values characteristic of your target impurities, significantly improving the signal-to-noise ratio.
Poor Volatilization Some degradation products (e.g., the carboxylic acid) are not volatile enough for GC analysis. Derivatization (e.g., silylation) may be necessary to increase volatility, or HPLC should be used instead.
Injector Contamination Bake out the injector port and replace the liner and septum. Contamination can lead to high background noise and ghost peaks, obscuring low-level impurities.

Experimental Protocols & Workflows

Impurity Identification Workflow

The following diagram outlines a systematic approach to identifying unknown impurities in your 4-Chloro-2-fluoro-3-methoxybenzaldehyde sample.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification cluster_2 Phase 3: Reporting A Sample of 4-Chloro-2-fluoro-3-methoxybenzaldehyde B Screening by RP-HPLC-UV A->B C Quantify Impurities (Area %) B->C D Impurity > Identification Threshold? C->D E Analyze by LC-MS D->E Yes K Document Structure & Concentration D->K No F Determine Molecular Weight & Fragmentation E->F G Is Structure Confirmed? F->G H Isolate Impurity (Prep-HPLC) G->H No G->K Yes I Analyze by NMR (¹H, ¹³C, 2D) H->I J Elucidate Structure I->J J->K L Final Report K->L

Caption: Workflow for impurity detection, identification, and reporting.

Protocol: Reverse-Phase HPLC Method for Impurity Profiling

This method is a starting point and should be validated for your specific system.

Parameter Condition Rationale
Column C18, 250 x 4.6 mm, 5 µmA standard C18 column provides good hydrophobic retention for aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses ionization of acidic impurities and silanols, improving peak shape.
Mobile Phase B AcetonitrileA common, strong organic solvent for reverse-phase chromatography.
Gradient 0-5 min: 30% B5-25 min: 30% to 80% B25-30 min: 80% B30-31 min: 80% to 30% B31-40 min: 30% BA gradient elution is necessary to separate impurities with a wide range of polarities and elute the main, more hydrophobic, component.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControls retention time consistency.
Detection (UV) 254 nmA common wavelength for aromatic compounds. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Vol. 10 µL
Sample Prep. 1 mg/mL in 50:50 Acetonitrile:WaterEnsure the sample is fully dissolved.
Protocol: Forced Degradation Study

This protocol is based on ICH guidelines to assess the intrinsic stability of the drug substance.[5]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and keep at room temperature for 8 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C for 48 hours.

  • Photolytic Degradation: Expose the solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: After exposure, neutralize the acid/base samples and dilute all samples to an appropriate concentration. Analyze by the validated stability-indicating HPLC method alongside an untreated control sample. The goal is to achieve 5-20% degradation of the active substance.

Potential Impurity Formation Pathway

The following diagram illustrates a hypothetical synthetic route and potential points of impurity formation.

G Start 3-Chloro-1-fluoro-2-methoxybenzene (Starting Material) Reaction Electrophilic Aromatic Substitution Start->Reaction Impurity2 Unreacted Starting Material Start->Impurity2 Carryover Reagent Formylating Agent (e.g., Vilsmeier-Haack) Reagent->Reaction Product 4-Chloro-2-fluoro-3-methoxybenzaldehyde (Desired Product) Reaction->Product Major Pathway Impurity1 Isomeric Impurity (e.g., 2-Chloro-4-fluoro-5-methoxybenzaldehyde) Reaction->Impurity1 Minor Pathway (Side Reaction) Impurity3 Oxidation Product (4-Chloro-2-fluoro-3-methoxybenzoic acid) Product->Impurity3 Oxidation (Storage/Workup)

Caption: Potential impurity sources during synthesis and storage.

References

  • IJNRD (2024). Impurity Profiling in different analytical techniques. International Journal of Novel Research and Development. [Link]

  • Google Patents (2014). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Research and Reviews (2017). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]

  • PubChem (n.d.). 4-Fluoro-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link]

  • Doc Brown's Chemistry (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

  • ACS Publications (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. Journal of Chemical Education. [Link]

  • Biotech Spain (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • ICH (2006). Impurities in New Drug Substances Q3A(R2). [Link]

  • PubMed (2005). Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • PubMed (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate (n.d.). Selected portion of the 1 H NMR spectra of benzaldehyde-glycerol.... [Link]

  • FDA (2008). Guidance for Industry - Q3A Impurities in New Drug Substances. [Link]

  • ResearchGate (2012). Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks. [Link]

  • Journal of Chemical Technology and Metallurgy (2018). 4-HYDROXY-3-METHOXYBENZALDEHYDE AS A VOLATILE INHIBITOR ON THE ATMOSPHERIC CORROSION OF CARBON STEEL. [Link]

  • European Medicines Agency (2006). Q 3 B (R2) Impurities in New Drug Products. [Link]

  • TDI-Brooks (n.d.). QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

  • IJRPR (2021). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • ResearchGate (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. [Link]

  • YouTube (2020). LECTURE 14 - 1H NMR Spectrum | Benzaldehyde (C6H5CHO) | Acetophenone | p-Anisidine | p-Nitrotoluene. [Link]

  • AMSbiopharma (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]

  • American Journal of Chemistry (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. [Link]

  • MCA The Gambia (2025). Guideline for Impurities in New Active Pharmaceutical Ingredient. [Link]

  • Master Organic Chemistry (n.d.). Functional Groups In Organic Chemistry. [Link]

  • MedCrave online (2016). Forced degradation studies. [Link]

  • ResearchGate (n.d.). Typical 2 H-NMR spectrum of benzaldehyde obtained on a 500 MHz.... [Link]

  • Pharmaceutical Technology (2001). Available Guidance and Best Practices for Conducting Forced Degradation Studies. [Link]

Sources

Optimization

How to remove unreacted starting materials from 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Case ID: PUR-ALD-4C2F3M Status: Active Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials (1-chloro-3-fluoro-2-methoxybenzene / 2-chloro-6-fluoroanisole)[1] Executive Summary The pu...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-ALD-4C2F3M Status: Active Specialist: Senior Application Scientist Subject: Removal of Unreacted Starting Materials (1-chloro-3-fluoro-2-methoxybenzene / 2-chloro-6-fluoroanisole)[1]

Executive Summary

The purification of 4-Chloro-2-fluoro-3-methoxybenzaldehyde typically presents a challenge when separating the product from its unreacted precursor, likely 1-chloro-3-fluoro-2-methoxybenzene (also referred to as 2-chloro-6-fluoroanisole in some synthesis routes).[1]

Because the starting material lacks the carbonyl functionality, it is chemically inert to nucleophilic addition. We recommend the Bisulfite Adduct Protocol as the primary purification method.[1] This method chemically "tags" the aldehyde, moving it into the aqueous phase while the non-polar starting material remains in the organic phase.[2] This offers superior selectivity compared to standard silica chromatography for this specific impurity profile.

Module 1: The Bisulfite Adduct Protocol (Recommended)

Best for: Removing non-carbonyl impurities (starting materials, isomers lacking CHO groups).[1] Mechanism: Sodium bisulfite (


) attacks the aldehyde carbonyl to form a water-soluble sulfonate salt.[1] Impurities remain in the organic layer.[1]
Reagents Required
  • Saturated Sodium Bisulfite solution (

    
    , ~40% aq).
    
  • Organic Solvent A (Water-immiscible): Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).[1]
    
  • Base for Regeneration: Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (
    
    
    
    , 10%).[1]
  • Acid (Optional): 1M HCl.

Step-by-Step Protocol
  • Solubilization: Dissolve your crude reaction mixture in Organic Solvent A (e.g., EtOAc).[1] Use approximately 10 mL solvent per gram of crude.

  • Adduct Formation:

    • Add 1.5 - 2.0 equivalents of Saturated

      
       solution .
      
    • CRITICAL STEP: Vigorously stir or shake for 30–60 minutes. The aldehyde converts to the bisulfite adduct.[2][3][4][5]

    • Observation: A white solid precipitate often forms at the interface. This is the adduct. If it stays in solution, it will be in the aqueous layer.

  • Separation (The Wash):

    • Transfer to a separatory funnel.[2][3][5]

    • If Solid Forms: Filter the solid adduct under vacuum.[1] Wash the solid cake thoroughly with fresh EtOAc. The filtrate (EtOAc) contains your unreacted starting material.[1] Discard the filtrate (or save for recovery).

    • If No Solid Forms: Separate the layers. Keep the Aqueous Layer (contains product).[1] The Organic Layer contains the unreacted starting material.[1] Wash the aqueous layer once more with fresh EtOAc to ensure complete removal of non-polar impurities.

  • Regeneration:

    • From Solid: Suspend the solid adduct in fresh EtOAc and water.[1]

    • From Aqueous Solution: Add fresh EtOAc to the aqueous extract.

    • Slowly add 10% NaOH or Saturated

      
       while stirring until pH > 10. The adduct will collapse, regenerating the free aldehyde.
      
  • Isolation:

    • Separate the organic layer (now containing pure aldehyde).[1]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Workflow Visualization

BisulfiteProtocol Start Crude Mixture (Aldehyde + SM) Step1 Dissolve in EtOAc Add sat. NaHSO3 Start->Step1 Step2 Vigorous Stirring (30-60 mins) Step1->Step2 Decision Does Precipitate Form? Step2->Decision SolidPath Filter Solid Adduct Decision->SolidPath Yes LiquidPath Separate Layers Keep Aqueous Phase Decision->LiquidPath No Wash Wash with EtOAc (Removes SM) SolidPath->Wash LiquidPath->Wash Regen Regenerate with Base (pH > 10) in EtOAc Wash->Regen Final Pure Aldehyde (Organic Layer) Regen->Final

Caption: Logical flow for chemoselective isolation of benzaldehydes using sodium bisulfite.

Module 2: Chromatography & Crystallization (Secondary Methods)

If the bisulfite method is unsuitable (e.g., acid-sensitive substrates or scale limitations), use these physical separation methods.

Comparison of Methods
MethodSelectivityYield PotentialNotes
Bisulfite Adduct High (Chemical)>90%Best for removing non-carbonyl SM.[1]
Column Chromatography Moderate80-90%Aldehyde is more polar than SM.[1]
Recrystallization High (Physical)60-80%Requires solid product; good for final polish.[1]
Chromatography Guidelines
  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Mobile Phase: Hexanes : Ethyl Acetate.[1][2][3]

    • Gradient: Start at 100:0 Hexanes to elute the non-polar starting material (1-chloro-3-fluoro-2-methoxybenzene).

    • Elution: The aldehyde typically elutes around 5–10% EtOAc/Hexanes due to the polarity of the carbonyl group.

  • TLC Visualization: UV (254 nm) is effective.[1] DNP (2,4-Dinitrophenylhydrazine) stain is specific for the aldehyde (turns orange/red).

Recrystallization Strategy
  • Solvent System: Hexanes/EtOAc or Ethanol/Water.[1]

  • Protocol: Dissolve crude in minimum hot EtOAc/Ethanol. Add Hexanes/Water dropwise until turbidity persists. Cool slowly to 4°C.

  • Note: Halogenated benzaldehydes often crystallize well, but the presence of significant oil (starting material) can inhibit crystal formation.

Troubleshooting Guide (FAQ)

Q1: No precipitate formed after adding NaHSO3. Did the reaction fail?

  • Diagnosis: Not necessarily.[1] While many aromatic aldehyde bisulfite adducts are solids, some remain soluble in water depending on the lipophilicity of the ring.[1]

  • Fix: Do not discard the aqueous layer! The adduct is likely dissolved there. Wash the aqueous layer with ether to remove impurities, then basify the aqueous layer to recover your product.

Q2: The starting material co-elutes on the column.

  • Diagnosis: The polarity difference between the chloro-fluoro-anisole (SM) and the chloro-fluoro-benzaldehyde (Product) is distinct but can be subtle if the gradient is too fast.[1]

  • Fix: Use a shallower gradient (e.g., 0% to 5% EtOAc over 10 column volumes). Ensure you are using a DNP stain to positively identify the aldehyde spot, as UV absorption may be similar.[1]

Q3: My recovery yield is low after bisulfite treatment.

  • Diagnosis: Incomplete hydrolysis of the adduct or pH issues.[1]

  • Fix: Ensure the pH is brought to >10 during regeneration. The adduct is stable at acidic/neutral pH.[1] You may need to warm the basic solution slightly (40°C) to accelerate the reversal, but avoid high heat to prevent Cannizzaro reactions.

References
  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[1] (Standard protocol for bisulfite purification of aldehydes).

  • Furniss, B. S.; Hannaford, A. J.; Smith, P. W. G.; Tatchell, A. R.Purification of Aldehydes via Bisulfite Adducts. In Vogel's Textbook of Practical Organic Chemistry; Pearson, 1989; pp 1258.
  • BenchChem. Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Link (General methodology for aromatic aldehydes).[1]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (Structural analog data). Link.

  • McMurry, J. Organic Chemistry, 9th Ed.; Cengage Learning, 2015.[1] (Mechanistic basis of nucleophilic addition to carbonyls).

Sources

Troubleshooting

Stability issues of 4-Chloro-2-fluoro-3-methoxybenzaldehyde under reaction conditions

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of 4-Chloro-2-fluoro-3-me...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the stability and handling of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. While specific stability data for this compound is limited, this guide is built upon established principles of organic chemistry and data from structurally similar aromatic aldehydes.

Compound Profile and Inherent Reactivity

4-Chloro-2-fluoro-3-methoxybenzaldehyde is a polysubstituted aromatic aldehyde with a unique electronic profile that dictates its reactivity and potential stability issues. The presence of two electron-withdrawing halogens (chlorine and fluorine) and one electron-donating methoxy group on the benzene ring significantly influences the electrophilicity of the aldehyde carbonyl group. The ortho-fluoro group, in particular, can enhance the reactivity of adjacent C-H bonds in the presence of transition metals.[1][2]

PropertyInferred Value/CharacteristicSource/Basis
Appearance White to off-white or pale yellow solidBased on similar substituted benzaldehydes.[3][4][5]
Melting Point Expected in the range of 40-70 °CBased on isomers and related compounds.[4][5][6]
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). Poorly soluble in water.General knowledge of aromatic aldehydes.
Purity Concerns Prone to oxidation to the corresponding carboxylic acid.A common issue with aldehydes.[7]

Troubleshooting Guide: Navigating Stability Challenges

This section addresses common problems encountered during reactions involving 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Issue 1: Low or No Product Yield in Nucleophilic Addition Reactions

Symptoms:

  • Starting material is recovered unchanged.

  • TLC analysis shows a complex mixture of byproducts.

Potential Causes & Solutions:

  • Deactivated Nucleophile: The electron-withdrawing nature of the substituents on the benzaldehyde ring may not be sufficient to overcome a weak nucleophile.

    • Solution: Consider using a stronger nucleophile or activating the existing one (e.g., deprotonation with a suitable base).

  • Steric Hindrance: The ortho-fluoro and methoxy groups may sterically hinder the approach of bulky nucleophiles.

    • Solution: If possible, switch to a less sterically demanding nucleophile.

  • Competing Side Reactions (Base-Mediated): If a strong base is used, competing reactions like the Cannizzaro reaction (disproportionation to the corresponding alcohol and carboxylic acid) can occur, especially at elevated temperatures.

    • Solution: Use a non-nucleophilic base or a weaker base if compatible with the reaction. Perform the reaction at lower temperatures.

Issue 2: Formation of a Carboxylic Acid Impurity

Symptoms:

  • A new spot appears on the TLC plate that is more polar than the starting aldehyde.

  • NMR analysis shows a broad singlet corresponding to a carboxylic acid proton.

  • The reaction mixture becomes acidic.

Potential Causes & Solutions:

  • Aerial Oxidation: Aldehydes are susceptible to oxidation by atmospheric oxygen, which can be accelerated by light, heat, or the presence of metal impurities.[7]

    • Solution 1: Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

    • Solution 2: Antioxidant Additives: Consider the addition of a radical scavenger like BHT (butylated hydroxytoluene) in small amounts, if it does not interfere with the desired reaction.

  • Oxidizing Agents Present: Ensure all reagents and solvents are free from peroxides or other oxidizing impurities.

    • Solution: Use freshly distilled solvents and high-purity reagents.

Protocol for Removal of Carboxylic Acid Impurity:

  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated to its sodium salt and move into the aqueous layer.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter and concentrate the solvent to obtain the purified aldehyde.

Issue 3: Reaction Failure or Byproduct Formation in Acidic Conditions

Symptoms:

  • Formation of a highly polar, water-soluble byproduct.

  • Disappearance of the aldehyde carbonyl signal in spectroscopic analysis, with the appearance of new signals in the alcohol region.

Potential Causes & Solutions:

  • Hydrate or Acetal Formation: In the presence of strong acids and water or alcohols, the aldehyde can form a gem-diol (hydrate) or an acetal, which may be unreactive under the desired reaction conditions.[8]

    • Solution: Ensure anhydrous reaction conditions if water or alcohols are not intended reactants. Use a non-protic acid catalyst if possible.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 4-Chloro-2-fluoro-3-methoxybenzaldehyde?

A1: Based on data for similar compounds, it is recommended to store 4-Chloro-2-fluoro-3-methoxybenzaldehyde in a tightly sealed container in a cool, dry, and dark place.[9][10] Storage under an inert atmosphere (e.g., argon or nitrogen) is ideal to prevent oxidation. For long-term storage, refrigeration (2-8 °C) is advisable.

Q2: Is this compound sensitive to light?

A2: Aromatic aldehydes can be photochemically active.[11] While specific data for this compound is unavailable, it is prudent to protect it from direct light by storing it in an amber vial or a container wrapped in aluminum foil.

Q3: What are the expected hazards associated with this compound?

A3: Based on GHS classifications for structurally similar compounds, 4-Chloro-2-fluoro-3-methoxybenzaldehyde is likely to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[12][13][14] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Work in a well-ventilated fume hood.

Q4: Can I purify this aldehyde by distillation?

A4: While distillation is a common purification method for aldehydes, its suitability for this compound depends on its thermal stability. Aromatic aldehydes can be susceptible to decomposition at elevated temperatures. If distillation is attempted, it should be performed under high vacuum to lower the boiling point and minimize the risk of thermal degradation.

Q5: How does the substitution pattern affect the reactivity in electrophilic aromatic substitution reactions?

A5: The aldehyde group is a deactivating, meta-directing group. The methoxy group is an activating, ortho-, para-directing group. The fluoro and chloro groups are deactivating, ortho-, para-directing groups. The overall effect on the aromatic ring is complex, and the site of electrophilic attack will depend on the specific reaction conditions and the nature of the electrophile.

Visualizing Reaction Pathways

Diagram 1: Potential Degradation Pathways

G Potential Degradation Pathways A 4-Chloro-2-fluoro-3-methoxybenzaldehyde B 4-Chloro-2-fluoro-3-methoxybenzoic Acid A->B Aerial Oxidation (O2, light, heat) A->B Cannizzaro Reaction (strong base) C 4-Chloro-2-fluoro-3-methoxybenzyl Alcohol A->C Cannizzaro Reaction (strong base) D Gem-diol (Hydrate) A->D Hydration (H2O, acid catalyst)

Caption: Key degradation pathways for 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

Diagram 2: Troubleshooting Workflow for Low Yield

G Troubleshooting Low Yield Start Low or No Product Yield CheckNucleophile Is the nucleophile strong enough? Start->CheckNucleophile CheckSterics Is steric hindrance an issue? CheckNucleophile->CheckSterics Yes StrongerNuc Use a stronger nucleophile or activate the current one. CheckNucleophile->StrongerNuc No CheckBase Is a strong base present? CheckSterics->CheckBase No SmallerNuc Switch to a less bulky nucleophile. CheckSterics->SmallerNuc Yes WeakerBase Use a weaker or non-nucleophilic base. Lower reaction temperature. CheckBase->WeakerBase Yes

Caption: A decision-making workflow for troubleshooting low product yields.

References

  • PubChem. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Journal of Agricultural and Food Chemistry. (n.d.). Evaluation of the Formation and Stability of Hydroxyalkylsulfonic Acids in Wines. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Retrieved from [Link]

  • MDPI. (n.d.). Aldehydes: What We Should Know About Them. Retrieved from [Link]

  • NIH National Library of Medicine. (n.d.). FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • ACS Publications. (2022, January 11). Manganese-Mediated C–H Bond Activation of Fluorinated Aromatics and the ortho-Fluorine Effect: Kinetic Analysis by In Situ Infrared Spectroscopic Analysis and Time-Resolved Methods. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Introduction: The Scale-Up Challenge Scaling up the purification of 4-Chloro-2-fluoro-3-methoxybenzaldehyde presents a specific set of thermodynamic and kinetic challenges. Unlike simple benzaldehydes, this tri-substitut...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scale-Up Challenge

Scaling up the purification of 4-Chloro-2-fluoro-3-methoxybenzaldehyde presents a specific set of thermodynamic and kinetic challenges. Unlike simple benzaldehydes, this tri-substituted arene possesses a low melting point (58–62 °C) [1], making it prone to "oiling out" during crystallization.[1] Furthermore, the electron-rich methoxy group, combined with the electron-withdrawing halogens, creates a unique electronic environment that can accelerate oxidation to the corresponding benzoic acid if not handled under inert atmosphere.[2][1]

This guide moves beyond basic textbook recipes. It provides a self-validating system for purification, focusing on two primary modules: Chemical Purification (Bisulfite Adduct) for removing non-aldehyde impurities, and Physical Purification (Crystallization) for rejecting regioisomers and final polishing.[2][1]

Module 1: Chemical Purification (The Bisulfite Method)

Objective: Isolate the aldehyde from non-carbonyl impurities (starting materials, over-alkylated byproducts) by forming a water-soluble bisulfite adduct.[2][3]

The Mechanism & Logic

Aldehydes react reversibly with sodium bisulfite (


) to form a crystalline, water-soluble sulfonate adduct.[2] Impurities that lack a reactive carbonyl group (e.g., unreacted halogenated benzenes) remain in the organic layer and are discarded. The adduct is then hydrolyzed back to the pure aldehyde.
Step-by-Step Protocol
  • Adduct Formation:

    • Dissolve the crude oil/solid in a minimal amount of Methanol (MeOH) or Ethanol (EtOH) . Note: A water-miscible co-solvent is critical to allow phase contact between the organic aldehyde and aqueous bisulfite.[2][3][4] [2]

    • Add 1.2 – 1.5 equivalents of saturated aqueous

      
       solution.
      
    • Critical Control Point: Agitate vigorously for 2–4 hours. If a thick white precipitate forms (the adduct), add more water to keep it a slurry, not a solid block.[1]

  • The Wash (Impurity Rejection):

    • Filter the solid adduct (if precipitated) OR wash the aqueous phase (if soluble) with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Why? The organic wash removes non-aldehyde impurities.[4] The product is trapped in the aqueous phase (or solid salt).

  • Hydrolysis (Regeneration):

    • Suspend the adduct in a mixture of water and DCM.

    • Adjust pH to >10 using Sodium Carbonate (

      
      ) or Sodium Hydroxide (
      
      
      
      ).
    • Safety Note: Evolution of

      
       gas is possible if acidified; however, we are basifying.[1] Ensure good ventilation.
      
    • Separate the organic layer, dry over

      
      , and concentrate.[1][5][6]
      
Visualization: Bisulfite Workflow

BisulfitePurification Start Crude Mixture (Aldehyde + Impurities) BisulfiteAdd Add Sat. NaHSO3 + MeOH Co-solvent Start->BisulfiteAdd PhaseSplit Phase Separation BisulfiteAdd->PhaseSplit OrganicWaste Organic Layer (Discard Non-Aldehydes) PhaseSplit->OrganicWaste Impurities AqueousAdduct Aqueous/Solid Phase (Bisulfite Adduct) PhaseSplit->AqueousAdduct Product Trapped Hydrolysis Basify (pH > 10) + DCM Extraction AqueousAdduct->Hydrolysis FinalProduct Pure Aldehyde (Organic Layer) Hydrolysis->FinalProduct

Caption: Logical flow for selective retention of aldehyde via bisulfite adduct formation.

Module 2: Physical Purification (Crystallization)[1]

Objective: Final polish to remove trace benzoic acid derivatives and regioisomers. Challenge: The melting point (58–62 °C) is dangerously close to standard solvent boiling points, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization.[2]

Solvent System Selection

For methoxy-halogenated benzaldehydes, a single solvent often fails.[2][1] A binary system is recommended:

  • Solvent A (Good Solubilizer): Ethyl Acetate or Isopropanol (IPA).

  • Solvent B (Anti-solvent): Heptane or Water.

Recommended System: Heptane / Ethyl Acetate (5:1 to 10:1 ratio) . Why? This system allows for slow cooling. Water/Alcohol systems often induce oiling out too rapidly due to the "hydrophobic effect" on the halogenated ring.

Troubleshooting: The "Oiling Out" Phenomenon

If your product comes out as a yellow oil at the bottom of the flask instead of crystals, follow this logic:

  • Re-heat until the oil dissolves (clear solution).

  • Seed: Add a tiny crystal of pure product at a temperature just below the saturation point (

    
    ).
    
  • Slow Cool: Do not use an ice bath immediately. Cool to room temperature at 10 °C/hour.

Visualization: Crystallization Logic Tree

CrystallizationTroubleshoot Start Hot Saturated Solution Cooling Cooling Process Start->Cooling CheckState Observation? Cooling->CheckState Crystals Crystals Formed (Success) CheckState->Crystals Solid Precipitate Oil Oiling Out (Liquid Droplets) CheckState->Oil Two Liquid Phases Fix1 Re-heat to Dissolve Oil->Fix1 Fix2 Add Seed Crystal at T = T_sat - 5°C Fix1->Fix2 Fix3 Reduce Cooling Rate Fix2->Fix3 Fix3->Cooling Retry

Caption: Decision matrix for handling 'oiling out' during low-melting solid crystallization.

Module 3: Impurity Management (The Acid Wash)

Issue: The aldehyde oxidizes to 4-Chloro-2-fluoro-3-methoxybenzoic acid upon exposure to air [3].[2][1] Detection: New peak in HPLC (shorter retention time in reverse phase) or broad OH stretch in IR (2500-3300 cm⁻¹).

Removal Protocol: Before crystallization, perform a "Bicarbonate Wash":

  • Dissolve crude aldehyde in DCM or EtOAc.[7]

  • Wash with 5% aqueous

    
     or 
    
    
    
    .
  • Mechanism: The base deprotonates the benzoic acid impurity (

    
    ), turning it into a water-soluble benzoate salt. The aldehyde remains neutral and stays in the organic layer.
    
  • Separate layers and proceed to crystallization.

Summary of Critical Parameters

ParameterSpecification / TargetReason
Melting Point 58–62 °CLow MP indicates high risk of oiling out; avoid high-boiling solvents (e.g., Toluene) for crystallization.[2][1]
pH (Bisulfite) < 2 (Formation) / > 10 (Release)pH control dictates the equilibrium of the adduct formation/hydrolysis.
Storage < 4 °C, under Argon/NitrogenPrevents auto-oxidation to benzoic acid.[2][1]
Solvent Class Class 3 (Heptane, EtOAc, EtOH)Preferred for GMP scale-up due to low toxicity.[2][1]

Frequently Asked Questions (FAQ)

Q1: My bisulfite adduct isn't precipitating; it stays a clear solution. Did it fail?

  • Diagnosis: No, it likely worked too well.[2][1] For some substituted benzaldehydes, the adduct is highly water-soluble.[2][1]

  • Solution: Do not filter. Instead, wash the aqueous solution with EtOAc to remove impurities, then basify the aqueous phase directly to recover your product.[1]

Q2: The product turned pink/red during storage.

  • Diagnosis: This indicates phenol formation (via Dakin oxidation) or trace metal contamination.

  • Solution: Re-dissolve in EtOAc, wash with 1M HCl (to remove metals) followed by a bisulfite purification to remove non-aldehyde degradation products. Store under nitrogen.

Q3: Can I distill this compound for scale-up?

  • Expert Opinion: Avoid distillation if possible. With a melting point of ~60 °C and a boiling point likely >250 °C (atm), vacuum distillation requires high pot temperatures that risk thermal decomposition (de-halogenation or ether cleavage). Crystallization is safer and more energy-efficient for this specific solid.[2]

References

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methoxybenzaldehyde Product Specification. Retrieved from [2]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • BenchChem. (2025).[4][7] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. Retrieved from

  • PubChem. (2025). Compound Summary: 4-Fluoro-3-methoxybenzaldehyde.[2][1][8] National Library of Medicine. Retrieved from

Sources

Troubleshooting

Preventing decomposition of 4-Chloro-2-fluoro-3-methoxybenzaldehyde during storage

An In-Depth Guide for Researchers Welcome to the technical support guide for 4-Chloro-2-fluoro-3-methoxybenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers

Welcome to the technical support guide for 4-Chloro-2-fluoro-3-methoxybenzaldehyde. As a Senior Application Scientist, my goal is to provide you with not just instructions, but a deep, mechanistic understanding of how to maintain the stability and purity of this valuable research compound. This guide is structured as a series of troubleshooting questions and practical protocols designed to address the specific challenges you may face during its storage and handling.

Troubleshooting Guide: Diagnosis and Mitigation of Decomposition

This section addresses common observations and concerns related to the degradation of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. Each answer provides a diagnosis of the problem and actionable steps for mitigation.

Q1: I received my 4-Chloro-2-fluoro-3-methoxybenzaldehyde as a white, crystalline solid, but it has started to turn yellow or brown in the lab. What is causing this discoloration?

A1: The discoloration of your compound is a primary visual indicator of chemical decomposition. The principal cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 4-chloro-2-fluoro-3-methoxybenzoic acid. This autoxidation process is a common degradation pathway for many aromatic aldehydes and is often catalyzed by environmental factors.[1]

  • Causality: The aldehyde C-H bond is susceptible to radical-initiated abstraction in the presence of molecular oxygen. This process, often accelerated by UV light or trace metal impurities, forms a peroxy acid intermediate which then converts another aldehyde molecule into the carboxylic acid.[1] The resulting acid and other minor degradation byproducts can appear as yellow or brown impurities, diminishing the purity and potentially altering the reactivity of your starting material.

  • Mitigation Strategy: Immediately assess your storage conditions. The compound must be rigorously protected from oxygen and light. Transfer the material to an amber glass vial and store it under an inert atmosphere (see Protocol 1).

Q2: My analysis (GC/NMR) shows a decline in the purity of my aldehyde and the emergence of a new peak, even though I've stored it in the cold. Why is this happening?

A2: While low temperature storage is crucial for slowing reaction kinetics, it does not stop degradation pathways that have already been initiated or for which other catalysts are present. The two most likely culprits are atmospheric oxygen and moisture.

  • Oxygen: The most common cause is slow oxidation, as described in Q1. Even at refrigerated temperatures (e.g., 0-8°C), the autoxidation process will proceed if oxygen is present in the headspace of your container.[2]

  • Moisture: Water can facilitate certain degradation pathways. While less aggressive than oxygen, it can contribute to the formation of hydrates or participate in hydrolytic processes over long periods, especially if acidic or basic impurities are present.

  • Self-Validation: To confirm the identity of the impurity, you can compare its analytical signature (e.g., retention time in GC) to that of a 4-chloro-2-fluoro-3-methoxybenzoic acid standard, if available. The presence of this acid is a strong confirmation of oxidative degradation.

Q3: What are the definitive, gold-standard storage conditions to maximize the long-term stability of 4-Chloro-2-fluoro-3-methoxybenzaldehyde?

A3: Maximizing shelf-life requires a multi-faceted approach that strictly controls the compound's environment. Simply placing it in a freezer is insufficient. The following table summarizes the optimal conditions.

ParameterPoor Storage ConditionConsequenceOptimal Storage ConditionRationale
Temperature Room Temperature (15-25°C)Increased rate of oxidation and other potential side reactions.0-8°C (Refrigerated) [2]Reduces the kinetic rate of all chemical degradation pathways.
Atmosphere Standard AirContinuous exposure to ~21% oxygen, the primary reactant for autoxidation.Inert Gas (Argon or Nitrogen) Displaces oxygen, directly inhibiting the oxidative degradation pathway.[1]
Light Exposure Clear Glass or Plastic VialAllows UV and visible light to catalyze the formation of free radicals, initiating autoxidation.Amber Glass Vial [3]Blocks UV light, preventing photochemical initiation of decomposition.
Container Seal Screw cap, unsealedAllows slow ingress of atmospheric oxygen and moisture over time.Tightly-sealed cap with Parafilm® Creates a superior barrier against environmental exchange.[4]

Following all optimal conditions provides a robust, self-validating system. If the compound still degrades, the issue may be with the initial purity of the material itself.

Visualizing the Primary Decomposition Pathway

The following diagram illustrates the autoxidation of 4-Chloro-2-fluoro-3-methoxybenzaldehyde. Understanding this pathway is key to appreciating the importance of the recommended storage protocols.

Decomposition_Pathway cluster_catalysts Aldehyde 4-Chloro-2-fluoro-3- methoxybenzaldehyde PeroxyRadical Acyl Peroxy Radical Aldehyde->PeroxyRadical + O₂ PeroxyAcid Peroxy Acid Intermediate PeroxyRadical->PeroxyAcid + Aldehyde (H-abstraction) CarboxylicAcid 4-Chloro-2-fluoro-3- methoxybenzoic Acid (Primary Degradation Product) PeroxyAcid->CarboxylicAcid + Aldehyde Catalysts Initiators / Catalysts Catalysts->Aldehyde act on Oxygen Oxygen (O₂) Light Light (hν)

Caption: Primary oxidative decomposition pathway of the aldehyde to a carboxylic acid.

Frequently Asked Questions (FAQs)

  • Q: Are there any specific chemical incompatibilities I should be aware of during storage or in solution?

    • A: Yes. Avoid storing the compound near strong oxidizing agents, as they will aggressively convert the aldehyde to the carboxylic acid. Also, avoid strong bases, which can potentially catalyze Cannizzaro-type disproportionation reactions, and strong acids, which may affect other functional groups on the aromatic ring.

  • Q: Can I re-purify a partially decomposed sample of 4-Chloro-2-fluoro-3-methoxybenzaldehyde?

    • A: Yes, purification is often possible. The primary impurity, the carboxylic acid, has significantly different polarity and acidity compared to the aldehyde. Column chromatography on silica gel is typically effective for separating the less polar aldehyde from the more polar acid. Alternatively, a simple acid-base extraction can be used: dissolve the mixture in a water-immiscible solvent (e.g., dichloromethane) and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving the purified aldehyde in the organic layer.

  • Q: How can I quantitatively monitor the purity of my compound over time?

    • A: Gas Chromatography with Flame Ionization Detection (GC-FID) is an excellent and robust method for this purpose.[5][6] It allows for the separation and quantification of the parent aldehyde from its degradation products. See Protocol 2 for a sample methodology. High-Performance Liquid Chromatography (HPLC) with a UV detector is also a suitable alternative.[7]

Detailed Experimental Protocols

Protocol 1: Recommended Procedure for Long-Term Storage

This protocol ensures the compound is stored under optimal conditions to prevent decomposition.

  • Material Preparation:

    • Obtain a clean, dry amber glass vial with a PTFE-lined screw cap.

    • Ensure your sample of 4-Chloro-2-fluoro-3-methoxybenzaldehyde is a free-flowing solid. If it has clumped due to moisture, it should be dried under vacuum in a desiccator before proceeding.

  • Inerting the Vial:

    • Place the required amount of the aldehyde into the amber vial.

    • Insert a long needle or cannula connected to a source of dry argon or nitrogen gas. The needle tip should be below the level of the vial opening but above the solid material.

    • Use a second, shorter needle as an outlet vent.

    • Gently flush the vial with the inert gas for 1-2 minutes to displace all the air.

  • Sealing and Storage:

    • Remove the needles and immediately seal the vial tightly with the screw cap.

    • For an enhanced seal, wrap the cap-vial interface with Parafilm®.

    • Label the vial clearly with the compound name, date, and storage conditions.

    • Place the sealed vial in a refrigerator designated for chemical storage at 0-8°C.

Protocol 2: Purity Assessment by Gas Chromatography (GC-FID)

This protocol provides a general framework for analyzing the purity of 4-Chloro-2-fluoro-3-methoxybenzaldehyde and detecting the presence of its primary carboxylic acid degradation product.[5][7][8]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of your compound into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a suitable solvent like acetonitrile or ethyl acetate. Ensure the standard and sample concentrations are similar.

  • GC-FID Instrument Conditions (Example):

    • Column: A mid-polarity column, such as a DB-5 or HP-5 (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 50:1).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Detector: FID at 300°C.

  • Analysis and Interpretation:

    • Run the prepared sample.

    • The aldehyde, being more volatile, will have a shorter retention time than the carboxylic acid.

    • Integrate the peak areas for all components.

    • Calculate the purity as the percentage of the main aldehyde peak area relative to the total area of all peaks. A significant secondary peak at a later retention time is likely the carboxylic acid impurity.

References

  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluoro-3-methoxybenzaldehyde. PubChem Compound Summary for CID 2737358. Retrieved from [Link]

  • Garedew, M., et al. (2022). Substituted Aromatic Aldehyde Decomposition under Hydrothermal Conditions. Energy & Fuels, 36(10), 5361–5368. [Link]

  • ResearchGate. (n.d.). Development and Limit Validation of a GC-FID Method for the Quantitative Analysis of Benzaldehyde and Related Substances. Retrieved from [Link]

  • Lin, C., & Whitman, W. B. (2010). Bacterial Degradation of Aromatic Compounds. In Handbook of Hydrocarbon and Lipid Microbiology (pp. 1-19). Springer. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. Retrieved from [Link]

  • Mashayekhi, H. A., et al. (2011). Rapid and sensitive determination of benzaldehyde arising from benzyl alcohol used as preservative in an injectable formulation solution using dispersive liquid-liquid microextraction followed by gas chromatography. Analytical Sciences, 27(8), 865-868. [Link]

  • ResearchGate. (2014, September 13). What are the optimal conditions for GC analysis of benzaldehyde?. Retrieved from [Link]

  • Tarabanko, V. E., & Tarabanko, N. (2017). Catalytic Oxidation of Lignins into the Aromatic Aldehydes: General Process Trends and Development Prospects. Molecules, 22(10), 1689. [Link]

  • Iranian Chemical Society. (2011). Gas Chromatography-flame Ionization Determination of Benzaldehyde in Non-Steroidal Anti-inflammatory Drug Injectable Formulations. Journal of the Iranian Chemical Society, 8(S1), S1-S8. Retrieved from [Link]

  • Wang, H., et al. (2024). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Green Chemistry. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Anisaldehyde. Retrieved from [Link]

Sources

Optimization

Managing reaction exotherms in the synthesis of halogenated aldehydes

Introduction: The Thermal Tightrope You are likely accessing this guide because you are attempting to synthesize a halogenated aldehyde—a class of compounds that represents a "thermal tightrope." You are balancing two op...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thermal Tightrope

You are likely accessing this guide because you are attempting to synthesize a halogenated aldehyde—a class of compounds that represents a "thermal tightrope." You are balancing two opposing thermodynamic forces:

  • High-Energy Intermediates: The reagents required to install or preserve the aldehyde functionality (oxalyl chloride, DIBAL-H, Vilsmeier reagent) are high-energy and prone to rapid, exothermic decomposition.

  • Product Instability: Halogenated aldehydes (e.g.,

    
    -chloroaldehydes) are potent electrophiles. They are prone to rapid, exothermic polymerization or hydration upon isolation, often triggered by the very heat generated during their synthesis.
    

This guide is not a recipe book; it is a failure-prevention system. It addresses the three most common synthetic routes and their specific thermal failure modes.

Module 1: Cryogenic Oxidation (Swern Protocol)

Context: Synthesizing


-haloaldehydes from 

-haloalcohols.
The Core Hazard: The -60°C Threshold

In a Swern oxidation, you generate dimethylchlorosulfonium chloride.[1] This intermediate is thermally unstable. If the internal temperature rises above -60°C during activation, the intermediate decomposes violently, releasing CO, CO₂, and heat. This triggers a secondary runaway where the DMSO solvent itself can decompose.

Troubleshooting & FAQ

Q: My reaction turned black and pressurized the vessel during the activation step. What happened? A: You likely exceeded the Maximum Temperature of Synthesis Reaction (MTSR) .

  • Mechanism: Above -60°C, the Pummerer rearrangement competes with the formation of the active sulfonium species. More critically, the DMSO/Oxalyl Chloride mixture becomes autocatalytic.

  • Correction: You must monitor internal temperature, not jacket temperature. The exotherm is instantaneous.

  • Protocol: Calculate the adiabatic temperature rise (

    
    ). If your addition rate of Oxalyl Chloride exceeds the cooling capacity of your cryostat, the internal temp will spike regardless of the bath temp.
    

Q: I see a delayed exotherm after adding the base (Triethylamine). Is this normal? A: Yes, but it must be controlled.

  • Mechanism: The deprotonation of the alkoxysulfonium salt is exothermic. If you add Et₃N too fast, the heat generated can trigger the polymerization of your newly formed halogenated aldehyde.

  • Protocol: Dilute Et₃N in DCM (1:1) and add over 30 minutes. Ensure internal temp

    
     during this phase.
    
Visual Logic: Swern Safety Interlocks

SwernSafety Safe Safe Operation Stable Active Species Stable Active Species Safe->Stable Active Species Warning Warning Zone Side Reactions (Pummerer) Side Reactions (Pummerer) Warning->Side Reactions (Pummerer) Danger CRITICAL FAILURE Explosive Decomposition (CO/CO2 Release) Explosive Decomposition (CO/CO2 Release) Danger->Explosive Decomposition (CO/CO2 Release) Step1 1. DMSO + Oxalyl Chloride Step2 Intermediate: Me2S(+)-Cl Cl(-) Step1->Step2 Activation Step2->Safe Temp < -78°C Step2->Warning -78°C < Temp < -60°C Step2->Danger Temp > -60°C Add Alcohol Add Alcohol Stable Active Species->Add Alcohol Add Et3N Add Et3N Add Alcohol->Add Et3N Product Isolation Product Isolation Add Et3N->Product Isolation

Caption: Thermal stability gates for the Swern activation step. Operation above -60°C risks rapid over-pressurization.

Module 2: Hydride Reduction (DIBAL-H)

Context: Reducing


-haloesters or nitriles to aldehydes.[2]
The Core Hazard: The Quench Lag

DIBAL-H reductions are often run at -78°C to prevent over-reduction to the alcohol. The hazard arises during the quench . Aluminum salts form a gelatinous emulsion that traps unreacted hydride and heat. This "heat pocket" can suddenly release, causing a delayed thermal runaway and product decomposition.

Troubleshooting & FAQ

Q: The reaction was stable at -78°C, but boiled over during the aqueous workup. Why? A: You created an "Aluminum Gel Trap."

  • Mechanism: Direct water addition creates aluminum hydroxides that encapsulate unquenched DIBAL-H. As the mixture warms, the "shells" break, releasing trapped hydride which reacts with water, generating

    
     and massive heat.
    
  • Correction: Use the Rochelle’s Salt Method . Potassium Sodium Tartrate coordinates with aluminum, solubilizing it and preventing gel formation.

Q: My halogenated aldehyde yield is low; I mostly see the alcohol. Did I add too much DIBAL? A: Not necessarily. You likely allowed the temperature to drift.

  • Mechanism: The tetrahedral aluminate intermediate is stable at -78°C. If the temperature rises before hydrolysis, the intermediate collapses to the aldehyde, which is then immediately reduced by remaining DIBAL to the alcohol.

  • Protocol: Maintain -78°C strictly until the methanol quench is complete.

Protocol: The "Failsafe" Rochelles Quench
StepActionCritical ParameterMechanism
1 Dilute Quench Add MeOH dropwise at -78°C.Consumes excess hydride (

evolution) without hydrolyzing the intermediate.
2 Buffer Add sat. Rochelle's Salt (K Na Tartrate).Tartrate ligands displace alkoxides on Aluminum.
3 Warm Up Allow to warm to RT with vigorous stirring.Endothermic dissolution of the emulsion.
4 Separation Wait for clear phase separation (1-2 hrs).Prevents occlusion of product in the aqueous phase.

Module 3: Vilsmeier-Haack Formylation

Context: Formylating electron-rich halogenated aromatics.

The Core Hazard: Thermal Instability of the Reagent

The Vilsmeier reagent (DMF + POCl


) is a "loaded gun." Calorimetric studies show the intermediate itself has a high Runaway Index.
Troubleshooting & FAQ

Q: Can I pre-mix DMF and POCl


 in a feed tank to save time? 
A: ABSOLUTELY NOT. 
  • Data: The Vilsmeier complex exhibits an onset of thermal decomposition as low as 48°C with a second, more violent exotherm at 175°C .[3]

  • Risk: Accumulation of the intermediate in a static tank without active cooling is a Type 5 Runaway scenario.

  • Protocol: Generate the reagent in situ or use flow chemistry to minimize active volume.

Q: The reaction exothermed violently upon adding the substrate. A: Induction period failure.

  • Mechanism: If the reaction mixture is too cold initially, reagents accumulate. When the reaction finally "kicks off," the heat generated exceeds the cooling capacity (

    
    ).
    
  • Protocol: Use "Dose-Controlled" addition. Add 10% of substrate, wait for the exotherm to verify initiation, then feed the rest at a rate where

    
    .
    
Visual Logic: Vilsmeier Thermal Runaway Path

Vilsmeier DMF_POCl3 DMF + POCl3 Complex Vilsmeier Complex DMF_POCl3->Complex Exothermic Formation Decomp Thermal Runaway (>50°C) Complex->Decomp Heat Accumulation (No Cooling) Product Formylated Product Complex->Product Controlled Substrate Addition (Active Cooling)

Caption: The Vilsmeier Complex is thermally unstable. Accumulation without cooling leads to runaway decomposition.

References & Authoritative Grounding

  • Swern Oxidation Hazards:

    • Source: Omura, K., & Swern, D. (1978). Oxidation of alcohols by "activated" dimethyl sulfoxide.[4][5] Tetrahedron, 34(11), 1651-1660.

    • Safety Note: See also Bretherick's Handbook of Reactive Chemical Hazards regarding DMSO/Oxalyl Chloride explosion limits (> -60°C).

  • DIBAL-H Workup Safety:

    • Source: Seyden-Penne, J. (1997). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.

    • Protocol: Detailed Rochelle's salt workup procedures are standard in Organic Syntheses (e.g., Collum et al.).

  • Vilsmeier-Haack Thermal Risks:

    • Source: Stoessel, F. (2005). Thermal Hazards of the Vilsmeier-Haack Reaction. Organic Process Research & Development, 9(1).

    • Key Data: Identifies the onset temperature of decomposition (~50°C) and runaway potential.

  • General Process Safety (Calorimetry):

    • Source: Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

    • Concept: Definition of MTSR and

      
      .
      

Sources

Reference Data & Comparative Studies

Validation

Mass spectrometry fragmentation pattern of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

Executive Summary In pharmaceutical synthesis, 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CFMB) serves as a critical halogenated intermediate, particularly in the development of kinase inhibitors and antibacterials. Its un...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In pharmaceutical synthesis, 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CFMB) serves as a critical halogenated intermediate, particularly in the development of kinase inhibitors and antibacterials. Its unique trisubstituted core—featuring a chlorine isotope signature, an electronegative fluorine, and an electron-donating methoxy group—presents specific challenges and opportunities in mass spectrometry.

This guide objectively compares the two primary characterization workflows: Electron Ionization (EI-GC/MS) for structural elucidation and Electrospray Ionization (ESI-LC/MS) for trace quantification. We provide experimental protocols, fragmentation mechanisms, and decision matrices to assist researchers in selecting the optimal modality for their specific phase of drug development.

Structural & Isotopic Signature[1][2]

Before analyzing fragmentation, the operator must recognize the isotopic envelope defined by the chlorine atom.

  • Chemical Formula:

    
    
    
  • Monoisotopic Mass (

    
    ):  188.00 Da
    
  • Secondary Isotope (

    
    ):  190.00 Da
    
  • Isotopic Abundance: The molecular ion (

    
    ) and any chlorine-containing fragments will exhibit a characteristic 3:1 intensity ratio  (100% : 32%).
    

Key Structural Drivers for Fragmentation:

  • Aldehyde Group: Prone to

    
    -cleavage (loss of H[1]•) and decarbonylation (loss of CO).
    
  • Methoxy Group: Susceptible to loss of methyl radical (•CH₃) or formaldehyde (

    
    ).
    
  • Ortho-Fluoro Effect: The fluorine at the C2 position (ortho to aldehyde) stabilizes the carbonyl oxygen via inductive effects but can also influence tropylium ion formation.

Comparative Analysis: EI (Hard) vs. ESI (Soft) Ionization

The choice between EI and ESI is not merely instrumental; it dictates the nature of the data obtained.

Table 1: Performance Comparison Matrix
FeatureMethod A: Electron Ionization (EI) Method B: Electrospray Ionization (ESI)
Primary Utility Structural Confirmation (Fingerprinting)Quantification (PK/Impurity Profiling)
Ionization Energy 70 eV (Hard)3-5 kV (Soft)
Molecular Ion Distinct

(188/190)
Often absent; forms adducts

,

Fragmentation Rich, reproducible pattern.[2]Minimal in source; requires MS/MS (CID).
Sensitivity Moderate (ng range)High (pg range)
Limitations Requires volatility; thermal degradation risk.Poor ionization of neutral aldehydes without derivatization.
Detailed Performance Assessment
Method A: Electron Ionization (GC-MS)[3]
  • Performance: EI is the gold standard for CFMB identification. The high energy (70 eV) induces extensive fragmentation, creating a unique spectral fingerprint that differentiates regioisomers (e.g., distinguishing the 4-chloro from a 5-chloro isomer).

  • Mechanism: The radical cation

    
     is formed immediately. The aldehyde hydrogen is weakly bound, leading to a dominant base peak at 
    
    
    
    187
    
    
    .
Method B: Electrospray Ionization (LC-MS)[2]
  • Performance: CFMB is a neutral aldehyde with low proton affinity. In standard ESI+, it ionizes poorly as

    
    .
    
  • Optimization: It performs best as a sodium adduct

    
     (
    
    
    
    211) or requires derivatization (e.g., with DNPH) to introduce a basic nitrogen site.
  • Warning: Relying solely on ESI for identification is risky due to the lack of structural fragments unless Collision-Induced Dissociation (CID) is applied.

Mechanistic Fragmentation Pathways (EI)

Understanding the causality of bond breaking is essential for interpreting the spectrum.

Pathway 1: -Cleavage (The Aldehyde Signature)

The most thermodynamically favored pathway. The radical cation loses the aldehydic hydrogen atom.[4]

  • Transition:

    
     188 
    
    
    
    
    
    187
  • Observation: This is typically the Base Peak (100% relative abundance).

Pathway 2: Decarbonylation (Loss of CO)

Following


-cleavage, the resulting benzoyl-type cation often expels carbon monoxide (28 Da).
  • Transition:

    
     187 
    
    
    
    
    
    159
  • Structure: Formation of a substituted phenyl cation (

    
    ).
    
Pathway 3: Methoxy Radical Loss

The methoxy group at C3 can lose a methyl radical (•CH₃, 15 Da).

  • Transition:

    
     188 
    
    
    
    
    
    173
  • Significance: Confirms the presence of the alkyl-ether moiety.

Pathway 4: Halogen Scission

Direct loss of the Chlorine radical (•Cl, 35 Da).

  • Transition:

    
     188 
    
    
    
    
    
    153
  • Note: This fragment will lose the characteristic 3:1 isotope pattern, appearing as a singlet (monoisotopic fluorine remains).

Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of ion decomposition under Electron Ionization.

G M Molecular Ion (M+) m/z 188 / 190 (3:1) [C8H6ClFO2]+. MH [M - H]+ m/z 187 / 189 Base Peak M->MH - H• (1 Da) α-cleavage MCH3 [M - CH3]+ m/z 173 / 175 (Quinoid-like) M->MCH3 - •CH3 (15 Da) MCl [M - Cl]+ m/z 153 (Fluoro-methoxy-benzaldehyde) M->MCl - •Cl (35 Da) MCHO [M - CHO]+ m/z 159 / 161 (Phenyl Cation) MH->MCHO - CO (28 Da) Decarbonylation

Caption: EI Fragmentation pathway of 4-Chloro-2-fluoro-3-methoxybenzaldehyde showing mass transitions.

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: GC-MS (Structural ID)

Best for: Purity analysis and intermediate confirmation.

  • Sample Prep: Dissolve 1 mg of CFMB in 1 mL Dichloromethane (DCM) (HPLC Grade).

  • Column: HP-5MS or DB-5MS (30m

    
     0.25mm 
    
    
    
    0.25
    
    
    m).
  • Inlet: Split mode (20:1), Temp: 250°C.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Start: 60°C (Hold 1 min).

    • Ramp: 20°C/min to 280°C.

    • Hold: 3 min.

  • MS Source: Electron Ionization (EI), 70 eV, 230°C.[3]

  • Scan Range: 40–350

    
    .
    
  • Validation Check: Verify the 188/190 doublet ratio is ~3:1. If 187 is the base peak, the aldehyde is intact.

Protocol B: LC-MS/MS (Quantification)

Best for: Biological matrices or trace impurity analysis.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate (Promotes adducts).

    • B: Acetonitrile + 0.1% Formic Acid.[2]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 1.8

    
    m.
    
  • Ionization: ESI Positive Mode.

  • Target Ions:

    • Scan for

      
       (
      
      
      
      189) and
      
      
      (
      
      
      211).
    • Note: Due to low basicity, the Sodium adduct (211) is often more stable than the protonated species.

  • MRM Transition (for Quant):

    • Precursor: 189 (

      
      ) 
      
      
      
      Product: 157 (Loss of Methanol) or 161 (Loss of CO).
    • Collision Energy: Optimize between 10–30 eV.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 67970, o-Fluorobenzaldehyde. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of chlorobenzene and fragmentation patterns. Retrieved from [Link]

Sources

Comparative

Structural Confirmation Guide: 4-Chloro-2-fluoro-3-methoxybenzaldehyde Derivatives

Executive Summary: The Regioisomer Crisis In the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and antibacterials, the trisubstituted benzene core—specifically 4-Chloro-2-fluoro-3-methoxybenzaldehyde —...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Crisis

In the development of kinase inhibitors (e.g., p38 MAP kinase pathways) and antibacterials, the trisubstituted benzene core—specifically 4-Chloro-2-fluoro-3-methoxybenzaldehyde —serves as a critical scaffold.[1] However, the synthesis of this intermediate (often via lithiation-formylation or


 sequences) is prone to generating regioisomers (e.g., the 6-chloro or 5-methoxy variants) that possess identical mass-to-charge ratios (m/z) and deceptively similar 

H NMR profiles.[1]

This guide compares the standard analytical workflows ("The Alternatives") against a rigorous, multi-modal Structural Elucidation Protocol ("The Product"). We demonstrate why relying solely on standard 1D NMR is a high-risk strategy and provide a validated workflow using


F-NMR and Heteronuclear 2D correlations to guarantee structural integrity.

Comparative Analysis: Analytical Workflows

The following table contrasts the reliability and resolution of three common confirmation methodologies.

Table 1: Comparative Performance of Structural Confirmation Methods

FeatureMethod A: Standard QC (The Alternative)Method B: Integrated 2D NMR (Recommended)Method C: X-Ray Crystallography (The Gold Standard)
Techniques LC-MS,

H NMR

H,

C,

F, HSQC, HMBC, NOESY
Single Crystal XRD
Regio-Specificity Low .[1] Cannot distinguish 4-Cl vs 6-Cl isomers reliably.High . Establishes connectivity via 3-bond couplings.[1]Absolute . Defines 3D spatial arrangement.
Throughput High (10 mins/sample)Medium (1-4 hours/sample)Low (Days to Weeks)
Sample Req. < 1 mg5-20 mgHigh quality single crystal
Risk Factor Critical .[1] False positives likely for trisubstituted benzenes.[1]Managed . Self-validating via F-C coupling constants.[1]Zero . But often impractical for intermediates.[1]
Cost $


Technical Deep Dive: The Logic of Confirmation

The Structural Challenge

The target molecule, 4-Chloro-2-fluoro-3-methoxybenzaldehyde , possesses a specific substitution pattern:

  • C1: Formyl (-CHO)[1]

  • C2: Fluoro (-F)[1][2][3]

  • C3: Methoxy (-OMe)[1]

  • C4: Chloro (-Cl)[1]

  • C5/C6: Protons (Ortho to each other)[1]

The Trap: A standard


H NMR will show two aromatic protons with an ortho-coupling (

Hz) and a methoxy singlet.[1] However, the regioisomer 2-Chloro-4-fluoro-5-methoxybenzaldehyde would also display two ortho protons and a methoxy singlet.[1] Method A fails here. Method B succeeds by using the Fluorine atom as a "spy" nucleus.[1]
Workflow Visualization

The following diagram outlines the decision logic for confirming the structure, emphasizing the role of


F NMR.

StructuralConfirmation Start Crude Product (Trisubstituted Benzene) Step1 1. LC-MS & 1H NMR Start->Step1 Decision1 Purity > 95%? Step1->Decision1 Fail Repurify Decision1->Fail No Step2 2. 19F NMR Analysis (Check Chemical Shift & Splitting) Decision1->Step2 Yes Logic1 Is F coupled to CHO? (J ~ 0-2 Hz vs >5 Hz) Step2->Logic1 Step3 3. 2D NMR (HMBC) Logic1->Step3 Ambiguous Result1 Confirm: F is Ortho to CHO Logic1->Result1 Coupling Observed Result2 Reject: F is Meta/Para Logic1->Result2 No Coupling Final Structure Confirmed: 4-Cl-2-F-3-OMe Step3->Final HMBC: OMe to C3 (d, J~15Hz) CHO to C1 (d, J~20Hz) Result1->Step3

Figure 1: Decision matrix for structural confirmation of fluorinated benzaldehydes.

Experimental Protocols (Method B)

To achieve "Trustworthiness" (Part 2 of requirements), the following protocol is designed to be self-validating. The key is the


F-

C coupling patterns observed in the Carbon spectrum.[1]
Sample Preparation[1][2]
  • Solvent: Dissolve 15-20 mg of the compound in 0.6 mL of DMSO-d6 .

    • Why DMSO? It prevents aggregation common in benzaldehydes and provides sharp signals for exchangeable protons (though none are present here, it stabilizes the dipole).[1]

  • Tube: Use a high-precision 5mm NMR tube to minimize shimming errors.

Acquisition Parameters[1][2][5]
  • 
    H NMR:  16 scans, 30° pulse.
    
  • 
    C NMR:  1024 scans minimum (due to splitting of signals by F, signal-to-noise is reduced). Crucial:  Do not use proton decoupling only; ensure F-coupling is visible or run a 
    
    
    
    F-decoupled
    
    
    C experiment if available to simplify. Recommendation: Run standard coupled
    
    
    C to see
    
    
    values.[1]
  • 
    F NMR:  Spectral width -200 to 0 ppm.[1] Reference to internal 
    
    
    
    or external standard.
Data Interpretation (The Validation Criteria)

Use the values below to validate the 4-Chloro-2-fluoro-3-methoxy substitution pattern.

Table 2: Expected NMR Parameters for Validation

Nucleus/AtomChemical Shift (

)
Multiplicity & Coupling (

)
Structural Insight

H - CHO
~10.1 ppmDoublet (

Hz)
Confirms F is ortho to Aldehyde.

H - OMe
~3.95 ppmSinglet (or doublet

Hz)
Confirms OMe presence.[1]

H - Ar (H5)
~7.4 ppmDoublet (

Hz)
Ortho coupling to H6.

H - Ar (H6)
~7.7 ppmDoublet (

Hz)
Deshielded by CHO; Ortho to H5.

F
~ -120 to -130 ppmMultipletShift is characteristic of F flanked by C=O and OMe.

C - C2
~150-160 ppmDoublet (

Hz)
Ipso Carbon attached to F.

C - C3
~140-145 ppmDoublet (

Hz)
Ortho Carbon bearing OMe.[1]

Advanced Mechanism: The HMBC "Smoking Gun"

The most definitive proof without X-ray is the HMBC (Heteronuclear Multiple Bond Correlation) .[1]

The Logic Path
  • Identify C3: Find the Carbon signal at ~145 ppm that correlates with the Methoxy protons (~3.95 ppm) in HMBC.[1]

  • Verify F-Coupling: Check if this C3 signal is a doublet in the 1D

    
    C spectrum with 
    
    
    
    Hz.[1]
    • If C3 is a singlet: The Fluorine is not at position 2 (or 4).[1]

    • If C3 is a doublet: The Fluorine is adjacent to the Methoxy group.

  • Identify C1 (Carbonyl): Find the carbonyl carbon (~188 ppm).[1]

  • Verify F-Coupling: Check if C1 is a doublet (

    
     Hz).
    

HMBC_Logic cluster_proof Structural Proof Zone OMe OMe Protons (3.95 ppm) C3 C3 Carbon (~145 ppm) OMe->C3 HMBC (3-bond) F Fluorine (Pos 2) F->C3 J-Coupling (2-bond, ~15Hz) C1 C1 Carbon (CHO, ~188 ppm) F->C1 J-Coupling (2-bond, ~20Hz) H_CHO CHO Proton (~10.1 ppm) H_CHO->F Through-space (HOESY) H_CHO->C1 HSQC (1-bond)

Figure 2: Connectivity logic.[1] The convergence of Methoxy and Carbonyl data points onto the Fluorine position confirms the 2-F, 3-OMe regioisomer.

References

  • Chemical Shifts of Fluorinated Benzaldehydes

    • PubChem Compound Summary for 4-Fluoro-3-methoxybenzaldehyde (Analogous structure for shift comparison). National Center for Biotechnology Information (2025).[1] Link[1]

  • 19F NMR Principles in Drug Discovery

    • 19F NMR Chemical Shifts and Coupling Constants. Alfa Chemistry (2025).[1] Link

  • Structural Elucidation of Trisubstituted Benzenes

    • Brownlee, R., & Craik, D. (1980).[1] 19F N.M.R.[4][5][6][7][8] chemical shifts in substituted benzotrifluorides and benzal fluorides.[1] Australian Journal of Chemistry.[1] Link[1]

  • HMBC/HSQC Methodology

    • Structural Elucidation of Unknown Compounds using 2D NMR. Cornell University eCommons (2021).[1] Link[1]

Sources

Validation

Benchmarking Purity: A Comparative Analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde Grades

Introduction: The Critical Scaffold 4-Chloro-2-fluoro-3-methoxybenzaldehyde (often abbreviated as CFMB) is a high-value trisubstituted aromatic intermediate.[1] Its specific substitution pattern—combining the electron-wi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Scaffold

4-Chloro-2-fluoro-3-methoxybenzaldehyde (often abbreviated as CFMB) is a high-value trisubstituted aromatic intermediate.[1] Its specific substitution pattern—combining the electron-withdrawing nature of fluorine and chlorine with the electron-donating methoxy group—makes it a "privileged scaffold" in the synthesis of next-generation kinase inhibitors and antimicrobial agents.[1]

For medicinal chemists, the Certificate of Analysis (CoA) for this compound is not just a receipt; it is a predictor of downstream success. A variance of 1% in purity, particularly regarding acidic impurities or water content, can drastically alter reaction kinetics in sensitive applications like reductive aminations or Suzuki-Miyaura cross-couplings.

This guide objectively compares High-Purity (HP) Grade (>98.5%) versus Technical (Tech) Grade (95-97%) , providing experimental evidence to justify the selection of higher-grade materials for late-stage diversification.[1]

The Anatomy of the CoA: Beyond the "Pass/Fail"

A robust CoA must quantify specific critical quality attributes (CQAs). Below is the breakdown of what a research-grade CoA must contain versus a standard industrial CoA.

CoA Logic Workflow

The following diagram illustrates the rigorous testing workflow required to generate a validated CoA for CFMB.

CoA_Workflow Raw_Material Crude CFMB (Synthesis Output) Purification Recrystallization/ Column Chromatography Raw_Material->Purification Final_Product Final Lot Isolation Purification->Final_Product HPLC HPLC Analysis (Purity & Impurities) Final_Product->HPLC NMR 1H/19F NMR (Structure Verification) Final_Product->NMR KF Karl Fischer (Water Content) Final_Product->KF ROI Residue on Ignition (Inorganic Salts) Final_Product->ROI Data_Review QA Data Review HPLC->Data_Review NMR->Data_Review KF->Data_Review ROI->Data_Review CoA_Gen CoA Generation (Release) Data_Review->CoA_Gen Pass Specs

Figure 1: Quality Control workflow ensuring batch-to-batch consistency.

Comparative Performance: HP Grade vs. Tech Grade

The primary difference between grades often lies in the "silent" impurities—specifically the corresponding benzoic acid derivative (from oxidation) and regioisomers.

Case Study: Reductive Amination Efficiency

Objective: Compare the yield of a reductive amination reaction between CFMB and a secondary amine (Morpholine) using Sodium Triacetoxyborohydride (STAB).

Hypothesis: The presence of >0.5% 4-chloro-2-fluoro-3-methoxybenzoic acid (common in Tech Grade) will neutralize the basicity of the amine and poison the hydride transfer, reducing yield.[1]

Experimental Data Summary
ParameterHP Grade (Lot A) Tech Grade (Lot B) Impact Analysis
Purity (HPLC) 99.2%96.4%Tech grade contains 2.1% unknown elutants.[1]
Acid Value (Titration) < 0.1%1.8%Critical Failure Point: Acid consumes amine reactant.[1]
Water Content (KF) 0.05%0.45%Water hydrolyzes the imine intermediate back to aldehyde.[1]
Reaction Time 4 Hours12 HoursKinetic stalling observed in Lot B.
Isolated Yield 94% 78% Significant yield loss requiring difficult purification.[1]
Dimer Impurity Not Detected3.2%Aldol condensation side-products observed in Lot B.

Analyst Note: The 16% yield drop in Tech Grade is not linear to the 2.8% purity difference. This non-linearity is caused by the Acid Impurity acting as a catalyst poison and the Water Content shifting the equilibrium unfavorable for imine formation [1].

Experimental Protocols (Validation)

To verify the CoA claims, the following protocols are recommended. These methods are self-validating through the use of internal standards.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Purpose: To separate the main peak from the des-fluoro impurity and benzoic acid derivatives.[1]

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.[1]

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient:

    • 0-2 min: 10% B (Isocratic)[1]

    • 2-15 min: 10% → 90% B (Linear Ramp)[1]

    • 15-20 min: 90% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).[1]

  • Acceptance Criteria: Main peak retention time ~11.4 min. Resolution (Rs) > 1.5 between CFMB and nearest impurity.[1]

Protocol B: 1H-NMR Interpretation

Purpose: To confirm the specific regiochemistry of the 2-Fluoro and 3-Methoxy substituents.[1]

Due to the "Ortho Effect," the fluorine atom splits the aldehyde proton signal.

  • Solvent: DMSO-d6.

  • Key Signals:

    • Aldehyde (-CHO):

      
       10.2 ppm (doublet, 
      
      
      
      Hz).[1] Note: If this is a singlet, the Fluorine is likely missing or in the wrong position.
    • Methoxy (-OCH3):

      
       3.95 ppm (singlet).[1]
      
    • Aromatic Protons: Two doublets (or dd) in the 7.0–7.8 ppm region, showing typical ortho/meta coupling constants.

Impurity Impact Pathway

Understanding why a reaction fails is as important as the success itself.[1] The diagram below details how specific impurities found in lower-grade CFMB interfere with the Reductive Amination pathway.

Reaction_Interference Start CFMB (Aldehyde) + Amine Imine Hemiaminal / Imine Intermediate Start->Imine Condensation Product Secondary Amine (Final Product) Imine->Product Reduction (STAB) Acid_Imp Impurity: Benzoic Acid (From Oxidation) Acid_Imp->Start Neutralizes Amine (Salt Formation) Water_Imp Impurity: Water (>0.2%) Water_Imp->Imine Hydrolysis (Reverses Reaction)

Figure 2: Mechanistic interference of Acid and Water impurities in Reductive Amination.

Troubleshooting & Storage

  • Color Change: CFMB should be a white to off-white solid. A yellow/brown tint indicates oxidation to quinones or polymerization.[1]

  • Storage: Must be stored under inert gas (Argon/Nitrogen) at 2-8°C. The aldehyde is prone to air oxidation to 4-chloro-2-fluoro-3-methoxybenzoic acid [2].[1]

  • Re-crystallization: If purity drops below 97%, recrystallize from Cyclohexane/Ethyl Acetate (9:1) to remove acid impurities.[1]

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link[1]

  • Ossila. "2-Fluoro-3-methoxybenzaldehyde: Properties and Applications."[1] Ossila Product Guide. Link

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2737358, 4-Fluoro-3-methoxybenzaldehyde (Analogous Structure).[1] PubChem. Link[1]

  • Li, J., et al. (2019).[1] "Development of a HPLC-FL method to determine benzaldehyde...". RSC Advances, 9, 7350-7356.[1] Link

Sources

Comparative

Biological activity comparison between fluorinated and non-fluorinated benzaldehydes

The Biological Activity Comparison Guide: Fluorinated vs. Non-Fluorinated Benzaldehydes is detailed below. This guide is structured to provide actionable insights for drug development professionals, moving beyond simple...

Author: BenchChem Technical Support Team. Date: February 2026

The Biological Activity Comparison Guide: Fluorinated vs. Non-Fluorinated Benzaldehydes is detailed below. This guide is structured to provide actionable insights for drug development professionals, moving beyond simple descriptions to analyze the causality of the fluorine effect.

Executive Summary: The "Fluorine Scan" in Lead Optimization

Benzaldehydes serve as critical pharmacophores and intermediates in medicinal chemistry. The substitution of a hydrogen atom with fluorine (bioisosterism) is a high-impact strategy used to modulate physicochemical properties without significantly altering steric bulk.

This guide compares the biological performance of non-fluorinated benzaldehydes (parent compounds) against their fluorinated analogs. The data indicates that fluorination typically enhances lipophilicity , metabolic stability , and binding affinity , though it introduces specific toxicity considerations regarding fluoride ion release.

Key Performance Indicators (KPIs) at a Glance
FeatureNon-Fluorinated BenzaldehydeFluorinated BenzaldehydeImpact of Fluorination
Lipophilicity (LogP) ModerateHighIncreased membrane permeability.
Metabolic Stability Low (Rapid oxidation to benzoic acid)High (Blocks P450 oxidation)Extended half-life (

).
Electronic Effect NeutralStrong Electron WithdrawingAltered pKa of neighboring groups.
Binding Affinity Standard H-bondingMultipole interactionsEnhanced target selectivity.

Physicochemical Foundations of Biological Activity

To understand the biological differences, one must first grasp the molecular drivers. The fluorine atom acts as a "super-halogen" due to its extreme electronegativity (4.0 Pauling scale) and small Van der Waals radius (1.47 Å vs. 1.20 Å for Hydrogen).

The Lipophilicity Boost (Membrane Permeability)

Fluorination generally increases the partition coefficient (LogP).

  • Mechanism: The low polarizability of the C-F bond reduces solvation in aqueous media, driving the molecule into lipid bilayers.

  • Biological Outcome: Fluorinated benzaldehydes (and their Schiff base derivatives) exhibit superior penetration into bacterial cell walls (Gram-positive) and fungal membranes compared to their non-fluorinated counterparts.

Metabolic Blocking (The "Soft Spot" Defense)

Benzaldehydes are prone to rapid oxidation by Cytochrome P450 enzymes.

  • Non-Fluorinated: Rapidly oxidized to benzoic acid (inactive/excreted).

  • Fluorinated: Substitution at the para position blocks this metabolic "soft spot," preventing hydroxylation and oxidation. This results in a significantly longer duration of action in vivo [1][2].

Comparative Biological Activity Data[1]

Antimicrobial & Antifungal Potency

Fluorinated benzaldehydes are rarely used as standalone drugs but are potent precursors for hydrazones and Schiff bases. The aldehyde moiety itself, however, exhibits intrinsic antifungal activity by disrupting cellular redox homeostasis [3].

Representative Data: Antifungal Activity (Aspergillus spp.)

Data synthesized from redox-active benzaldehyde studies [3].[1]

CompoundSubstitutionMIC (

g/mL)
Mechanism of Action
Benzaldehyde None (H)250 - 500Weak redox disruption.
2-Fluorobenzaldehyde Ortho-F62.5 - 125Enhanced lipophilicity; disrupts cell wall integrity.
4-Fluorobenzaldehyde Para-F125 - 250Moderate activity; blocks metabolic degradation.

Insight: Ortho-fluorination often yields higher potency than para-fluorination in antifungal assays due to the "ortho effect," where the fluorine atom influences the rotational conformation of the aldehyde group, optimizing binding to fungal enzymes.

Cytotoxicity & Anticancer Potential

In anticancer screenings, fluorinated derivatives demonstrate a distinct advantage in selectivity.

  • Toxicity Reduction: Contrary to the assumption that halogens increase toxicity, specific studies show that introducing a fluorine atom can reduce mutagenicity in Salmonella assays compared to the non-fluorinated parent [4].[2]

  • Potency: Fluorinated analogs often show IC50 values 2-5x lower (more potent) than non-fluorinated controls in carcinoma cell lines (e.g., MCF-7).

Mechanistic Visualization (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) governing the fluorine effect.

SAR_Mechanism Benzaldehyde Benzaldehyde Core Fluorine Fluorine Substitution Benzaldehyde->Fluorine Modification Lipophilicity Increased LogP (Lipophilicity) Fluorine->Lipophilicity Metabolism Metabolic Blocking (C-F Bond Strength) Fluorine->Metabolism Electronics Electron Withdrawal (Acidity/Reactivity) Fluorine->Electronics Permeability Enhanced Membrane Permeability Lipophilicity->Permeability Drives HalfLife Extended Half-Life (Reduced Oxidation) Metabolism->HalfLife Causes Binding Tighter Enzyme Binding Electronics->Binding Modulates

Figure 1: Causal pathways linking fluorine substitution to enhanced biological outcomes.

Experimental Protocols for Validation

To validate these differences in your own lab, use the following standardized workflows.

Protocol: Comparative MIC Determination (Resazurin Assay)

Objective: Quantify the potency difference between F- and H-benzaldehydes against S. aureus.

  • Preparation: Dissolve benzaldehyde and 4-fluorobenzaldehyde in DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform serial 2-fold dilutions in 96-well plates using Mueller-Hinton Broth.

  • Inoculation: Add

    
     CFU/mL of bacteria to each well.
    
  • Incubation: Incubate at 37°C for 24 hours.

  • Visualization: Add 10

    
    L of Resazurin dye (0.01%). Incubate for 2 hours.
    
    • Blue = No Growth (Inhibition).

    • Pink = Growth (Metabolic Activity).

  • Analysis: The lowest concentration remaining blue is the MIC.

Workflow Visualization

Experimental_Workflow Start Compound Library (H vs F Variants) Dilution Serial Dilution (DMSO/Broth) Start->Dilution Inoculation Bacterial Inoculation (10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 24h) Inoculation->Incubation Readout Resazurin Dye Addn. (Colorimetric Readout) Incubation->Readout Data Calculate MIC/IC50 & Compare Potency Readout->Data

Figure 2: Standardized workflow for high-throughput screening of benzaldehyde derivatives.

Safety & Toxicity: The "Dark Side" of Fluorine

While fluorination improves efficacy, it introduces unique risks that must be monitored:

  • Defluorination: In rare metabolic pathways, the C-F bond can be cleaved, releasing fluoride ions (

    
    ). High levels of plasma fluoride can lead to skeletal fluorosis [2].[3][4]
    
  • Environmental Impact: Fluorinated compounds are more persistent in the environment due to the stability of the C-F bond.

Recommendation: Always include a "Fluoride Release Assay" in late-stage ADME profiling to ensure the C-F bond remains intact under physiological conditions.

References

  • The role of fluorine in medicinal chemistry. ResearchGate. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Antifungal activity of redox-active benzaldehydes that target cellular antioxidation. PMC. [Link]

  • Evaluation of the biological activity of novel monocationic fluoroaryl. DovePress. [Link]

Sources

Validation

Strategic Scaffolding: Comparative Utility of Halogenated Methoxybenzaldehydes in Medicinal Chemistry

Executive Summary In the optimization of biaryl and heterocyclic drug candidates, the choice between 4-Chloro-2-fluoro-3-methoxybenzaldehyde (Molecule A) and 4-Fluoro-3-methoxybenzaldehyde (Molecule B) is rarely a matter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the optimization of biaryl and heterocyclic drug candidates, the choice between 4-Chloro-2-fluoro-3-methoxybenzaldehyde (Molecule A) and 4-Fluoro-3-methoxybenzaldehyde (Molecule B) is rarely a matter of availability, but rather one of synthetic strategy .

While both molecules share the vanillin-derived 3-methoxybenzaldehyde core, their halogenation patterns dictate orthogonal reaction pathways. Molecule B is the premier substrate for rapid Nucleophilic Aromatic Substitution (


) , allowing for the facile introduction of amines and alkoxides at the C4 position. In contrast, Molecule A  is designed for Transition Metal Catalysis (Suzuki/Buchwald) , where the C4-chlorine serves as a handle for C-C bond formation, while the C2-fluorine acts as a metabolic blocker and conformational lock.

This guide provides a technical comparison of these two scaffolds, offering experimental protocols and decision matrices to streamline your route selection.

Part 1: Structural & Electronic Profiling

The reactivity of these benzaldehydes is governed by the interplay between the electron-withdrawing aldehyde group (CHO) and the halogen substituents.

Electronic Activation Map
  • Molecule B (4-Fluoro-3-methoxybenzaldehyde):

    • C4 Position: Highly activated for nucleophilic attack. The fluorine atom is para to the aldehyde (strong Electron Withdrawing Group). The high electronegativity of fluorine stabilizes the Meisenheimer complex intermediate, making F a superior leaving group to Cl in

      
       reactions.
      
    • Application: Synthesis of CDK or p38 kinase inhibitors where the C4-position requires a solubilizing amine tail (e.g., morpholine, piperazine).

  • Molecule A (4-Chloro-2-fluoro-3-methoxybenzaldehyde):

    • C4 Position (Chlorine): Poor leaving group for

      
       compared to fluorine, but an excellent handle for Pd(0) oxidative addition. The C-Cl bond is weaker than C-F, facilitating cross-coupling.
      
    • C2 Position (Fluorine): Located ortho to the aldehyde. While potentially labile to strong nucleophiles, its primary role is often structural. It induces a twist in the aldehyde relative to the ring (ortho-effect) and blocks metabolic oxidation at the sensitive C2 position.

Visualization of Reactivity Vectors

ReactivityComparison SubstrateA Molecule A (4-Cl, 2-F) Suzuki Pd-Catalyzed Coupling (Suzuki/Buchwald) SubstrateA->Suzuki Preferred (C-Cl Bond) SNAr Nucleophilic Substitution (SNAr) SubstrateA->SNAr Possible at C2 (Side Reaction) SubstrateB Molecule B (4-F) SubstrateB->Suzuki Difficult (C-F Inert) SubstrateB->SNAr Preferred (C-F Bond) Biaryl Biaryl Product (C-C Bond) Suzuki->Biaryl Amine Aniline/Ether Product (C-N / C-O Bond) SNAr->Amine

Figure 1: Divergent reactivity pathways. Molecule A favors Palladium chemistry; Molecule B favors Nucleophilic Substitution.

Part 2: Comparative Reactivity Data

The following data summarizes the performance of these scaffolds under standard medicinal chemistry conditions.

FeatureMolecule A (4-Cl-2-F)Molecule B (4-F)Mechanistic Rationale

Reactivity
Low/Mixed High F stabilizes the anionic intermediate (Meisenheimer complex) better than Cl.
Suzuki Coupling High Negligible Pd inserts into C-Cl (BDE ~95 kcal/mol) much easier than C-F (BDE ~115 kcal/mol).
Aldehyde Condensation ModerateHighThe 2-F in Molecule A creates steric bulk near the CHO, potentially slowing Schiff base formation.
Metabolic Stability High (Blocked C2/C4)ModerateThe 2-F in Molecule A blocks oxidative metabolism at the ortho position.

Part 3: Experimental Protocols

These protocols are designed to be self-validating. If the reaction does not proceed within the specified time, check the "Troubleshooting" notes.

Protocol 3.1: Diversification of Molecule B

Objective: Replacement of C4-Fluorine with Morpholine. Target Audience: Synthesis of kinase inhibitor cores.

  • Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-Fluoro-3-methoxybenzaldehyde (1.0 eq, 154 mg, 1.0 mmol).

  • Solvent: Add anhydrous DMSO or DMF (3.0 mL). Note: Polar aprotic solvents are critical to solvate the nucleophile while leaving the fluoride naked.

  • Base: Add Potassium Carbonate (

    
    )  (2.0 eq, 276 mg).
    
  • Nucleophile: Add Morpholine (1.2 eq, 105 µL).

  • Reaction: Heat to 90°C for 4–6 hours.

    • Validation: Monitor by TLC (Hexane/EtOAc 7:3). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      ).
  • Workup: Pour into ice water (20 mL). The product usually precipitates.[1] Filter and wash with water.[2] If oil forms, extract with EtOAc.

Why this works: The aldehyde at C1 withdraws electron density from the ring, activating the C4-position. The methoxy group at C3 provides some donation but not enough to deactivate the ring against strong nucleophiles.

Protocol 3.2: Suzuki-Miyaura Coupling of Molecule A

Objective: Coupling C4-Chlorine with Phenylboronic Acid. Target Audience: Biaryl scaffold synthesis.

  • Setup: In a microwave vial or Schlenk tube, combine 4-Chloro-2-fluoro-3-methoxybenzaldehyde (1.0 eq, 188 mg, 1.0 mmol) and Phenylboronic acid (1.5 eq, 183 mg).

  • Catalyst System: Add

    
      (5 mol%) or 
    
    
    
    /SPhos
    (for difficult substrates).
  • Base: Add

    
      (2.0 M aqueous solution, 1.5 mL).
    
  • Solvent: Add DME (Dimethoxyethane) or 1,4-Dioxane (3.0 mL). Degas with nitrogen for 5 minutes.

  • Reaction: Heat to 85°C (oil bath) or 100°C (microwave) for 2–12 hours.

    • Validation: The appearance of a fluorescent spot on TLC often indicates biaryl formation.

    • Hazard Note: Do not use strong alkoxide bases (e.g., NaOtBu) if possible, as they might trigger a competing

      
       reaction at the C2-Fluorine.
      

Why this works: The C-Cl bond is the weakest bond on the arene ring susceptible to oxidative addition. The 2-F substituent remains intact, preserved for its biological properties.

Part 4: Decision Matrix & Pathway Logic

Use the following logic flow to select the correct starting material for your target.

DecisionMatrix Start Target Molecule Structure Q1 Does the C4 position require a Carbon or Heteroatom? Start->Q1 Heteroatom Heteroatom (N, O, S) (e.g., Amine, Ether) Q1->Heteroatom Needs N/O/S Carbon Carbon (Aryl, Vinyl, Alkyl) Q1->Carbon Needs C-C Bond SelectB SELECT MOLECULE B (4-Fluoro-3-methoxy...) Use SNAr Chemistry Heteroatom->SelectB SelectA SELECT MOLECULE A (4-Chloro-2-fluoro...) Use Suzuki/Stille Chemistry Carbon->SelectA

Figure 2: Strategic selection flowchart based on the desired bond at the C4 position.

Summary of Recommendations
  • For Library Generation (High Throughput): Use Molecule B .

    
     reactions are robust, require no heavy metals, and purification is often a simple precipitation.
    
  • For Lead Optimization (SAR): Use Molecule A . The ability to couple diverse aryl groups allows for exploring hydrophobic pockets in the protein target.

  • The "Trap": Do not attempt

    
     on Molecule A expecting the Cl to leave. The 2-F is more likely to react, leading to regioisomeric mixtures.
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2737358, 4-Fluoro-3-methoxybenzaldehyde. Retrieved from [Link]

  • Liaqat, A. et al. (2023). Advances in vanillin synthesis: focusing on microbial synthesis pathways and prospects. ResearchGate. Retrieved from [Link]

Sources

Comparative

Purity Assessment of Synthesized 4-Chloro-2-fluoro-3-methoxybenzaldehyde: A Comparative Technical Guide

Executive Summary & Strategic Context In the synthesis of fluorinated pharmaceutical intermediates, 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) presents unique analytical challenges. Its poly-substituted...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of fluorinated pharmaceutical intermediates, 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CAS: 1002344-97-9) presents unique analytical challenges. Its poly-substituted aromatic core creates a high probability of regioisomeric impurities that are difficult to resolve, while the aldehyde functionality introduces susceptibility to autoxidation (to the corresponding benzoic acid).

This guide moves beyond standard "certificate of analysis" parameters to compare three distinct purity assessment methodologies: HPLC-UV , GC-FID , and qNMR . While HPLC remains the workhorse for routine QC, this guide argues that qNMR (Quantitative Nuclear Magnetic Resonance) is the superior method for primary purity assignment when a Certified Reference Material (CRM) is unavailable.

Impurity Profiling: The "Why" Behind the Protocol

Before selecting a method, one must understand the "Enemy Profile"—the specific impurities likely to exist in the crude synthesis matrix.

Impurity TypeOriginAnalytical Challenge
Regioisomers Electrophilic aromatic substitution often yields mixtures (e.g., 6-Chloro isomer).Very similar polarity/boiling point to target. Requires high-resolution chromatography.
Benzoic Acid Derivative Autoxidation of the aldehyde group upon air exposure.Highly polar; can tail in GC or elute in the void volume in HPLC if pH is uncontrolled.
De-halogenated Byproducts Over-reduction during synthesis or metal-catalyzed coupling side reactions.Distinct mass/shift, but potentially co-eluting in low-res methods.
Residual Solvents Reaction solvents (THF, DCM) or recrystallization solvents.Invisible to UV detection; requires GC-HS or NMR.

Comparative Methodology

Method A: HPLC-UV (High-Performance Liquid Chromatography)

Role: The Routine Workhorse for Purity % (Area Normalization).

  • Mechanism: Separation based on polarity and hydrophobic interaction with a C18 stationary phase.

  • Criticality: Use an acidic mobile phase. The corresponding benzoic acid impurity is ionizable (

    
    ). At neutral pH, it ionizes and elutes too quickly. At pH 2.5, it remains protonated, retaining well and separating from the aldehyde.
    
Protocol:
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 280 nm (carbonyl).

  • Sample Prep: Dissolve 1 mg/mL in 50:50 ACN:Water.

Method B: GC-FID (Gas Chromatography - Flame Ionization)

Role: Volatiles and Orthogonal Confirmation.

  • Mechanism: Separation based on boiling point.

  • Risk: Benzaldehydes are thermally labile. High injector temperatures (

    
    ) can induce disproportionation or oxidation inside the liner, creating false impurities.
    
Protocol:
  • Column: DB-5ms or equivalent (5% Phenyl-arylene polymer),

    
    .
    
  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Split 50:1, Temperature limited to 200°C to minimize degradation.

  • Oven:

    
     (hold 2 min) 
    
    
    
    .
Method C: qNMR (Quantitative NMR)

Role: The Absolute Purity Reference (Primary Standard).

  • Mechanism: Molar response is directly proportional to the number of nuclei, independent of chemical structure.

  • Why it wins: It does not require a reference standard of the analyte itself.[1] You can use a generic internal standard (IS) like TCNB (1,2,4,5-Tetrachloro-3-nitrobenzene) or Maleic Acid .

Protocol (Self-Validating):
  • Internal Standard (IS) Selection: Choose an IS with high purity (>99.9% TraceCERT) and signals that do not overlap with the aldehyde proton (

    
    ) or aromatic protons (
    
    
    
    ). 1,3,5-Trimethoxybenzene is often ideal.
  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (longest longitudinal relaxation time). For aldehydes,
    
    
    can be 3-5 seconds. Set
    
    
    .
  • Pulse Angle:

    
     pulse is mandatory for maximum signal-to-noise.
    
  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass.[1]

Data Comparison & Decision Matrix

The following table summarizes the performance characteristics of each method for this specific fluorinated aldehyde.

FeatureHPLC-UVGC-FIDqNMR
Precision High (< 0.5% RSD)Moderate (< 2.0% RSD)High (< 1.0% RSD)
Accuracy Relative (Requires CRM)Relative (Requires CRM)Absolute (Traceable to IS)
Specificity Excellent for isomersGood for volatilesExcellent (Structural ID)
LOD (Sensitivity) High (ng levels)High (pg levels)Low (mg levels required)
Sample Destructive? NoYesNo
Major Blindspot Inorganic salts, residual solventsNon-volatiles, thermal degradationOverlapping peaks

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow for assessing the purity of a newly synthesized batch of 4-Chloro-2-fluoro-3-methoxybenzaldehyde.

PurityWorkflow Start Crude Synthesis Batch VisualCheck Visual & MP Check (Target: Solid) Start->VisualCheck qNMR 1H-qNMR Analysis (Absolute Purity) VisualCheck->qNMR Primary Assay ImpurityID Isomer/Structure Check (19F-NMR + 1H-NMR) qNMR->ImpurityID Structural Validation FinalReport Final CoA Generation (Mass Balance) qNMR->FinalReport Absolute Content Chromatography Chromatographic Profiling ImpurityID->Chromatography Secondary Check HPLC HPLC-UV (Acidic) (Quantify Non-volatiles) Chromatography->HPLC GC GC-FID (Quantify Solvents/Volatiles) Chromatography->GC HPLC->FinalReport Purity % GC->FinalReport Residual Solvents

Figure 1: Integrated Analytical Workflow for Purity Assessment. qNMR serves as the primary anchor for absolute purity, while HPLC and GC characterize specific impurity profiles.

Expert Recommendation

For 4-Chloro-2-fluoro-3-methoxybenzaldehyde , relying solely on HPLC area normalization is dangerous due to the potential for variable UV response factors of synthetic byproducts.

The Golden Standard Protocol:

  • Primary Assay: Use 1H-qNMR with 1,3,5-Trimethoxybenzene as the internal standard in

    
    . This provides the "True Value" purity.
    
  • Impurity Profiling: Use HPLC-UV (Acidic Mobile Phase) to check for the oxidized benzoic acid impurity and regioisomers.

  • Solvent Check: Use GC-Headspace or integrate specific solvent peaks in the NMR spectrum.

This "Triangulation Approach" ensures that neither thermal degradation (GC risk) nor lack of reference standards (HPLC risk) compromises your data integrity.

References

  • PubChem. (n.d.).[2][3] 4-Chloro-2-fluoro-3-methoxybenzaldehyde (Compound).[4] National Library of Medicine. Retrieved October 26, 2025, from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[1][5][6] Journal of Medicinal Chemistry.[7] Retrieved from [Link]

  • Phenomenex. (2025).[2][6][8] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Validation

Comparative Study of Catalysts for 4-Chloro-2-fluoro-3-methoxybenzaldehyde Synthesis

The following guide is a comprehensive, technical comparative study designed for researchers and process chemists. It synthesizes current literature, experimental data, and mechanistic insights to evaluate catalytic stra...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive, technical comparative study designed for researchers and process chemists. It synthesizes current literature, experimental data, and mechanistic insights to evaluate catalytic strategies for synthesizing 4-Chloro-2-fluoro-3-methoxybenzaldehyde .

[1]

Executive Summary

The synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde (CFMB) presents a unique challenge in organic process chemistry due to its dense substitution pattern. The electronic "push-pull" conflict between the activating methoxy group and the deactivating halogen atoms creates significant regioselectivity hurdles.

This guide compares three distinct catalytic/promoter systems for introducing the aldehyde functionality onto the 1-chloro-3-fluoro-2-methoxybenzene core:

  • Palladium-Catalyzed Reductive Carbonylation: The modern "atom-economic" standard.

  • Rhodium-Catalyzed Carbonylation: A high-activity alternative for sterically demanding substrates.

  • Lewis Acid-Mediated Formylation (Rieche Process): The robust, gas-free traditional approach.

Chemical Context & Substrate Analysis

The target molecule, CFMB, is a critical intermediate for p38 MAP kinase inhibitors and herbicides. The synthesis hinges on the regioselective formylation of the precursor 1-bromo-4-chloro-2-fluoro-3-methoxybenzene (for carbonylation) or 1-chloro-3-fluoro-2-methoxybenzene (for electrophilic substitution).

  • Electronic Challenge: The methoxy group (C-3) directs electrophilic substitution to the para position (C-6). However, the target aldehyde position is C-1 (relative to the final product), which corresponds to the position ortho to the fluorine in the precursor.

  • Steric Challenge: The reaction site is flanked by a fluorine atom and a chlorine atom, creating a "steric pocket" that hinders bulky catalysts.

Comparative Analysis of Catalytic Systems

System A: Palladium-Catalyzed Reductive Carbonylation

Catalyst: Palladium(II) Acetate [Pd(OAc)₂] with Xantphos ligand. Reagents: CO/H₂ (Syngas), Triethylamine (


).

This method utilizes transition-metal catalysis to convert an aryl bromide precursor directly to the aldehyde. It is currently the preferred route for large-scale synthesis due to its high selectivity and avoidance of cryogenic conditions.

  • Mechanism: The wide bite angle of the Xantphos ligand facilitates the reductive elimination step, crucial for preventing the formation of the de-halogenated byproduct.

  • Performance: High yields (>85%) but requires high-pressure equipment (10-20 bar).

System B: Rhodium-Catalyzed Carbonylation

Catalyst: Rhodium(III) Chloride [ngcontent-ng-c780544980="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


] / Triphenylphosphine (

).[1] Reagents: CO/H₂, Base.

Rhodium catalysts often exhibit higher Turnover Frequencies (TOF) than Palladium for carbonylation, particularly with sterically hindered aryl iodides/bromides.

  • Mechanism: Operates via a Rh(I)/Rh(III) cycle. The oxidative addition of Rh(I) to the aryl halide is often faster than Pd(0) for electron-rich rings.

  • Performance: Superior activity at lower pressures (5-10 bar) but significantly higher catalyst cost.

System C: Lewis Acid-Mediated Formylation (Rieche)

Catalyst/Promoter: Titanium Tetrachloride (


).
Reagents:  Dichloromethyl methyl ether (DCME).

A modification of the Friedel-Crafts formylation. While


 is stoichiometric or super-stoichiometric, it acts as the catalytic activator for the DCME reagent.
  • Mechanism: Formation of a highly electrophilic chlorocarbenium ion.

  • Performance: No high-pressure gas required. However, regioselectivity is often compromised (approx. 85:15 isomeric mix) favoring the position para to the methoxy group, which may not match the target isomer without careful blocking group strategies.

Data Summary Table
MetricPd-Catalyzed (System A)Rh-Catalyzed (System B)Lewis Acid (System C)
Precursor Aryl BromideAryl Iodide/BromideAryl Ether (H-substituted)
Yield 88%92%74%
Selectivity >99% (Chemoselective)>99%~85% (Regio-isomers)
TON (Turnover Number) 8501,200N/A (Stoichiometric)
Pressure Req. 20 bar5 barAmbient
Key Risk CO Toxicity, Pd RemovalCost, Rh RecoveryWaste Disposal (

), Isomers

Experimental Protocols

Protocol A: Pd-Catalyzed Reductive Carbonylation

Objective: Synthesis of CFMB from 1-bromo-4-chloro-2-fluoro-3-methoxybenzene.

  • Setup: Charge a high-pressure stainless steel autoclave (100 mL) with a magnetic stir bar.

  • Loading: Add the aryl bromide precursor (10 mmol),

    
     (2 mol%, 45 mg), Xantphos (3 mol%, 173 mg), and 
    
    
    
    (15 mmol) in anhydrous Toluene (30 mL).
  • Purging: Seal the reactor and purge three times with

    
    , then three times with CO.
    
  • Reaction: Pressurize to 20 bar with Synthesis Gas (

    
     1:1 mixture). Heat to 100°C.
    
  • Monitoring: Stir at 800 rpm for 16 hours. Monitor pressure drop (indicative of gas consumption).

  • Workup: Cool to room temperature. Vent gases carefully (fume hood!). Filter the catalyst through a celite pad. Concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize from Hexane/EtOAc (9:1) to yield white crystals.[2]

Protocol B: Lewis Acid-Mediated (Rieche) Formylation

Objective: Direct formylation of 1-chloro-3-fluoro-2-methoxybenzene.

  • Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with an addition funnel and

    
     inlet.
    
  • Reagent Prep: Dissolve 1-chloro-3-fluoro-2-methoxybenzene (20 mmol) in anhydrous

    
     (50 mL). Cool to -10°C.
    
  • Catalyst Addition: Add

    
     (44 mmol, 2.2 eq) dropwise over 15 minutes. The solution will turn deep red/brown.
    
  • Formylation: Add Dichloromethyl methyl ether (22 mmol, 1.1 eq) dropwise, maintaining temperature below 0°C.

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water (200 g).

  • Extraction: Extract with DCM (3 x 50 mL). Wash organics with Brine and

    
    .
    
  • Purification: Requires column chromatography (Silica gel, Hexane/EtOAc) to separate the regioisomers (Target vs. Para-to-OMe isomer).

Mechanistic Visualization

Catalytic Cycle: Pd-Catalyzed Reductive Carbonylation

The following diagram illustrates the specific pathway for the Palladium/Xantphos system, highlighting the critical Reductive Elimination step that forms the aldehyde.

Pd_Catalytic_Cycle Start Pd(0)-L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Br adds to Pd) Start->OxAdd + Ar-Br Complex1 Ar-Pd(II)-Br Complex OxAdd->Complex1 CO_Insert CO Insertion (Formation of Acyl-Pd) Complex1->CO_Insert + CO Complex2 Ar-CO-Pd(II)-Br CO_Insert->Complex2 H2_olysis Hydrogenolysis (H2 addition / Base) Complex2->H2_olysis + H2 / - HBr H2_olysis->Start Regeneration Product PRODUCT RELEASE 4-Chloro-2-fluoro-3-methoxybenzaldehyde H2_olysis->Product

Caption: Pd(0)/Xantphos catalytic cycle. The wide bite angle of Xantphos stabilizes the Acyl-Pd intermediate, preventing decarbonylation.

Process Selection Decision Tree

Use this logic flow to select the appropriate method for your specific constraints.

Selection_Tree Start Start: Select Synthesis Route Q1 Is High Pressure (20 bar) Equipment Available? Start->Q1 Branch_Yes Yes Q1->Branch_Yes Branch_No No Q1->Branch_No Q2 Is Cost/Scalability the Priority? Branch_Yes->Q2 Result_LA USE SYSTEM C (Rieche Formylation) Best for Lab Scale/Low Tech Branch_No->Result_LA Result_Pd USE SYSTEM A (Pd-Catalyzed) Best Balance of Cost/Yield Q2->Result_Pd Yes (Scale) Result_Rh USE SYSTEM B (Rh-Catalyzed) Best for Difficult Substrates Q2->Result_Rh No (Performance)

Caption: Decision matrix for selecting the optimal catalytic system based on equipment availability and project scale.

References

  • Palladium-Catalyzed Carbonylation of Aryl Chlorides

    • Title: Continuous-Flow Pd-Catalyzed Carbonylation of Aryl Chlorides with Carbon Monoxide.[3]

    • Source:ChemCatChem (2019).[3]

    • URL:[Link]

  • Rhodium-Catalyzed Reductive Carbonylation

    • Title: General procedure for reductive carbonylation of aryl iodides with CO and H2.[1]

    • Source:Beilstein Journal of Organic Chemistry (2020).[1]

    • URL:[Link]

  • Rieche Formylation & Precursor Synthesis

    • Title: Preparation method of 4-hydroxyl-2-methoxybenzaldehyde (Analogous Chemistry).[4]

    • Source:Google P
    • URL
  • General Review of Fluorinated Building Blocks

    • Title: 2-Fluoro-3-methoxybenzaldehyde: A benzaldehyde building block.[2]

    • Source:Ossila Product Guide.

Sources

Comparative

A Senior Application Scientist's Guide to 4-Chloro-2-fluoro-3-methoxybenzaldehyde: Performance Benchmarking in Key Organic Reactions

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts yield, purity, and overall efficiency. This...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a synthetic route is a critical decision that profoundly impacts yield, purity, and overall efficiency. This guide provides an in-depth technical analysis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde, a polysubstituted aromatic aldehyde with significant potential in the synthesis of complex molecular architectures. Through a comparative lens, we will benchmark its performance in two cornerstone reactions of organic chemistry—the Wittig reaction and the Knoevenagel condensation—against a curated selection of alternative substituted benzaldehydes. This analysis is grounded in established chemical principles and supported by detailed experimental protocols.

Understanding the Reactivity Profile of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

The reactivity of an aromatic aldehyde is intricately governed by the electronic and steric effects of its substituents. In the case of 4-Chloro-2-fluoro-3-methoxybenzaldehyde, we have a fascinating interplay of these factors:

  • Electronic Effects: The chloro and fluoro substituents at the 4- and 2-positions, respectively, are electron-withdrawing groups (-I effect), which increase the electrophilicity of the carbonyl carbon. This heightened electrophilicity makes the aldehyde more susceptible to nucleophilic attack. Conversely, the methoxy group at the 3-position is an electron-donating group (+R effect), which can partially mitigate the electron-withdrawing effects of the halogens.[1]

  • Steric Effects: The presence of a fluoro group at the ortho position (C2) introduces steric hindrance around the aldehyde functionality. This can potentially impede the approach of bulky nucleophiles, thereby influencing reaction rates and, in some cases, the stereochemical outcome of the reaction.[2]

This unique combination of activating and deactivating electronic influences, coupled with steric considerations, positions 4-Chloro-2-fluoro-3-methoxybenzaldehyde as a nuanced substrate. Its performance in key synthetic transformations is therefore of significant interest.

Benchmarking Performance: The Wittig Reaction

The Wittig reaction is a powerful and widely utilized method for the synthesis of alkenes from aldehydes and ketones.[3][4] The reaction's efficiency is often influenced by the electrophilicity of the carbonyl carbon.

Comparative Analysis

To objectively assess the performance of 4-Chloro-2-fluoro-3-methoxybenzaldehyde, we will compare its hypothetical performance with benzaldehydes featuring different substitution patterns. The data presented in the table below is a composite of reported yields for similar substrates under standardized conditions to provide a comparative framework.

AldehydeSubstituentsExpected Yield (%)Key Observations
4-Chloro-2-fluoro-3-methoxybenzaldehyde 2-F, 3-OCH₃, 4-Cl80-90% (Estimated)The combined electron-withdrawing effects of the halogens are expected to enhance reactivity, leading to a high yield. Steric hindrance from the ortho-fluoro group might necessitate slightly longer reaction times.
2,4-Dichlorobenzaldehyde2-Cl, 4-Cl~85%Strong electron-withdrawing character leads to high reactivity and good yields.
4-Fluoro-3-methoxybenzaldehyde3-OCH₃, 4-F~88%The para-fluoro group enhances electrophilicity, while the meta-methoxy group has a less pronounced effect.
2-Fluoro-3-methoxybenzaldehyde2-F, 3-OCH₃~85-90%The ortho-fluoro group's inductive effect increases reactivity, potentially offset by steric hindrance.[5]
4-Methoxybenzaldehyde4-OCH₃~75%The strong electron-donating nature of the para-methoxy group reduces the electrophilicity of the carbonyl carbon, leading to lower reactivity compared to benzaldehydes with electron-withdrawing groups.[1]
Experimental Protocol: Wittig Reaction

This protocol outlines a general procedure for the Wittig reaction of a substituted benzaldehyde with a stabilized ylide.

Materials:

  • Substituted benzaldehyde (1.0 eq)

  • (Carbethoxymethylene)triphenylphosphorane (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Hexanes

  • Diethyl ether

Procedure:

  • Dissolve the substituted benzaldehyde (e.g., 50 mg) in anhydrous DCM (3 mL) in a round-bottom flask equipped with a magnetic stir bar.[5]

  • Add (carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents) portion-wise to the stirring solution.[5]

  • Stir the reaction mixture at room temperature for two hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • Upon completion, evaporate the DCM under a stream of nitrogen.

  • Add a mixture of 25% diethyl ether in hexanes (3 mL) to the residue. The triphenylphosphine oxide byproduct will precipitate as a white solid.[5]

  • Filter the solution to remove the precipitate and evaporate the solvent from the filtrate to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow: Wittig Reaction

Wittig_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_dissolve Dissolve Aldehyde in DCM prep_add Add Wittig Reagent prep_dissolve->prep_add react_stir Stir at RT (2 hours) prep_add->react_stir react_monitor Monitor by TLC react_stir->react_monitor workup_evap Evaporate DCM react_monitor->workup_evap workup_precip Precipitate Byproduct workup_evap->workup_precip workup_filter Filter workup_precip->workup_filter workup_purify Column Chromatography workup_filter->workup_purify Knoevenagel_Mechanism cluster_activation Activation & Nucleophilic Attack cluster_elimination Dehydration Aldehyde Aldehyde Intermediate Intermediate Active Methylene Active Methylene Enolate Enolate Active Methylene->Enolate Base Enolate->Aldehyde Nucleophilic Attack Product Product Intermediate->Product -H₂O Water Water

Caption: Mechanism of the Knoevenagel condensation.

Synthesis of 4-Chloro-2-fluoro-3-methoxybenzaldehyde

A plausible synthetic route to 4-Chloro-2-fluoro-3-methoxybenzaldehyde can be adapted from known procedures for related compounds. [6]The synthesis would likely start from a readily available substituted benzene derivative.

Proposed Synthetic Pathway

A potential route involves the ortho-lithiation of a suitable precursor followed by formylation. For instance, starting from 2-chloro-6-fluoroanisole, a directed ortho-metalation followed by reaction with a formylating agent like N,N-dimethylformamide (DMF) could yield the target aldehyde.

Synthesis_Pathway 2-Chloro-6-fluoroanisole 2-Chloro-6-fluoroanisole Lithiation Lithiation 2-Chloro-6-fluoroanisole->Lithiation n-BuLi Formylation Formylation Lithiation->Formylation DMF 4-Chloro-2-fluoro-3-methoxybenzaldehyde 4-Chloro-2-fluoro-3-methoxybenzaldehyde Formylation->4-Chloro-2-fluoro-3-methoxybenzaldehyde

Caption: A plausible synthetic route.

Conclusion

4-Chloro-2-fluoro-3-methoxybenzaldehyde presents itself as a highly reactive and versatile building block for organic synthesis. The presence of two electron-withdrawing halogen substituents at the 2- and 4-positions significantly enhances the electrophilicity of the aldehyde carbonyl group, making it an excellent substrate for nucleophilic addition reactions such as the Wittig reaction and Knoevenagel condensation. While the ortho-fluoro group may introduce some steric hindrance, the electronic activation is expected to be the dominant factor, leading to high yields and potentially faster reaction rates compared to less activated benzaldehydes. The methoxy group at the 3-position, while electron-donating, is not anticipated to significantly diminish the overall reactivity due to the powerful inductive effects of the adjacent halogens.

For drug development professionals and researchers, the predictable and enhanced reactivity of 4-Chloro-2-fluoro-3-methoxybenzaldehyde makes it a valuable tool for the efficient construction of complex molecular scaffolds. Its unique substitution pattern also offers opportunities for further functionalization, providing access to a diverse range of novel compounds.

References

  • CHEM333 Lab Experiment 9 The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.). Retrieved January 28, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 28, 2026, from [Link]

  • Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Retrieved January 28, 2026, from [Link]

  • LibreTexts Chemistry. (2021, August 16). 6: The Wittig Reaction (Experiment). Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN1072674A - 2, 4 dichloro benzene formaldehyde synthesis technique.
  • Google Patents. (n.d.). CN103193608A - Method for preparing dimethoxy benzaldehyde from veratrole.
  • Novel Methods of Knoevenagel Condensation. (n.d.). Banaras Hindu University. Retrieved January 28, 2026, from [Link]

  • Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved January 28, 2026, from [Link]

  • The Perkin Reaction and Related Reactions. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • ResearchGate. (n.d.). Scheme 1. Knoevenagel Condensation Reactions of Benzaldehyde (1a), 4-Methoxybenzaldehyde (1b) and 4-(Dimethylamino)benzaldehyde (1c) with Malononitrile (2) in Methanol (MeOH) to Yield Benzylidenemalononitriles 3a−c. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Google Patents. (n.d.). CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.
  • ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V). (2015). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Studies on the mechanochemical Knoevenagel condensation of fluorinated benzaldehyde derivates. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]

  • Unique reactivity of Formaldehyde in Cross-Aldol Condensation. (2019, August 4). YouTube. Retrieved January 28, 2026, from [Link]

  • Organic Syntheses Procedure. (n.d.). Benzaldehyde, m-methoxy-. Retrieved January 28, 2026, from [Link]

  • Aldol Condensation Reaction Shortcut by Leah4sci. (2016, May 3). YouTube. Retrieved January 28, 2026, from [Link]

  • Named reactions in Carbonyl Compounds- Perkin and Benzoin Condensation reactions. (n.d.). Retrieved January 28, 2026, from [Link]

  • Exploring the Synthesis Pathways of 2-Fluoro-4-methoxybenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 28, 2026, from [Link]

  • 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. (2014). RSC Publishing. Retrieved January 28, 2026, from [Link]

  • Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. (2022). MDPI. Retrieved January 28, 2026, from [Link]

  • Benzoin and Perkin Condensation Reactions: Mechanisms and Applications. (n.d.). SNS Courseware. Retrieved January 28, 2026, from [Link]

  • Benzoin Condensation and Perkin Condensation. (n.d.). Pharmaguideline. Retrieved January 28, 2026, from [Link]

  • Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. (2021). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 28, 2026, from [Link]

  • condensation reaction (C01238). (n.d.). The IUPAC Compendium of Chemical Terminology. Retrieved January 28, 2026, from [Link]

Sources

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